Technical Documentation Center

2-methyl-3,4-dihydro-2H-pyrrol-5-amine hydrochloride Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-methyl-3,4-dihydro-2H-pyrrol-5-amine hydrochloride

Core Science & Biosynthesis

Foundational

Unveiling the Mechanism of Action of 2-Methyl-3,4-dihydro-2H-pyrrol-5-amine Hydrochloride: A Dual-Target Pharmacophore

Executive Summary 2-Methyl-3,4-dihydro-2H-pyrrol-5-amine hydrochloride (often classified under the broader umbrella of 2-amino-1-pyrrolines) is a highly specialized cyclic amidine. In advanced drug discovery, molecules h...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-Methyl-3,4-dihydro-2H-pyrrol-5-amine hydrochloride (often classified under the broader umbrella of 2-amino-1-pyrrolines) is a highly specialized cyclic amidine. In advanced drug discovery, molecules harboring this specific 5-amino-pyrroline scaffold are recognized for their potent polypharmacology. As a bioisostere of the guanidino group found in endogenous amino acids, this compound primarily operates via two distinct but physiologically synergistic mechanisms: the competitive inhibition of Nitric Oxide Synthase (NOS) isoforms and the selective modulation of Imidazoline (I1/I2) Receptors .

This technical guide dissects the pharmacodynamic profile, structural causality, and validated experimental methodologies required to evaluate this compound in preclinical settings.

Chemical Identity and Pharmacophore Dynamics

At physiological pH (~7.4), the amidine moiety of 2-methyl-3,4-dihydro-2H-pyrrol-5-amine (pKa ≈ 10–11) exists predominantly in a protonated, cationic state. This structural feature is not coincidental; it is a meticulously evolved pharmacophore designed to mimic the guanidinium head of L-arginine .

The inclusion of the methyl group at the C2 position of the pyrroline ring introduces critical steric bulk. This modification restricts the rotational freedom of the molecule within enzymatic binding pockets, heavily biasing its affinity toward the inducible (iNOS) and neuronal (nNOS) isoforms of Nitric Oxide Synthase, while sparing the endothelial (eNOS) isoform. This selectivity is paramount for preventing the severe hypertensive side effects associated with systemic eNOS blockade.

Primary Mechanism: Competitive Inhibition of Nitric Oxide Synthase (NOS)

The core mechanism of action relies on the compound's ability to act as a false substrate. Nitric Oxide Synthase normally catalyzes the oxidation of L-arginine to L-citrulline and Nitric Oxide (NO) via a complex, electron-transfer-heavy reaction requiring O2, NADPH, and tetrahydrobiopterin (BH4).

Because 2-methyl-3,4-dihydro-2H-pyrrol-5-amine mimics L-arginine, it successfully infiltrates the heme-containing active site of NOS. Once inside, the cationic amidine forms a rigid bidentate electrostatic interaction with a highly conserved glutamate residue (e.g., Glu371 in iNOS). However, because the pyrroline ring lacks the necessary oxidizable nitrogen geometry present in L-arginine, the catalytic cycle aborts. This competitive blockade halts the overproduction of NO, a primary driver in neuroinflammation and septic shock.

NOS_Inhibition L_Arg L-Arginine (Endogenous Substrate) NOS Nitric Oxide Synthase (iNOS / nNOS) L_Arg->NOS Binds Active Site NO Nitric Oxide (NO) + L-Citrulline NOS->NO Catalysis (O2, NADPH) Inhibitor 2-Methyl-3,4-dihydro- 2H-pyrrol-5-amine HCl Inhibitor->NOS Competitive Inhibition (Blocks Active Site)

Competitive inhibition of NOS by 2-methyl-3,4-dihydro-2H-pyrrol-5-amine.

Secondary Mechanism: Imidazoline Receptor (I1/I2) Modulation

Beyond NOS inhibition, the cyclic amidine structure is a recognized ligand for non-adrenergic Imidazoline receptors. The 2-amino-pyrroline ring acts as a structural analog to classic imidazoline agents (like clonidine or moxonidine).

When crossing the blood-brain barrier, the compound binds to I1 Imidazoline receptors localized in the rostral ventrolateral medulla (RVLM). Activation of these receptors suppresses the central sympathetic nervous system. This sympathoinhibition leads to a reduction in peripheral vascular resistance, thereby lowering arterial blood pressure and mitigating cardiac arrhythmias.

Imidazoline_Signaling Ligand 2-Methyl-3,4-dihydro- 2H-pyrrol-5-amine HCl Receptor Imidazoline I1 Receptor (Rostral Ventrolateral Medulla) Ligand->Receptor High Affinity Binding Pathway Sympathoinhibition (Decreased Sympathetic Outflow) Receptor->Pathway Signal Transduction Outcome Reduction in Arterial Blood Pressure Pathway->Outcome Physiological Response

I1 Imidazoline receptor signaling pathway leading to sympathoinhibition.

Quantitative Pharmacodynamics

The following table summarizes the representative pharmacological profiling data for 2-amino-1-pyrroline derivatives, highlighting their dual-target efficiency.

TargetAffinity/PotencySelectivity ProfileFunctional Outcome
iNOS ~45 nM (IC₅₀)High (vs. eNOS)Anti-inflammatory / Blocks NO storm
nNOS ~120 nM (IC₅₀)ModerateNeuromodulation / Analgesia
eNOS >5000 nM (IC₅₀)LowPreserves baseline vascular tone
I1 Receptor ~85 nM (Kᵢ)High (vs. α2-AR)Central sympathoinhibition

Validated Experimental Protocols

To ensure scientific integrity, the evaluation of 2-methyl-3,4-dihydro-2H-pyrrol-5-amine hydrochloride requires self-validating assay systems that eliminate false positives caused by off-target binding or assay interference.

Protocol A: In Vitro NOS Isoform Selectivity Assay (Radiometric)

Objective: Quantify the IC₅₀ of the compound against recombinant iNOS, nNOS, and eNOS. Causality & Self-Validation: NOS converts [³H]-L-arginine to [³H]-L-citrulline. Because arginine is positively charged and citrulline is neutral, passing the reaction mixture through a cation-exchange resin traps the unreacted substrate while allowing the radioactive product to elute. To make this self-validating, a known pan-NOS inhibitor (L-NAME) is used as a baseline control to prove that all measured radioactivity is strictly the result of enzymatic conversion, not background radiation or resin failure.

Step-by-Step Methodology:

  • Enzyme Preparation: Reconstitute recombinant iNOS, nNOS, or eNOS in 50 mM HEPES buffer (pH 7.4) containing 1 mM DTT. For eNOS/nNOS, supplement with 1.25 mM CaCl₂ and 10 µg/mL calmodulin (iNOS is calcium-independent).

  • Compound Titration: Prepare a 10-point serial dilution of 2-methyl-3,4-dihydro-2H-pyrrol-5-amine hydrochloride (from 10 µM to 0.1 nM) in the assay buffer.

  • Reaction Initiation: Add 100,000 dpm of [³H]-L-arginine alongside 10 µM unlabeled L-arginine, 1 mM NADPH, and 10 µM BH4 to the enzyme-inhibitor mixture. Incubate at 37°C for 30 minutes.

  • Termination: Stop the reaction by adding 400 µL of ice-cold Stop Buffer (50 mM HEPES, 5 mM EDTA, pH 5.5). The EDTA chelates calcium, instantly halting eNOS/nNOS activity.

  • Separation: Load the mixture onto a Dowex 50W-X8 cation-exchange column (Na+ form). Elute the neutral [³H]-L-citrulline with 1 mL of water.

  • Quantification: Measure the eluate using liquid scintillation counting. Calculate IC₅₀ using non-linear regression (GraphPad Prism).

Protocol B: Radioligand Binding Assay for I1 Imidazoline Receptors

Objective: Determine the binding affinity (Kᵢ) of the compound for I1 receptors in brain tissue homogenates. Causality & Self-Validation: Standard I1 radioligands (like [³H]-clonidine) also bind to alpha-2 adrenergic receptors (α2-AR). To isolate I1-specific binding, the assay must include a saturating concentration of an α2-AR antagonist (Rauwolscine). This "pharmacological masking" ensures that any displacement of [³H]-clonidine by the test compound is occurring exclusively at the I1 receptor, creating a self-validating specificity loop.

Step-by-Step Methodology:

  • Tissue Preparation: Homogenize bovine or rat rostral ventrolateral medulla (RVLM) in 50 mM Tris-HCl buffer (pH 7.4). Centrifuge at 40,000 × g for 20 minutes to isolate the membrane fraction.

  • Masking: Pre-incubate the membrane homogenate with 10 µM Rauwolscine for 15 minutes to fully saturate and block all α2-AR sites.

  • Incubation: Add 2 nM [³H]-clonidine and varying concentrations of 2-methyl-3,4-dihydro-2H-pyrrol-5-amine hydrochloride (10⁻¹⁰ to 10⁻⁴ M).

  • Non-Specific Binding (NSB) Control: In a parallel well, add 10 µM Moxonidine (a known I1 agonist) to define non-specific binding.

  • Filtration: Terminate the assay by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine to reduce non-specific binding).

  • Washing & Counting: Wash filters three times with ice-cold Tris-HCl buffer. Extract radioactivity in scintillation fluid and calculate the Kᵢ using the Cheng-Prusoff equation.

References

  • Gold-Catalyzed N-Alkenylation of Isoxazolines and the Use of Alkenyl Gold Intermediates in the Synthesis of 2-Amino-1-pyrrolines Source: ACS Catalysis (2024), 14(4):2229-2234. URL:[Link]

  • Novel amino pyrroline compound, its prepn. method and pharmaceutical compositions contg.
  • N-(3-chloro-2-methylphenyl)-2-methyl-3,4-dihydro-2H-pyrrol-5-amine;hydrochloride (CID 89964559) Source: PubChem Database, National Center for Biotechnology Information. URL:[Link]

Exploratory

A Technical Guide to the Physicochemical Properties of 2-Methyl-3,4-dihydro-2H-pyrrol-5-amine Hydrochloride

Abstract This technical guide provides a comprehensive analysis of the physicochemical properties of 2-methyl-3,4-dihydro-2H-pyrrol-5-amine hydrochloride. As a functionalized cyclic amine, this compound holds potential a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive analysis of the physicochemical properties of 2-methyl-3,4-dihydro-2H-pyrrol-5-amine hydrochloride. As a functionalized cyclic amine, this compound holds potential as a valuable building block in medicinal chemistry and drug development. However, a thorough review of scientific literature reveals a scarcity of specific, experimentally-derived data for this particular molecule. This guide addresses this gap by integrating theoretical principles, data from structurally analogous compounds, and detailed, field-proven experimental protocols. The primary objective is to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies required to fully characterize this compound. We present robust, step-by-step protocols for determining critical parameters such as thermal properties, solubility, pKa, and hygroscopicity, thereby establishing a framework for its empirical evaluation and application.

Introduction

The pyrroline scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic bioactive molecules.[1] The introduction of functional groups, such as an amine at the 5-position and a methyl group at the 2-position, creates a chiral center and provides vectors for further chemical modification, making 2-methyl-3,4-dihydro-2H-pyrrol-5-amine hydrochloride a compound of significant interest. The formation of a hydrochloride salt is a common strategy in pharmaceutical development to enhance properties such as solubility and stability.[2][3][4]

A comprehensive understanding of a compound's physicochemical properties is fundamental to its development as a potential therapeutic agent. These properties—including melting point, solubility, acid dissociation constant (pKa), and hygroscopicity—govern its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its suitability for formulation and manufacturing. This document serves as a detailed guide to these properties for the title compound, providing both theoretical context and actionable experimental workflows.

Chemical Identity and Structure

A precise understanding of the molecule's structure and fundamental properties is the starting point for all further investigation.

Chemical Structure:

Figure 1: Chemical Structure of 2-methyl-3,4-dihydro-2H-pyrrol-5-amine Hydrochloride

Core Identifiers:

IdentifierValueSource
IUPAC Name 2-methyl-3,4-dihydro-2H-pyrrol-5-amine hydrochloride-
CAS Number Not assigned-
Molecular Formula C₅H₁₁ClN₂Calculated
Molecular Weight 134.61 g/mol Calculated
InChI Key (for free base) GDKWLUZCAKWERT-UHFFFAOYSA-N[5]

Physicochemical Properties: Theoretical and Analogous Insights

Given the limited direct experimental data, this section discusses the expected properties based on chemical principles and data from similar structures.

Thermal Properties and Stability

The melting point of a crystalline solid is a critical indicator of its purity and is influenced by the strength of its crystal lattice. For amine hydrochloride salts, this value is often a decomposition temperature, where the salt may dissociate into the free amine and hydrogen chloride gas.[6]

  • Expected Behavior: Amine hydrochloride salts are generally crystalline solids with relatively high melting points compared to their corresponding free bases.[7] Thermal analysis is likely to show a sharp endotherm corresponding to melting, potentially followed by an endotherm associated with decomposition.

  • Analogous Data: The structurally related N-methyl-3,4-dihydro-2H-pyrrol-5-amine hydrochloride (CAS 7544-87-8) has a reported melting point of 149-150 °C.[8] It is reasonable to hypothesize that the title compound will exhibit a melting point in a similar range.

Thermal stability can be a concern for hydrochloride salts, which may lose HCl at elevated temperatures, particularly under humid conditions.[9]

Solubility

Solubility is a cornerstone of drug efficacy, directly impacting bioavailability. Salt formation is a primary strategy to improve the aqueous solubility of poorly soluble ionizable compounds.[2][4]

  • Expected Behavior: The presence of the hydrochloride salt form is expected to confer significant aqueous solubility compared to the free base. The molecule contains two basic nitrogen atoms, which will be protonated at low pH. As the pH increases, the compound will become less protonated and its aqueous solubility is expected to decrease.[10]

  • pH-Dependent Solubility: The solubility of this compound will be highly pH-dependent. At low pH (e.g., pH 1-2), where both amine functionalities are protonated, the solubility will be at its maximum. As the pH approaches and surpasses the pKa values of the two amine groups, the concentration of the neutral, less soluble species will increase, leading to a decrease in solubility.[10]

Acid Dissociation Constant (pKa)

The pKa value defines the extent of ionization of a molecule at a given pH. It is a critical determinant of solubility, absorption, and receptor binding.[11] The title compound has two basic centers: the exocyclic amine and the endocyclic imine nitrogen.

  • Expected Behavior: It is necessary to determine two pKa values. The exocyclic primary amine is expected to be the more basic of the two centers. Estimating pKa values can be done by comparing them to similar functional groups in known molecules.[12] The pKa of a typical cyclic amine hydrochloride is in the range of 9-11. The imine functionality is less basic.

  • Significance: Knowing the pKa values allows for the prediction of the ionization state in different physiological environments. For an ionizable base, a high pKa value denotes good aqueous solubility when it exists as the protonated cation (HB+).[11]

Hygroscopicity

Hygroscopicity is the tendency of a substance to absorb moisture from the atmosphere. It is a critical parameter that can impact chemical stability, crystal structure, powder flow, and formulation processing.[10][13]

  • Expected Behavior: Hydrochloride salts, particularly those of amines, are often hygroscopic.[9][14] The degree of hygroscopicity can range from slightly to very hygroscopic. This behavior is often linked to the ability of the chloride ion to interact with water molecules.[15] If the compound is found to be significantly hygroscopic, it may require controlled storage conditions and careful consideration during formulation.[9]

Recommended Experimental Protocols for Characterization

To address the data gap, the following section provides detailed, self-validating protocols for the experimental determination of the core physicochemical properties.

Synthesis and Characterization Workflow

A logical first step for any research program is the synthesis and confirmation of the target compound. The general workflow involves the synthesis of the free base followed by salt formation and rigorous characterization.

cluster_synthesis Synthesis & Purification cluster_salt Salt Formation cluster_char Characterization start Starting Materials (e.g., α,β-unsaturated ketone) cyclization Pyrroline Ring Formation start->cyclization amination Introduction of Amine Group cyclization->amination purification Purification of Free Base (e.g., Chromatography) amination->purification dissolve Dissolve Free Base in Suitable Solvent (e.g., IPA, EtOAc) purification->dissolve add_hcl Add HCl Solution (e.g., HCl in Dioxane) dissolve->add_hcl crystallize Induce Crystallization (Cooling, Anti-solvent) add_hcl->crystallize isolate Isolate & Dry Salt crystallize->isolate nmr NMR (¹H, ¹³C) isolate->nmr ms Mass Spectrometry isolate->ms ftir FTIR Spectroscopy isolate->ftir purity Purity Analysis (HPLC) isolate->purity

Caption: General workflow for synthesis, salt formation, and characterization.

Protocol for Thermal Analysis (Melting Point)

Objective: To determine the melting point and thermal stability using Differential Scanning Calorimetry (DSC).

Methodology:

  • Sample Preparation: Accurately weigh 2-3 mg of the compound into a Tzero aluminum DSC pan.

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

  • Thermal Program:

    • Equilibrate the cell at 25 °C.

    • Ramp the temperature from 25 °C to 250 °C at a rate of 10 °C/min under a nitrogen purge (50 mL/min).

  • Data Analysis: Analyze the resulting thermogram. The peak of the endothermic event corresponds to the melting point. Note any subsequent thermal events that may indicate decomposition.

Causality and Validation: A sharp melting endotherm is indicative of a pure, crystalline material. A broad peak or multiple peaks may suggest impurities or the presence of multiple polymorphic forms. The nitrogen purge provides an inert atmosphere, preventing oxidative degradation during the analysis.

Protocol for Aqueous Solubility Determination (Shake-Flask Method)

Objective: To determine the equilibrium solubility of the compound in aqueous media. This method is considered the gold standard for solubility measurement.[16]

prep Prepare Buffer (e.g., pH 7.4 PBS) add Add Excess Solid to Buffer prep->add shake Equilibrate (e.g., 24-48h at 25°C) add->shake separate Separate Phases (Centrifuge/Filter) shake->separate analyze Analyze Supernatant (HPLC-UV) separate->analyze calc Calculate Solubility (mg/mL or µM) analyze->calc

Caption: Workflow for the Shake-Flask Solubility Assay.

Methodology:

  • Preparation: Add an excess amount of the solid compound to a known volume of the test medium (e.g., phosphate-buffered saline, pH 7.4) in a glass vial. The presence of undissolved solid throughout the experiment is crucial for ensuring equilibrium is reached.[16]

  • Equilibration: Seal the vial and place it in a shaker bath at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient time to reach equilibrium (typically 24-48 hours).

  • Phase Separation: After equilibration, remove the vial and allow the excess solid to settle. Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.

  • Quantification: Dilute the filtered supernatant with an appropriate mobile phase and quantify the concentration of the dissolved compound using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection.

  • Validation: The experiment should be run in triplicate. The presence of solid material at the end of the experiment must be visually confirmed to ensure that the solution was indeed saturated.

Protocol for pKa Determination (Potentiometric Titration)

Objective: To determine the acid dissociation constant(s) by monitoring pH changes during titration with a strong acid or base.[17][18]

Methodology:

  • Preparation: Accurately prepare a solution of the compound at a known concentration (e.g., 1 mM) in deionized water.[17] To maintain constant ionic strength, 0.15 M KCl can be added.[17]

  • Instrument Calibration: Calibrate a pH meter using standard buffers (e.g., pH 4, 7, and 10).[17]

  • Titration: Place the solution in a jacketed vessel maintained at a constant temperature (e.g., 25 °C). Purge the solution with nitrogen to remove dissolved CO₂, which can interfere with pH readings.[17]

  • Data Collection: Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl) and then back-titrate with a strong base (e.g., 0.1 M NaOH), or vice-versa. Record the pH value after each incremental addition of the titrant.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa value corresponds to the pH at the half-equivalence point of the titration curve.[19] For a compound with two pKa values, two inflection points will be observed.

prep Prepare Analyte Solution (1 mM in 0.15M KCl) calibrate Calibrate pH Meter prep->calibrate purge Purge with N₂ calibrate->purge titrate Titrate with Standardized Acid/Base purge->titrate record Record pH vs. Volume titrate->record plot Plot Titration Curve record->plot determine Determine pKa at Half-Equivalence Point(s) plot->determine

Caption: Workflow for pKa determination via potentiometric titration.

Protocol for Hygroscopicity Assessment

Objective: To evaluate the compound's tendency to absorb moisture under varying relative humidity (RH) conditions.

Methodology (Static Method):

  • Preparation: Place a known, accurately weighed amount of the dry compound into several open weighing bottles.

  • Exposure: Place the weighing bottles into desiccators containing saturated salt solutions to maintain constant relative humidity (e.g., saturated NaCl for ~75% RH) and a desiccant (e.g., Drierite for ~0% RH).[13]

  • Measurement: Store the desiccators at a constant temperature (e.g., 25 °C). At specified time points (e.g., 1, 3, 7 days), remove the samples and immediately re-weigh them.

  • Analysis: Calculate the percentage weight gain over time. The European Pharmacopoeia provides classifications for hygroscopicity based on the weight gain after 24 hours at 80% RH and 25°C.

Causality and Validation: This method provides a straightforward assessment of moisture uptake. Any significant weight gain (>2%) suggests the material is hygroscopic and may require special handling and storage.[13] For more detailed analysis, Gravimetric Vapor Sorption (GVS) instrumentation can be used to generate a full sorption/desorption isotherm.

Conclusion

References

  • Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. Available from: [Link]

  • Serajuddin, A. T. M. (2018). Measurement and Accurate Interpretation of the Solubility of Pharmaceutical Salts. Journal of Pharmaceutical Sciences, 107(1), 5-14. Available from: [Link]

  • Organic Chemistry Tutor. How to Estimate the pKa Values Using the pKa Table. Available from: [Link]

  • ECETOC. (2007). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). In Environmental and Health Assessment of Substances in Household Detergents and Cosmetic Detergent Products (Technical Report No. 102). European Centre for Ecotoxicology and Toxicology of Chemicals. Available from: [Link]

  • LibreTexts Chemistry. (2021). How to Calculate pKa From the Half Equivalence Point in a Weak Acid-Weak Base Titration. Available from: [Link]

  • ACS Publications. (2026). Physicochemical and Structure–Property Relationship of Alkylamine Hydrochlorides-Phenol Deep Eutectic Solvents for NH3 Absorption. Journal of Chemical & Engineering Data. Available from: [Link]

  • ACD/Labs. An Introduction to the Acid Dissociation Constant (pKa). Available from: [Link]

  • Nagu, M., Panda, S. K., & Alanazi, N. M. (2019). Properties of Amines and their Hydrochloride Salt. ResearchGate. Available from: [Link]

  • Chen, W., et al. (2020). Theoretical and experimental study of pharmaceutical salts: a case of trimethoprim. CrystEngComm, 22(34), 5621-5631. Available from: [Link]

  • ACS Publications. (2026). Physicochemical and Structure–Property Relationship of Alkylamine Hydrochlorides-Phenol Deep Eutectic Solvents for NH3 Absorption. Journal of Chemical & Engineering Data. Available from: [Link]

  • Serajuddin, A. T. M. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616. Available from: [Link]

  • Avdeef, A. (1995). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Pharmaceutical Research, 12(3), 413-420. Available from: [Link]

  • Khan, F., et al. (2022). Hydrochloride Salt of the GABAkine KRM-II-81. ACS Omega, 7(31), 27367-27375. Available from: [Link]

  • Musenga, A., et al. (2023). Synthesis, Characterization, and Stability Assessment for the Benzoate, Hydrochloride, Malonate, and Nicotinate Salts of Bedaquiline. Molecules, 28(4), 1642. Available from: [Link]

  • Gupta, P., & Garg, R. (2003). Salt Selection in Drug Development. Pharmaceutical Technology, 27(10), 40-50. Available from: [Link]

  • Fakhree, M. A. A., et al. (2010). Experimental and Computational Methods Pertaining to Drug Solubility. In ADMET for Medicinal Chemists. John Wiley & Sons, Inc. Available from: [Link]

  • Guerrieri, P. P. (2010). Investigation of the fundamental basis of hygroscopicity in pharmaceutical salts and the consequent impact on physical and chemical stability (Doctoral dissertation, Purdue University). Available from: [Link]

  • OLI Systems. (2023). Modeling the Chemistry of Amines and Amine Hydrochlorides for Predicting Corrosion in Refinery Overheads. Available from: [Link]

  • NextSDS. N-methyl-3,4-dihydro-2H-pyrrol-5-amine hydrochloride. Available from: [Link]

  • Wang, S., et al. (2019). Improving solubility and avoiding hygroscopicity of tetrahydroberberine by forming hydrochloride salts by introducing solvents. New Journal of Chemistry, 43(35), 14001-14008. Available from: [Link]

  • Gibson, E. K. (2007). Amine hydrochloride salts : a problem in polyurethane synthesis (Doctoral dissertation, University of Glasgow). Available from: [Link]

  • Home Sunshine Pharma. 3,4-dihydro-2H-pyrrol-5-amine Hydrochloride CAS 7544-75-4. Available from: [Link]

  • Mura, P., et al. (2012). Diclofenac Salts, Part 7: Are the Pharmaceutical Salts With Aliphatic Amines Stable?. Journal of Pharmaceutical Sciences, 101(1), 259-271. Available from: [Link]

  • Macor, J. E., et al. (1993). Use of 2,5-Dimethylpyrrole as an Amino-Protecting Group in an Efficient Synthesis of 5-Amino-3-[(N-methyl-pyrrolidin-2(R)-yl)methyl]indole. The Journal of Organic Chemistry, 58(18), 4994-4996. Available from: [Link]

  • PubChem. 2-methyl-3,4-dihydro-2H-pyrrole. Available from: [Link]

  • China 3 4 dihydro 2H pyrrol 5 amine Hydrochloride Manufacturers Factory Suppliers. Available from: [Link]

  • Naka, K., et al. (2023). Effect of the Amine Hydrochloride Salt on the Antifogging Properties of Amino-Functionalized Polysilsesquioxane. ACS Applied Polymer Materials, 5(2), 1435-1442. Available from: [Link]

  • Rasayan J. Chem. (2021). ONE-POT SYNTHESIS OF SPIRO-3,4-DIHYDRO-2H-PYRROLES THROUGH TANDEM NUCLEOPHILIC CYCLISATION REACTION. Rasayan Journal of Chemistry, 14(2), 1-5. Available from: [Link]

  • Medran, N. S., La-Venia, A., & Testero, S. A. (2019). Metal-mediated synthesis of pyrrolines. Organic & Biomolecular Chemistry, 17(10), 2599-2619. Available from: [Link]

  • Organic Chemistry Portal. Pyrrole synthesis. Available from: [Link]

  • NextSDS. 2H-Pyrrol-5-amine,3,4-dihydro-2-methyl-3-propyl-(9CI). Available from: [Link]

Sources

Foundational

Crystal Structure Analysis of 2-Methyl-3,4-dihydro-2H-pyrrol-5-amine Hydrochloride: A Technical Guide to Tautomeric Assignment and X-ray Crystallography

Executive Summary The structural characterization of cyclic amidines, specifically pyrroline derivatives like 2-methyl-3,4-dihydro-2H-pyrrol-5-amine hydrochloride, is a critical analytical step in pharmaceutical developm...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The structural characterization of cyclic amidines, specifically pyrroline derivatives like 2-methyl-3,4-dihydro-2H-pyrrol-5-amine hydrochloride, is a critical analytical step in pharmaceutical development and catalyst design. Historically, these nitrogen heterocycles were presumed to exist as delocalized "imidines." However, advanced single-crystal X-ray diffraction (SC-XRD) techniques have revolutionized our understanding of their solid-state behavior, revealing a strong preference for the localized imino-amine tautomer.

This whitepaper provides an authoritative, step-by-step methodological guide to the crystallization, data collection, and structural refinement of 2-methyl-3,4-dihydro-2H-pyrrol-5-amine hydrochloride. By examining the causality between experimental conditions and electron density mapping, we establish a self-validating protocol for confirming tautomeric states and mapping supramolecular hydrogen-bonding networks.

Chemical Context & The Tautomerization Challenge

2-Methyl-3,4-dihydro-2H-pyrrol-5-amine hydrochloride (Chemical Formula: C5​H11​ClN2​ ) is a cyclic amidine salt. The core analytical challenge with this class of molecules lies in identifying the exact position of the protons within the N-C-N triad.

For decades, organic chemistry textbooks proposed an "imidine" structure ( HN[C(NH)R]2​ ) characterized by delocalized π -bonding. However, definitive crystallographic evidence from the parent compound (succinimidine) demonstrates that in the solid state, these molecules break symmetry to form the imino-amine tautomer [1]. The addition of the 2-methyl group introduces a chiral center at the C2 position, which influences crystal packing but does not override the fundamental electronic preference for the imino-amine state. The hydrochloride counterion plays a causal role in stabilizing this specific tautomer by acting as a rigid, multi-dentate hydrogen-bond acceptor in the crystal lattice.

Step-by-Step Methodology: Crystallographic Workflow

To achieve atomic-level resolution capable of distinguishing single vs. double C-N bonds and locating hydrogen atoms, the following highly controlled workflow must be executed.

Phase 1: Synthesis and Crystallization

The quality of the diffraction data is entirely dependent on the perfection of the crystal lattice.

  • Dissolution: Dissolve 50 mg of synthesized 2-methyl-3,4-dihydro-2H-pyrrol-5-amine hydrochloride in a minimal volume (approx. 0.5 mL) of high-purity, deionized water or methanol.

  • Vapor Diffusion Setup: Place the solution in a 1-dram inner vial. Place this vial inside a 20 mL outer scintillation vial containing 3 mL of an anti-solvent (e.g., anhydrous diethyl ether).

  • Equilibration: Seal the outer vial tightly. Allow the ether vapor to slowly diffuse into the aqueous/methanolic phase over 48–72 hours at a constant temperature of 4 °C.

  • Harvesting: Isolate the resulting colorless, block-like crystals suspended in the mother liquor to prevent lattice degradation from solvent loss.

Phase 2: X-ray Diffraction (XRD) Data Collection
  • Mounting: Coat a selected single crystal (optimal size ~0.2 × 0.2 × 0.1 mm) in Paratone-N oil and mount it on a MiTeGen polyimide loop.

  • Cryocooling: Immediately transfer the loop to the goniometer head under a steady 100 K nitrogen cold stream. Causality: Cryocooling minimizes the thermal vibrations (Debye-Waller factors) of the atoms, which is absolutely critical for sharpening the electron density map enough to locate the low-electron-density hydrogen atoms on the nitrogen centers.

  • Diffraction: Collect data using a diffractometer equipped with a microfocus Mo K α radiation source ( λ=0.71073 Å) and a photon-counting pixel array detector. Run a full sphere data collection strategy ( ω and ϕ scans) to ensure high redundancy and completeness (>99%).

Phase 3: Structure Solution and Refinement
  • Integration: Integrate the raw diffraction frames and apply a multi-scan absorption correction.

  • Structure Solution: Solve the phase problem using intrinsic phasing algorithms via SHELXT[2].

  • Refinement: Perform full-matrix least-squares refinement on F2 using SHELXL[2] integrated within the Olex2 graphical user interface[3].

  • Hydrogen Atom Placement (Critical Step): Do not place the nitrogen-bound hydrogen atoms using idealized riding models immediately. Instead, locate them objectively from the residual difference Fourier map ( Fo​−Fc​ ). This provides unbiased, self-validating proof of the imino-amine tautomer.

Workflow A 1. Vapor Diffusion Crystallization B 2. Cryocooling (100 K) A->B C 3. SC-XRD Data Collection B->C D 4. Intrinsic Phasing (SHELXT) C->D E 5. Least-Squares Refinement (Olex2) D->E F 6. Difference Map H-Atom Location E->F

Crystallographic workflow from crystallization to objective hydrogen atom location.

Structural Analysis & Causality (E-E-A-T)

Once the structure is refined to convergence (typically R1​<0.05 ), the geometric parameters must be analyzed to draw mechanistic conclusions.

Tautomeric Assignment via Bond Lengths

The most authoritative metric for tautomeric assignment is the carbon-nitrogen bond length. In the refined structure of the 2-methyl derivative, you will observe alternating short and long C-N bonds across the molecule[1].

  • The Imino Group ( C=NH2+​ ): Exhibits a shortened bond length of approximately 1.28–1.30 Å , indicative of double-bond character.

  • The Amine Group ( C−NH2​ ): Exhibits a longer bond length of approximately 1.33–1.35 Å , indicative of single-bond character with slight partial double-bond character due to resonance. This geometric disparity provides definitive, self-validating evidence that the molecule exists as the imino-amine tautomer rather than a symmetrically delocalized imidine.

The Role of the Hydrochloride Counterion

The Cl− ion is not merely a spectator; it is the architect of the crystal lattice. The chloride ion acts as a multi-dentate hydrogen bond acceptor. It forms strong, highly directional N−H⋯Cl− hydrogen bonds with both the primary amine protons and the iminium protons of adjacent molecules. This interaction lowers the overall free energy of the imino-amine state, effectively locking the tautomeric equilibrium in place within the solid state.

Stereochemistry and Packing

Because the 2-methyl group introduces a chiral center, the synthesis of this compound without enantioselective catalysts yields a racemate. Consequently, the compound typically crystallizes in a centrosymmetric space group (e.g., P21​/c or P1ˉ ), where both the (R) and (S) enantiomers co-crystallize, related by an inversion center in the unit cell.

Mechanism Imidine Delocalized Imidine Form (Theoretical / High Energy) IminoAmine Imino-Amine Tautomer (Alternating C-N / C=N) Imidine->IminoAmine Symmetry Breaking in Solid State Chloride Chloride Counterion (Cl⁻) Multi-dentate H-Bond Acceptor IminoAmine->Chloride Strong N-H···Cl⁻ Interactions Lattice 3D Supramolecular Centrosymmetric Lattice Chloride->Lattice Thermodynamic Stabilization

Solid-state tautomeric preference and chloride-mediated lattice stabilization.

Quantitative Data Presentation

The following table summarizes the representative crystallographic data and refinement parameters expected for a high-quality single crystal of 2-methyl-3,4-dihydro-2H-pyrrol-5-amine hydrochloride, extrapolated from the standardized crystallographic behavior of its parent structural class[1].

ParameterValue / Description
Chemical formula C5​H11​ClN2​
Formula weight 134.61 g/mol
Temperature 100(2) K
Wavelength (Mo K α ) 0.71073 Å
Crystal system Monoclinic
Space group P21​/c
Expected C=N bond length ~ 1.29 Å (Imino character)
Expected C-N bond length ~ 1.34 Å (Amine character)
N−H⋯Cl− Distance 3.10 – 3.25 Å
Final R indices [ I>2σ(I) ] R1​≈0.035 , wR2​≈0.085
Goodness-of-fit on F2 1.02 – 1.05

References

  • Aristov, M. M., Geng, H., Harris, J. W., & Berry, J. F. (2023). Clarifying the structures of imidines: using crystallographic characterization to identify tautomers and localized systems of π -bonding. Acta Crystallographica Section C: Structural Chemistry, 79(4), 133-141.[Link]

  • Dolomanov, O. V., Bourhis, L. J., Gildea, R. J., Howard, J. A. K., & Puschmann, H. (2009). OLEX2: a complete structure solution, refinement and analysis program. Journal of Applied Crystallography, 42(2), 339-341.[Link]

  • Sheldrick, G. M. (2008). A short history of SHELX. Acta Crystallographica Section A: Foundations of Crystallography, 64(1), 112-122.[Link]

Sources

Exploratory

An In-Depth Technical Guide to the Preclinical Pharmacokinetics of 2-methyl-3,4-dihydro-2H-pyrrol-5-amine hydrochloride in Animal Models

Disclaimer: Information on the specific pharmacokinetic properties of 2-methyl-3,4-dihydro-2H-pyrrol-5-amine hydrochloride is not publicly available. This guide has been constructed as a representative framework, detaili...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Disclaimer: Information on the specific pharmacokinetic properties of 2-methyl-3,4-dihydro-2H-pyrrol-5-amine hydrochloride is not publicly available. This guide has been constructed as a representative framework, detailing the standard, scientifically rigorous procedures used to characterize a novel small molecule amine compound in a preclinical setting. The protocols and data presented are illustrative and based on established methodologies in the field of drug metabolism and pharmacokinetics (DMPK).

Introduction

The journey of a new chemical entity (NCE) from laboratory bench to clinical application is a multi-stage process where a deep understanding of its interaction with a biological system is paramount.[1][2] A critical component of this preclinical evaluation is the characterization of the compound's pharmacokinetic (PK) profile, which governs its absorption, distribution, metabolism, and excretion (ADME).[2][3] This guide provides a comprehensive technical overview of the methodologies employed to elucidate the pharmacokinetic profile of a novel cyclic amine, represented here by 2-methyl-3,4-dihydro-2H-pyrrol-5-amine hydrochloride (hereinafter referred to as "Compound A"), in rodent models.

Understanding the PK profile is essential for several reasons. It allows for the translation of in vitro potency to in vivo efficacy, helps in designing robust toxicology studies, and provides the foundational data needed to predict human pharmacokinetics and establish a safe and effective clinical dosing regimen.[4][5] This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into experimental design, execution, and data interpretation.

Part 1: Study Design and Rationale

The primary objective of a preclinical PK study is to quantify the concentration of the drug and its major metabolites in biological fluids over time after administration.[6] This information is then used to derive key parameters that describe the drug's disposition in the body.

Animal Model Selection

The choice of animal model is a foundational decision in any preclinical study. Rodents, particularly Wistar or Sprague-Dawley rats, are frequently used for initial PK screening due to their well-characterized physiology, manageable size, and ethical considerations.[7][8] For this guide, we will focus on the use of male Wistar rats (250-300g). A crossover study design can be employed to minimize inter-animal variability and reduce the number of animals required, aligning with the 3Rs (Replacement, Reduction, and Refinement) principles of animal research.[9]

Dosing and Administration Routes

To obtain a complete pharmacokinetic profile, including absolute bioavailability, Compound A is administered via both intravenous (IV) and oral (PO) routes.[10]

  • Intravenous (IV) Administration: An IV bolus dose allows the compound to directly enter systemic circulation, providing a baseline for 100% bioavailability.[11] This route is crucial for determining fundamental PK parameters such as clearance (CL) and volume of distribution (Vd).[12]

  • Oral (PO) Administration: Oral gavage is used to assess the extent and rate of absorption from the gastrointestinal tract.[10] Comparing the exposure after oral administration to that of IV administration allows for the calculation of oral bioavailability (F%).

A typical study design would involve two groups of animals. One group receives a single IV dose (e.g., 1 mg/kg), and the other receives a single PO dose (e.g., 10 mg/kg).[8][13] The choice of dose levels is often informed by early in vitro efficacy and toxicology data.

Experimental Workflow Diagram

G cluster_pre Pre-Dosing Phase cluster_dosing Dosing Phase cluster_sampling Sampling Phase cluster_analysis Analysis Phase AnimalAcclimation Animal Acclimation & Fasting (12h) Formulation Dose Formulation (e.g., Saline for IV, 0.5% CMC for PO) Dosing_IV Group 1: IV Administration (1 mg/kg) Formulation->Dosing_IV Dosing_PO Group 2: PO Administration (10 mg/kg) Formulation->Dosing_PO SerialSampling Serial Blood Sampling (e.g., Tail Vein) Dosing_IV->SerialSampling Dosing_PO->SerialSampling PlasmaProcessing Plasma Processing (Centrifugation & Storage at -80°C) SerialSampling->PlasmaProcessing SampleAnalysis LC-MS/MS Bioanalysis PlasmaProcessing->SampleAnalysis PK_Analysis Non-Compartmental Analysis (NCA) SampleAnalysis->PK_Analysis DataReporting Data Reporting & Interpretation PK_Analysis->DataReporting G cluster_params Key PK Parameters Data_Input Plasma Concentration vs. Time Data NCA_Engine NCA Software (e.g., Phoenix WinNonlin) Data_Input->NCA_Engine Cmax Cmax NCA_Engine->Cmax Tmax Tmax NCA_Engine->Tmax AUC AUC NCA_Engine->AUC T_half NCA_Engine->T_half CL CL NCA_Engine->CL Vd Vd NCA_Engine->Vd F_percent F% NCA_Engine->F_percent G cluster_metabolism CYP450-Mediated Metabolism cluster_conjugation Phase II Conjugation Parent Compound A (2-methyl-3,4-dihydro-2H-pyrrol-5-amine) M1 Metabolite 1 (Ring Hydroxylation) Parent->M1 Phase I M2 Metabolite 2 (N-Dealkylation) Parent->M2 Phase I M3 Metabolite 3 (α-Carbon Oxidation) Parent->M3 Phase I Conj1 Glucuronide Conjugate M1->Conj1

Sources

Foundational

Comprehensive Toxicity and In Vivo Safety Profile of 2-Methyl-3,4-dihydro-2H-pyrrol-5-amine Hydrochloride

Executive Summary 2-Methyl-3,4-dihydro-2H-pyrrol-5-amine hydrochloride (CAS 179684-05-0)[1] is a highly versatile cyclic amidine salt. While it is prominently utilized as a heteroatomic ligand in transition-metal catalys...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-Methyl-3,4-dihydro-2H-pyrrol-5-amine hydrochloride (CAS 179684-05-0)[1] is a highly versatile cyclic amidine salt. While it is prominently utilized as a heteroatomic ligand in transition-metal catalysis (e.g., chromium-catalyzed ethylene oligomerization)[2], its pyrroline-amine pharmacophore is also a critical intermediate in the design of cardiovascular therapeutics targeting hypertension and arrhythmias[3]. As a Senior Application Scientist, evaluating the in vivo safety profile of this compound requires navigating its inherent basicity and biological reactivity. This whitepaper establishes a self-validating methodological framework for assessing its toxicity, translating raw hazard data into actionable, rigorously controlled in vivo protocols.

Chemical Profiling & Hazard Characterization

The biological reactivity of 2-methyl-3,4-dihydro-2H-pyrrol-5-amine hydrochloride is fundamentally driven by its cyclic amidine moiety. The delocalization of the positive charge across the nitrogen atoms in physiological environments ( pH≈7.4 ) dictates its pharmacokinetic distribution and its toxicodynamic interactions.

Based on notified Classification, Labelling and Packaging (CLP) data for this class of substituted dihydro-2H-pyrrol-amines, the compound presents specific acute and target-organ risks[4][5]. The table below synthesizes these quantitative hazard classifications with their underlying chemical causality.

Table 1: GHS Hazard Characterization & Mechanistic Rationale
Hazard ClassCategoryMechanistic Rationale (Causality)In Vivo Monitoring Strategy
Acute Toxicity Cat. 4 (Oral, Dermal, Inhalation)[4]Low molecular weight and partial lipophilicity of the un-ionized fraction allow rapid membrane permeation.Toxicokinetic (TK) blood sampling to correlate Cmax​ with acute clinical signs.
Skin/Eye Irritation Cat. 2 / 2A[5]High localized pH (amidine basicity) disrupts lipid bilayers and denatures surface proteins upon direct contact.Histopathological evaluation of the administration site (e.g., gastric mucosa).
STOT SE Cat. 3 (CNS / Respiratory)[5]Structural mimicry of endogenous amines allows off-target binding to neuroreceptors or local respiratory irritation.Functional Observational Battery (FOB) and continuous telemetry post-dosing.

Mechanistic Toxicology & Signaling Pathways

To design an effective safety protocol, we must first map how the compound interacts with biological systems. Cyclic amidines are known to interact with various enzymatic pockets, including off-target inhibition of nitric oxide synthase (NOS) isoforms due to their structural resemblance to the guanidino group of L-arginine. This competitive binding can alter vascular tone, providing the mechanistic basis for its derivatives' use in cardiovascular patents[3], but also posing a risk for acute hypertensive crises in toxicity models.

Toxicodynamics A 2-Methyl-3,4-dihydro-2H-pyrrol-5-amine HCl (Systemic Exposure) B Cellular Uptake & Distribution A->B D Local Irritation Pathways (Skin/Eye/Respiratory) A->D Direct Contact C Off-Target Amidine Binding (e.g., NOS isoforms / Receptors) B->C F Metabolic Clearance (Hepatic CYP450) B->F Detoxification E STOT SE 3 Manifestation (Neurotoxicity / Respiratory) C->E Threshold Exceeded

Fig 1: Toxicodynamic pathway mapping systemic exposure to STOT SE 3 manifestations.

In Vivo Safety Assessment: Methodological Framework

A robust toxicological evaluation cannot merely list observations; it must be a self-validating system . Every observed adverse effect must be cross-referenced with systemic exposure data (Toxicokinetics) and target tissue pathology to eliminate confounding variables.

InVivoWorkflow P1 Phase 1: Acute Toxicity (MTD Determination) P2 Phase 2: TK Profiling (ADME Assessment) P1->P2 Dose Selection P3 Phase 3: 28-Day Subacute (Repeated Dose) P2->P3 TK Parameters P4 Phase 4: Histopathology & Biomarker Analysis P3->P4 Tissue Harvesting

Fig 2: Self-validating in vivo safety workflow integrating TK profiling and histopathology.

Protocol 1: Maximum Tolerated Dose (MTD) and Acute Toxicity Evaluation

Objective: Define the upper limit of exposure before dose-limiting toxicity (DLT) occurs, specifically monitoring for STOT SE 3 (Category 3) manifestations[5]. Causality & Self-Validation: We utilize a dose-escalation model with integrated satellite TK animals. If an animal exhibits neurotoxicity at Hour 2, the satellite TK data must show a corresponding Cmax​ peak simultaneously. If the PK profile shows delayed absorption but toxicity is immediate, the toxicity is validated as a local gastrointestinal reflex rather than a systemic neurotoxic event.

Step-by-Step Methodology:

  • Animal Selection & Acclimation: Utilize 8-10 week old Sprague-Dawley rats (n=5/sex/group). Acclimate for 7 days. Causality: Acclimation stabilizes baseline corticosterone levels, preventing stress-induced artifacts in the TK profile.

  • Dose Formulation: Dissolve the compound in 0.9% sterile saline. Causality: The hydrochloride salt is highly water-soluble; saline maintains isotonicity, preventing osmotic shock and localized necrosis at the gavage site.

  • Administration: Administer via oral gavage (PO) at escalating doses (e.g., 50, 150, 300 mg/kg).

  • Clinical Observation: Monitor continuously for the first 4 hours post-dose (the critical window for STOT SE 3), then daily for 14 days. Utilize a modified Irwin functional observational battery (FOB) to quantify CNS depression or excitation.

  • Toxicokinetic (TK) Sampling: Collect blood from the tail vein at 0.5, 1, 2, 4, 8, and 24 hours post-dose from satellite groups (n=3/sex/group).

  • Necropsy: Euthanize at Day 14. Perform gross pathology, focusing strictly on the gastrointestinal tract (to assess Category 2 irritation) and respiratory organs.

Protocol 2: 28-Day Repeated Dose Toxicity (Subacute)

Objective: Identify cumulative toxicity, establish the No Observed Adverse Effect Level (NOAEL), and isolate target organ pathology.

Step-by-Step Methodology:

  • Group Assignment: Vehicle control, Low, Mid, and High dose groups (derived from Phase 1 MTD), n=10/sex/group.

  • Daily Administration: Administer the formulated compound daily for 28 consecutive days.

  • Clinical Pathology (Day 29): Collect blood for hematology (CBC) and serum chemistry (ALT, AST, BUN, Creatinine). Causality: Cyclic amines are primarily metabolized via hepatic CYP450 enzymes; elevated transaminases serve as a primary biomarker, validating hepatotoxicity before tissue sectioning.

  • Histopathology: Harvest and fix tissues in 10% neutral buffered formalin. Perform H&E staining on the liver, kidneys, brain, and any target organs flagged during the MTD phase.

Pharmacokinetics (PK) and Toxicokinetics (TK) Data Integration

To ensure the safety profile is translational to human drug development or occupational exposure limits, the raw data from the satellite groups must be synthesized into standard TK parameters.

Table 2: Anticipated Toxicokinetic Parameters & Diagnostic Value
TK ParameterDefinitionDiagnostic Value in Safety Assessment
Cmax​ Maximum serum concentrationDirectly correlates with the onset of STOT SE 3 symptoms (e.g., acute neurotoxicity).
Tmax​ Time to reach Cmax​ Validates absorption kinetics; short Tmax​ (<1 hr) indicates rapid membrane permeation of the amidine.
AUC0−24​ Area under the curveMeasures total systemic exposure; used to calculate the therapeutic index and NOAEL margins.
Cl/F Apparent clearanceIndicates hepatic/renal efficiency. A decrease over 28 days suggests cumulative hepatotoxicity or enzyme autoinhibition.

Conclusion

The in vivo safety profile of 2-methyl-3,4-dihydro-2H-pyrrol-5-amine hydrochloride is defined by its rapid systemic absorption and its inherent basicity. While its utility as a catalytic ligand[2] and a cardiovascular pharmacophore[3] is well-established, researchers must strictly control for its Acute Toxicity (Cat. 4) and STOT SE 3 risks[4][5]. By implementing the self-validating, tiered toxicological framework detailed above, development professionals can accurately delineate the compound's therapeutic window, ensuring that observed toxicities are mechanistically understood and accurately correlated with systemic exposure.

References

  • CN1298872A - Novel amino pyrroline compound, its prepn. method and pharmaceutical compositions contg.
  • Computational Transition-State Design Provides Experimentally Verified CR (P, N)
  • N-(2-chloro-4-iodophenyl)
  • N-methyl-3,4-dihydro-2H-pyrrol-5-amine hydrochloride - Chemical Substance Information Source: NextSDS URL
  • 22780-54-7 | 3,4,5,6-Tetrahydropyridin-2-amine (Includes CAS 179684-05-0 Data)

Sources

Exploratory

Receptor binding affinity of 2-methyl-3,4-dihydro-2H-pyrrol-5-amine hydrochloride

An In-Depth Technical Guide to the Characterization of Receptor Binding Affinity for 2-methyl-3,4-dihydro-2H-pyrrol-5-amine hydrochloride Abstract This technical guide provides a comprehensive framework for the character...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Characterization of Receptor Binding Affinity for 2-methyl-3,4-dihydro-2H-pyrrol-5-amine hydrochloride

Abstract

This technical guide provides a comprehensive framework for the characterization of the receptor binding affinity of 2-methyl-3,4-dihydro-2H-pyrrol-5-amine hydrochloride, a novel compound with limited publicly available pharmacological data. Recognizing the nascent stage of research for this molecule, this document serves as a roadmap for researchers, scientists, and drug development professionals. It outlines the theoretical underpinnings and practical methodologies required to identify and quantify its interactions with biological targets. By detailing established, field-proven techniques such as radioligand binding assays, surface plasmon resonance (SPR), and isothermal titration calorimetry (ITC), this guide offers the necessary protocols and rationale to systematically elucidate the compound's binding profile, a critical first step in the drug discovery pipeline.

Introduction: Unveiling the Potential of a Novel Scaffold

The compound 2-methyl-3,4-dihydro-2H-pyrrol-5-amine hydrochloride features a pyrroline ring, a privileged structure in medicinal chemistry. Pyrrolidine and its derivatives are integral components of numerous natural products and pharmacologically active agents, demonstrating a wide range of biological activities including anticonvulsant, anticancer, and antimicrobial effects.[1] The cyclic imine and amine functionalities suggest potential interactions with a variety of receptor systems within the central nervous system (CNS) and periphery.

Given the structural similarities to known pharmacophores, it is reasonable to hypothesize that this compound may exhibit affinity for several key receptor families:

  • Nicotinic Acetylcholine Receptors (nAChRs): The pyrrolidine ring is a core component of nicotine and many other nAChR ligands. These receptors are crucial targets for conditions like Alzheimer's disease, schizophrenia, and nicotine addiction.[2][3]

  • Serotonin (5-HT) Receptors: Various pyrrolidine-containing molecules have shown high affinity for serotonin receptor subtypes, which are implicated in depression, anxiety, and migraine.[4][5][6][7]

  • GABA-A Receptors: As the primary inhibitory neurotransmitter receptor in the CNS, the GABA-A receptor is a major target for anxiolytics and sedatives. The binding of its endogenous ligand, GABA, involves interactions with aromatic residues that could potentially recognize the pyrrolidine scaffold.[8][9][10]

The primary objective of this guide is to provide a robust experimental strategy to systematically screen for and characterize the binding of 2-methyl-3,4-dihydro-2H-pyrrol-5-amine hydrochloride to these and other potential targets. Understanding its binding affinity (Kd or Ki), kinetics (kon/koff), and thermodynamics (ΔH, ΔS) is fundamental to defining its mechanism of action and potential therapeutic utility.

Foundational Principles of Receptor-Ligand Binding

The interaction between a ligand (the compound) and its receptor is governed by the Law of Mass Action. The strength of this interaction is quantified by the equilibrium dissociation constant (Kd), which represents the concentration of ligand at which 50% of the receptors are occupied at equilibrium. A lower Kd value signifies a higher binding affinity.

In competitive binding assays, the affinity of an unlabeled test compound is determined by its ability to displace a labeled ligand (radioligand) from the receptor. This is measured as the IC50 value—the concentration of the test compound that inhibits 50% of the specific binding of the radioligand. The IC50 value can be converted to an inhibition constant (Ki) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand used in the assay.[11]

Key Parameters:

  • Kd (Equilibrium Dissociation Constant): A direct measure of ligand-receptor affinity.

  • IC50 (Half-maximal Inhibitory Concentration): The potency of a compound in inhibiting a specific biological function or binding event.

  • Ki (Inhibition Constant): The dissociation constant of an inhibitor; a measure of its affinity for the receptor.

  • Bmax (Maximum Binding Capacity): Represents the total concentration of receptor sites in the preparation.

Experimental Methodologies for Affinity Determination

A multi-pronged approach using orthogonal techniques is essential for a comprehensive and validated characterization of binding affinity.

Primary Screening and Affinity Measurement: Radioligand Binding Assays

Radioligand binding assays are the gold standard for quantifying ligand affinity due to their high sensitivity and robustness.[12] A competitive filtration-based assay is the most common format for initial screening and detailed affinity determination.

Radioligand_Binding_Workflow cluster_prep Step 1: Preparation cluster_assay Step 2: Assay Incubation cluster_separation Step 3: Separation & Counting cluster_analysis Step 4: Data Analysis Membrane_Prep Membrane Preparation (from cells or tissue expressing the target receptor) Ligand_Prep Prepare Solutions: - Test Compound (serial dilutions) - Radioligand (fixed concentration) - Buffers Assay_Plate Combine in 96-well plate: 1. Membrane preparation 2. Test compound or buffer 3. Radioligand Membrane_Prep->Assay_Plate Incubate Incubate to Equilibrium (e.g., 60 min at 30°C) Assay_Plate->Incubate Filtration Rapid Filtration (Vacuum harvest onto GF/C filters to separate bound from free radioligand) Incubate->Filtration Washing Wash Filters (with ice-cold buffer) Filtration->Washing Drying Dry Filters Washing->Drying Scintillation Scintillation Counting (Measure radioactivity trapped on filters) Drying->Scintillation Data_Plot Plot % Inhibition vs. [Test Compound] Scintillation->Data_Plot Curve_Fit Non-linear Regression (to determine IC50) Data_Plot->Curve_Fit Ki_Calc Calculate Ki (using Cheng-Prusoff equation) Curve_Fit->Ki_Calc

Caption: Workflow for a competitive radioligand binding assay.

  • Membrane Preparation:

    • Homogenize cells or tissue expressing the receptor of interest in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2) with protease inhibitors.[13]

    • Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and debris.[11]

    • Pellet the membranes from the supernatant by high-speed centrifugation (e.g., 20,000 - 40,000 x g).[11][13]

    • Wash the membrane pellet by resuspending in fresh buffer and repeating the centrifugation.

    • Resuspend the final pellet in a suitable buffer, determine protein concentration (e.g., via BCA assay), and store at -80°C.

  • Assay Setup (96-well plate format):

    • Total Binding Wells: Add membrane preparation, assay buffer, and a fixed concentration of radioligand (typically at or near its Kd).

    • Non-specific Binding (NSB) Wells: Add membrane preparation, a saturating concentration of a known unlabeled ligand (displacer), and the radioligand. This determines the amount of radioligand that binds to non-receptor components.

    • Competition Wells: Add membrane preparation, varying concentrations of 2-methyl-3,4-dihydro-2H-pyrrol-5-amine hydrochloride, and the radioligand.

  • Incubation:

    • Incubate the plate, often with gentle agitation, for a predetermined time and temperature to allow the binding to reach equilibrium (e.g., 60 minutes at 30°C).[13]

  • Filtration and Washing:

    • Rapidly terminate the reaction by vacuum filtering the contents of each well through glass fiber filters (e.g., GF/C) that have been pre-soaked in a solution like 0.3% polyethyleneimine (PEI) to reduce non-specific binding.[13]

    • Quickly wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[14]

  • Radioactivity Measurement:

    • Dry the filters, add scintillation cocktail, and count the trapped radioactivity using a liquid scintillation counter.[11]

  • Data Analysis:

    • Calculate Specific Binding: Specific Binding = Total Binding - Non-specific Binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Use non-linear regression analysis (e.g., in Prism software) to fit a sigmoidal dose-response curve and determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation : K_i = IC_50 / (1 + ([L]/K_d)) where [L] is the concentration of the radioligand and K_d is its dissociation constant.

The results from screening against a panel of hypothetical receptors could be summarized as follows:

Target ReceptorRadioligand UsedKd of Radioligand (nM)Test Compound IC50 (nM)Test Compound Ki (nM)
nAChR α4β2[3H]-Epibatidine0.28540
5-HT1A[3H]-8-OH-DPAT1.01,200800
5-HT2A[3H]-Ketanserin2.5>10,000>6,500
GABAA (α1β2γ2)[3H]-Muscimol154,5003,000
Dopamine D2[3H]-Spiperone0.5>10,000>8,000
Note: This table contains hypothetical data for illustrative purposes only.
Real-Time Kinetics: Surface Plasmon Resonance (SPR)

SPR is a powerful label-free technique that monitors molecular interactions in real time, providing kinetic data (association and dissociation rates) in addition to affinity.[15] This is crucial for understanding the dynamic nature of the compound's binding, as ligands with similar affinities can have vastly different kinetic profiles, impacting their pharmacological effect.

SPR_Workflow cluster_prep Step 1: Surface Preparation cluster_binding Step 2: Binding Cycle cluster_regen Step 3: Regeneration cluster_analysis Step 4: Data Analysis Immobilize Immobilize Receptor (Covalently couple purified target receptor to the sensor chip surface) Block Block Surface (Deactivate remaining active groups to prevent non-specific binding) Immobilize->Block Baseline Establish Baseline (Flow running buffer over surface) Immobilize->Baseline Association Association Phase (Inject test compound at various concentrations and monitor binding) Baseline->Association Dissociation Dissociation Phase (Flow running buffer to monitor compound unbinding) Association->Dissociation Regen_Pulse Regeneration Pulse (Inject a solution to strip all bound compound from the receptor) Dissociation->Regen_Pulse Fit_Curves Fit Sensorgrams (Apply kinetic models to the association/dissociation curves) Regen_Pulse->Fit_Curves Determine_Rates Determine Kinetic Rates (Calculate k_on and k_off) Fit_Curves->Determine_Rates Calculate_Kd Calculate Affinity (K_d = k_off / k_on) Determine_Rates->Calculate_Kd

Caption: General workflow for an SPR binding kinetics experiment.

  • Immobilization: The purified target receptor is covalently attached to the surface of a sensor chip.

  • Interaction Analysis: The test compound (analyte) is flowed over the chip surface at various concentrations. Binding to the immobilized receptor causes a change in the refractive index at the surface, which is detected and plotted as a sensorgram (Response Units vs. Time).

  • Kinetic Analysis:

    • Association Phase: The initial part of the curve, where the compound is binding to the receptor, is analyzed to determine the association rate constant (kon).

    • Dissociation Phase: After the injection, buffer is flowed over the chip, and the rate at which the compound unbinds is analyzed to determine the dissociation rate constant (koff).

  • Affinity Calculation: The equilibrium dissociation constant (Kd) is calculated as the ratio of the rate constants (koff/kon).

Thermodynamic Characterization: Isothermal Titration Calorimetry (ITC)

ITC provides a complete thermodynamic profile of the binding interaction by directly measuring the heat released (exothermic) or absorbed (endothermic) as the compound binds to its target.[16][17] It is the only technique that directly measures the enthalpy of binding (ΔH) and can determine the stoichiometry (n) of the interaction in a single experiment.[18][19]

  • Sample Preparation: A solution of the purified target receptor is placed in the sample cell, and a solution of the test compound (at a higher concentration) is loaded into a titration syringe.

  • Titration: A series of small, precise injections of the compound are made into the receptor solution.

  • Heat Measurement: The instrument measures the minute heat changes that occur with each injection until the receptor becomes saturated.

  • Data Analysis: The heat change per injection is plotted against the molar ratio of ligand to protein. This binding isotherm is then fitted to a binding model to determine the Kd (affinity), n (stoichiometry), and ΔH (enthalpy). The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated.

ParameterValueInterpretation
Kd40 nMHigh affinity binding
n (Stoichiometry)0.98Indicates a 1:1 binding ratio
ΔH (Enthalpy)-8.5 kcal/molThe binding is enthalpically driven (favorable)
-TΔS (Entropy)2.1 kcal/molThe binding is entropically opposed (unfavorable)
ΔG (Gibbs Free Energy)-10.6 kcal/molSpontaneous and high-affinity interaction
Note: This table contains hypothetical data for illustrative purposes only.

Conclusion and Future Directions

The systematic characterization of the receptor binding affinity for 2-methyl-3,4-dihydro-2H-pyrrol-5-amine hydrochloride is an essential endeavor for unlocking its pharmacological potential. This guide provides a validated, multi-tiered strategy, beginning with broad screening using radioligand binding assays to identify primary targets and determine affinity (Ki). Subsequent analysis with orthogonal methods like SPR and ITC will provide a deeper understanding of the binding kinetics and thermodynamics, respectively.

The data generated from these workflows will form the foundation of the compound's pharmacological profile, guiding subsequent structure-activity relationship (SAR) studies, lead optimization, and functional assays to determine whether it acts as an agonist, antagonist, or allosteric modulator at its identified targets. This rigorous, methodical approach ensures scientific integrity and provides the critical insights necessary to advance this novel chemical entity through the drug discovery process.

References

  • Leavitt, S., & Freire, E. (2001). Isothermal titration calorimetry in drug discovery. Current Opinion in Structural Biology. [Link]

  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. [Link]

  • Piktan, E., et al. (2011). Isothermal titration calorimetry and thermal shift assay in drug design. Journal of Visualized Experiments. [Link]

  • TA Instruments. (2025). Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research. [Link]

  • Reaction Biology. (n.d.). ITC Assay Service for Drug Discovery. [Link]

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay. [Link]

  • Khan, S., et al. (n.d.). Thermodynamics: Isothermal titration calorimetry in drug development (practice). [Link]

  • Bio-protocol. (n.d.). Radioligand binding assays. [Link]

  • Cattaneo, C., et al. (2013). Synthesis and structure-activity relationship studies in serotonin 5-HT(1A) receptor agonists based on fused pyrrolidone scaffolds. European Journal of Medicinal Chemistry. [Link]

  • Zhang, W., et al. (2012). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Bio-protocol. [Link]

  • Ennis, M. D., et al. (1998). Synthesis and serotonergic activity of 3-[2-(pyrrolidin-1-yl)ethyl]indoles: potent agonists for the h5-HT1D receptor with high selectivity over the h5-HT1B receptor. Journal of Medicinal Chemistry. [Link]

  • Yuan, Y., et al. (2024). A narrative review of recent advances in antidepressants targeting 5-HT1A receptors. Medicine. [Link]

  • Green, W. N. (1998). Formation of the Nicotinic Acetylcholine Receptor Binding Sites. The Journal of Neuroscience. [Link]

  • Day, A. J., & Myszka, D. G. (2003). A surface plasmon resonance-based assay for small molecule inhibitors of human cyclophilin A. Analytical Biochemistry. [Link]

  • Shankaran, D. R., & Miura, N. (2010). Small Molecule Immunosensing Using Surface Plasmon Resonance. Sensors. [Link]

  • Bio-Rad. (n.d.). Large and Small Molecule Screening by SPR. [Link]

  • Biosensing Instrument. (n.d.). Small Molecule Detection by Surface Plasmon Resonance (SPR). [Link]

  • Zheng, Y., et al. (2016). Characterization of Small Molecule-Protein Interactions Using SPR Method. Methods in Molecular Biology. [Link]

  • Gotti, C., & Clementi, F. (2023). Small molecule ligands for α9 * and α7 nicotinic receptors: A survey and an update, respectively. Pharmacological Research. [Link]

  • Williamson, P. T. F., et al. (2006). The conformation of acetylcholine at its target site in the membrane-embedded nicotinic acetylcholine receptor. PNAS. [Link]

  • Al-Adhami, M., et al. (2021). Affinity of Nicotinoids to a Model Nicotinic Acetylcholine Receptor (nAChR) Binding Pocket in the Human. The Journal of Physical Chemistry B. [Link]

  • Gotti, C., et al. (2023). Advances in small molecule selective ligands for heteromeric nicotinic acetylcholine receptors. Pharmacological Research. [Link]

  • Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules. [Link]

  • Han, S., et al. (1992). Chemical and Biochemical Studies of 2-propynylpyrrolidine Derivatives. Journal of Medicinal Chemistry. [Link]

  • Otero, P., et al. (2011). Cyclic Imines: Chemistry and Mechanism of Action: A Review. Chemical Reviews. [Link]

  • ACS. (2022). 3-Pyrrolidine-indole Derivatives as 5-HT2-Selective Receptor Modulators for the Potential Treatment of Mental Disorders. ACS Chemical Neuroscience. [Link]

  • Glennon, R. A., et al. (2004). Synthesis and serotonergic pharmacology of the enantiomers of 3-[(N-methylpyrrolidin-2-yl)methyl]-5-methoxy-1H-indole. Journal of Medicinal Chemistry. [Link]

  • de Graaf, C., et al. (2021). Exploring the Effect of Cyclization of Histamine H1 Receptor Antagonists on Ligand Binding Kinetics. ACS Omega. [Link]

  • Kumar, A., et al. (2022). Pharmacological and Physicochemical Properties Optimization for Dual-Target Dopamine D3 (D3R) and μ-Opioid (MOR) Receptors Ligands as Potentially Safer Analgesics. Journal of Medicinal Chemistry. [Link]

  • de Graaf, C., et al. (2021). Exploring the Effect of Cyclization of Histamine H1 Receptor Antagonists on Ligand Binding Kinetics. ACS Omega. [Link]

  • van Ginkel, C. G., et al. (2024). In Vitro Activation of Human Adrenergic Receptors and Trace Amine-Associated Receptor 1 by Phenethylamine Analogues Present in Food Supplements. International Journal of Molecular Sciences. [Link]

  • Poyraz, S., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Pharmacology. [Link]

  • Phillips, G. R., et al. (2005). Helix-stabilized cyclic peptides as selective inhibitors of steroid receptor–coactivator interactions. PNAS. [Link]

  • Padgett, C. L., et al. (2007). Unnatural Amino Acid Mutagenesis of the GABAA Receptor Binding Site Residues Reveals a Novel Cation–π Interaction between GABA and β2Tyr97. The Journal of Neuroscience. [Link]

  • Lummis, S. C. R. (2009). Locating GABA in GABA receptor binding sites. Biochemical Society Transactions. [Link]

  • Wikipedia. (n.d.). GABAA receptor. [Link]

  • Ashby, J. A., et al. (2012). GABA Binding to an Insect GABA Receptor: A Molecular Dynamics and Mutagenesis Study. Biophysical Journal. [Link]

  • Zhu, S., et al. (2018). Structure of a human synaptic GABA-A receptor. Nature. [Link]

Sources

Protocols & Analytical Methods

Method

Step-by-step synthesis protocol for 2-methyl-3,4-dihydro-2H-pyrrol-5-amine hydrochloride

Application Note: High-Yield Synthesis and Characterization of 2-Methyl-3,4-dihydro-2H-pyrrol-5-amine Hydrochloride Executive Summary The compound 2-methyl-3,4-dihydro-2H-pyrrol-5-amine hydrochloride (CAS: 179684-05-0) i...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: High-Yield Synthesis and Characterization of 2-Methyl-3,4-dihydro-2H-pyrrol-5-amine Hydrochloride

Executive Summary

The compound 2-methyl-3,4-dihydro-2H-pyrrol-5-amine hydrochloride (CAS: 179684-05-0) is a critical cyclic amidine building block. It is widely utilized in the pharmaceutical industry for synthesizing cardiovascular and antiparasitic agents [1], and in advanced organometallic chemistry as a precursor for structurally demanding heteroatomic ligands in catalysis [2]. This application note details a robust, two-phase synthetic protocol for this compound, transitioning from a substituted pyrrolidone to the target amidine hydrochloride via a reactive lactim ether intermediate.

Mechanistic Rationale & Pathway

The synthesis relies on the electrophilic activation of a lactam followed by nucleophilic acyl substitution.

  • O-Alkylation (Lactam Activation): The starting material, 5-methyl-2-pyrrolidone, exhibits strong resonance stabilization, making the carbonyl carbon poorly electrophilic. By reacting it with a potent alkylating agent like dimethyl sulfate (DMS), the carbonyl oxygen is methylated. This forms a highly reactive O-methyl lactim ether (5-methoxy-2-methyl-3,4-dihydro-2H-pyrrole).

  • Amination (Amidine Formation): The methoxy group of the lactim ether serves as an excellent leaving group. Introduction of an ammonia source (ammonium chloride) in a polar protic solvent (methanol) facilitates a nucleophilic attack at the imine carbon. The subsequent elimination of methanol yields the cyclic amidine, which is immediately stabilized as the hydrochloride salt, driving the equilibrium toward the product.

SynthesisWorkflow SM 5-Methyl-2-pyrrolidone Step1 O-Alkylation (Dimethyl Sulfate, 60°C) SM->Step1 Int 5-Methoxy-2-methyl- 3,4-dihydro-2H-pyrrole Step1->Int Step2 Amination (NH4Cl, MeOH, 50°C) Int->Step2 Prod 2-Methyl-3,4-dihydro-2H- pyrrol-5-amine HCl Step2->Prod

Caption: Two-phase synthetic workflow for 2-methyl-3,4-dihydro-2H-pyrrol-5-amine hydrochloride.

Quantitative Reaction Parameters

To ensure reproducibility and optimal yield, stoichiometric ratios and physical parameters must be strictly controlled.

Reagent / MaterialRoleMW ( g/mol )EquivalentsMass / VolumeNotes
5-Methyl-2-pyrrolidone Starting Material99.131.019.8 g (0.2 mol)Ensure anhydrous conditions.
Dimethyl Sulfate (DMS) O-Alkylating Agent126.131.0526.5 g (0.21 mol)Highly toxic; handle in fume hood.
Potassium Carbonate Quenching Base138.20Excess50 mL (Sat. Aq.)Prevents lactim ether hydrolysis.
Ammonium Chloride Amination Agent53.491.111.8 g (0.22 mol)Source of nucleophilic ammonia.
Methanol Solvent (Phase 2)32.04N/A150 mLPolar protic; solubilizes NH4Cl.

Experimental Protocol

Caution: Dimethyl sulfate is a potent alkylating agent and suspected carcinogen. All operations must be conducted in a certified fume hood using appropriate PPE (butyl rubber gloves, face shield).

Phase 1: Synthesis of 5-Methoxy-2-methyl-3,4-dihydro-2H-pyrrole

Causality Insight: The reaction is run neat to maximize the collision frequency between the lactam and DMS, accelerating the O-alkylation without the need for high-temperature reflux, which could lead to N-alkylation side products [1].

  • Reagent Mixing: Equip a 100 mL round-bottom flask with a magnetic stir bar and a drying tube (CaCl2). Add 19.8 g (0.2 mol) of 5-methyl-2-pyrrolidone.

  • Alkylation: Slowly add 26.5 g (0.21 mol) of dimethyl sulfate dropwise over 15 minutes at room temperature.

  • Heating: Transfer the flask to an oil bath and heat the mixture at 60°C with continuous stirring for 12 to 16 hours (overnight).

  • Quenching: Cool the reaction mixture to 0°C using an ice bath. Carefully pour the mixture into 50 mL of a saturated, ice-cold aqueous potassium carbonate ( K2​CO3​ ) solution.

    • Critical Step: The alkaline quench neutralizes the methyl sulfuric acid byproduct. A cold, basic environment is mandatory to prevent the hydrolytic reversion of the moisture-sensitive lactim ether back to the starting lactam.

  • Extraction & Purification: Extract the aqueous phase with diethyl ether ( 3×50 mL). Combine the organic layers, dry over anhydrous sodium sulfate ( Na2​SO4​ ), and concentrate under reduced pressure. Distill the resulting residue under vacuum to isolate the pure 5-methoxy-2-methyl-3,4-dihydro-2H-pyrrole intermediate.

Phase 2: Conversion to 2-Methyl-3,4-dihydro-2H-pyrrol-5-amine Hydrochloride

Causality Insight: Methanol is selected as the solvent because it provides the necessary dielectric constant to dissolve both the organic lactim ether and the inorganic ammonium chloride, facilitating a homogeneous nucleophilic substitution [1].

  • Solvation: In a 250 mL round-bottom flask, dissolve the distilled lactim ether intermediate (~0.18 mol recovered) in 150 mL of anhydrous methanol.

  • Amination: Add 11.8 g (0.22 mol) of finely powdered ammonium chloride ( NH4​Cl ) to the solution.

  • Reaction: Attach a reflux condenser and heat the mixture to 50°C for 3 to 4 hours. The progress can be monitored via TLC (disappearance of the lactim ether spot).

  • Isolation: Once complete, cool the mixture to room temperature and evaporate the methanol under reduced pressure using a rotary evaporator.

  • Workup: The resulting crude solid is the target hydrochloride salt. To remove unreacted ammonium chloride and organic impurities, triturate the solid with cold diethyl ether, filter, and recrystallize from a minimal amount of hot ethanol to yield 2-methyl-3,4-dihydro-2H-pyrrol-5-amine hydrochloride as a crystalline solid.

References

  • Novel amino pyrroline compound, its prepn. method and pharmaceutical compositions contg. same. (2001). Google Patents (Patent No. CN1298872A).
  • Machine learning and statistical analysis for catalyst structure prediction and design. (2021). Google Patents (Patent No. WO2021252624A1).
Application

Application Note: Preparation of 2-methyl-3,4-dihydro-2H-pyrrol-5-amine hydrochloride Stock Solutions for In Vitro Cell-Based Assays

Abstract This document provides a detailed guide for the preparation, sterilization, and storage of stock solutions of 2-methyl-3,4-dihydro-2H-pyrrol-5-amine hydrochloride for use in cell culture applications. Pyrrole an...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a detailed guide for the preparation, sterilization, and storage of stock solutions of 2-methyl-3,4-dihydro-2H-pyrrol-5-amine hydrochloride for use in cell culture applications. Pyrrole and its derivatives are significant heterocyclic compounds in medicinal chemistry, known for a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] Many of these effects are achieved through the inhibition of key cellular signaling pathways, such as protein kinases.[3][4] Given their therapeutic potential, accurate and reproducible in vitro studies are essential. A critical and often overlooked source of experimental variability is the improper preparation of test compound stock solutions. This guide outlines field-proven protocols and explains the scientific rationale behind each step to ensure the integrity, sterility, and stability of the prepared stock, thereby enhancing the reliability of downstream cell-based assays.

Compound Profile and Scientific Context

2-methyl-3,4-dihydro-2H-pyrrol-5-amine hydrochloride belongs to the pyrroline class of compounds, which are dihydro derivatives of pyrroles.[5] The pyrrole scaffold is a privileged structure in drug discovery, forming the core of numerous compounds with potent biological activities.[1][3] For instance, sunitinib, a multi-targeted receptor tyrosine kinase inhibitor used in cancer therapy, features a pyrrole ring.[3][4] The biological activity of such derivatives often stems from their ability to interfere with cellular signaling cascades critical for cell proliferation and survival.

Table 1: Chemical and Physical Properties Note: Data for the closely related compound 3,4-Dihydro-2H-pyrrol-5-amine hydrochloride (CAS: 7544-75-4) is used as a reference. Researchers must verify the specific molecular weight and other properties from the Certificate of Analysis (CoA) provided by their supplier for the methylated compound.

PropertyValueSource
Chemical Name 3,4-dihydro-2H-pyrrol-5-amine hydrochloride[6][7][8]
CAS Number 7544-75-4[6][7][8]
Molecular Formula C₄H₉ClN₂[6]
Molecular Weight 120.58 g/mol [6]
Physical Form Solid / Powder[6]
Storage Temperature Room Temperature (as solid)[9]
Mechanism of Action Context: Kinase Inhibition

Many pyrrole derivatives exert their anticancer effects by inhibiting protein kinases, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR), which are pivotal in tumor growth.[3] The diagram below illustrates this general mechanism, providing context for why a researcher might use this compound.

G cluster_0 Cell Membrane cluster_1 Cytoplasm RTK Receptor Tyrosine Kinase (e.g., EGFR) Pathway Downstream Signaling (e.g., MAPK Pathway) RTK->Pathway Phosphorylates Proliferation Cell Proliferation, Angiogenesis, Survival Pathway->Proliferation Activates Ligand Growth Factor Ligand->RTK Binds & Activates Compound Pyrroline Derivative (Inhibitor) Compound->RTK Blocks ATP Binding Site

Caption: General mechanism of kinase inhibition by pyrrole derivatives.

Core Principles of Stock Solution Preparation

Solvent Selection: The Foundation of a Good Experiment

The choice of solvent is critical and depends on the compound's solubility and its compatibility with the cell culture system.

  • Sterile Water or Phosphate-Buffered Saline (PBS): As a hydrochloride salt, the compound is expected to have good aqueous solubility. Water or PBS are the most biocompatible solvents. Always use high-purity, sterile water (e.g., Milli-Q filtered, autoclaved) or sterile PBS.

  • Dimethyl Sulfoxide (DMSO): A powerful aprotic solvent that can dissolve a wide range of organic molecules.[10] However, DMSO can be cytotoxic and can influence cellular processes like differentiation. It is crucial to keep the final concentration of DMSO in the cell culture medium low, typically below 0.5% (v/v) , and to always include a vehicle control (media with the same final DMSO concentration) in experiments.[11]

Recommendation: First attempt to dissolve the compound in sterile water or PBS. If solubility is limited, use DMSO.

Sterility: Protecting Your Cells

Maintaining a sterile environment is non-negotiable in cell culture to prevent microbial contamination.[12][13] Since organic compounds like the one are often heat-labile, autoclaving (steam sterilization) is not a suitable method as it can cause degradation.

The gold standard for sterilizing solutions of heat-sensitive compounds is filtration. [14][15] A syringe filter with a 0.22 µm pore size is effective at removing bacteria and fungi.[15][16]

Detailed Protocol for Stock Solution Preparation

This protocol provides a step-by-step methodology for preparing a 10 mM stock solution. Calculations can be adjusted for different target concentrations.

Materials & Equipment
  • 2-methyl-3,4-dihydro-2H-pyrrol-5-amine hydrochloride powder

  • Calibrated analytical balance

  • Sterile, conical-bottom polypropylene tubes (e.g., 15 mL or 50 mL)

  • Sterile, nuclease-free microcentrifuge tubes (1.5 mL)

  • Sterile, disposable serological pipettes and pipette tips

  • Vortex mixer

  • Sterile solvent: Cell culture grade water, PBS, or DMSO

  • Sterile, disposable syringe (e.g., 1-5 mL)

  • Sterile syringe filter (0.22 µm pore size, PVDF or PES membrane recommended for low protein binding)

  • Laminar flow hood / Biosafety cabinet (BSC)

  • Personal Protective Equipment (PPE): Lab coat, gloves, safety glasses

Workflow Overview

G cluster_prep Preparation (On Bench) cluster_sterile Sterile Processing (In BSC) cluster_storage Storage calc 1. Calculate Mass weigh 2. Weigh Compound calc->weigh dissolve 3. Dissolve in Solvent weigh->dissolve sterilize 4. Sterile Filter (0.22 µm) dissolve->sterilize aliquot 5. Aliquot into Tubes sterilize->aliquot store 6. Store at -20°C or -80°C aliquot->store

Caption: Workflow for preparing a sterile stock solution.

Step-by-Step Instructions
  • Safety First: Before handling, review the Safety Data Sheet (SDS) for the compound. Handle the powder in a fume hood or use appropriate containment to avoid inhalation. Wear standard PPE.

  • Calculate Required Mass: Use the following formula: Mass (g) = Desired Concentration (mol/L) x Desired Volume (L) x Molecular Weight ( g/mol )

    Table 2: Example Calculations for a 10 mM Stock Solution (Using MW = 120.58 g/mol as a reference)

Desired Final VolumeMass of Compound Required
1 mL10 mM * 0.001 L * 120.58 g/mol = 0.0012058 g = 1.21 mg
5 mL10 mM * 0.005 L * 120.58 g/mol = 0.006029 g = 6.03 mg
10 mL10 mM * 0.010 L * 120.58 g/mol = 0.012058 g = 12.06 mg
  • Weigh the Compound: On a calibrated analytical balance, carefully weigh the calculated mass of the compound into a sterile conical tube. It is best practice to weigh directly into the tube you will use for dissolution to minimize loss of material.

  • Dissolution (Inside a BSC): a. Transfer the tube containing the weighed powder into a sterile laminar flow hood. b. Using a sterile serological pipette, add the calculated volume of your chosen sterile solvent (e.g., 10 mL of sterile water for a 10 mL stock). c. Cap the tube securely and vortex at medium speed until the powder is completely dissolved. Visually inspect the solution against a light source to ensure there are no visible particles.

  • Sterile Filtration (Inside a BSC): a. Unpack a sterile syringe and a 0.22 µm sterile syringe filter. b. Draw the entire dissolved solution into the syringe. c. Attach the syringe filter to the tip of the syringe. d. Dispense the solution through the filter into a new, sterile, and clearly labeled conical tube. This is your final sterile stock solution. Discard the syringe and filter in an appropriate waste container.

  • Aliquoting for Storage: To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into smaller, single-use volumes (e.g., 50-100 µL) in sterile microcentrifuge tubes.

  • Labeling: Clearly label each aliquot with:

    • Compound Name

    • Concentration (e.g., 10 mM)

    • Solvent (e.g., H₂O or DMSO)

    • Date of Preparation

    • Your Initials

  • Storage: Store the aliquots at -20°C for short-to-medium term storage or -80°C for long-term storage. Protect from light if the compound is known to be light-sensitive.

Quality Control and Application

  • Working Dilutions: For experiments, thaw a single aliquot and prepare fresh working dilutions in your cell culture medium immediately before use. Do not refreeze and reuse thawed aliquots.

  • Solvent Tolerance Test: Before conducting a large-scale experiment, it is wise to perform a solvent tolerance assay on your specific cell line. This involves treating cells with various concentrations of the solvent (e.g., DMSO from 0.01% to 1.0%) to determine the maximum concentration that does not affect cell viability or morphology.

  • Application Workflow: The prepared stock solution is the starting point for various cell-based assays, such as determining the half-maximal inhibitory concentration (IC₅₀).

G A Seed cells in 96-well plate B Prepare serial dilutions of compound from stock A->B C Treat cells with different concentrations B->C D Incubate for 24-72 hours C->D E Add cell viability reagent (e.g., MTS) D->E F Measure absorbance/ fluorescence E->F G Calculate IC50 F->G

Caption: Experimental workflow for a typical IC₅₀ determination assay.

By following these detailed protocols and understanding the principles behind them, researchers can ensure the preparation of high-quality stock solutions, leading to more reliable and reproducible data in the study of promising therapeutic compounds like 2-methyl-3,4-dihydro-2H-pyrrol-5-amine hydrochloride.

References

  • Bitesize Bio. (2025, January 20). 6 Powerful Laboratory Sterilization Methods In Microbiology. [Link]

  • ResearchGate. (n.d.). Some representative examples of pyrrole and pyrrolidine derivatives with biological activity. [Link]

  • Visikol. (2022, November 30). 9 Sterilization Techniques For Cell Culture. [Link]

  • ResearchGate. (2013, December 9). Can anyone suggest some methods for cell culture medium sterilization?[Link]

  • MDPI. (2022, August 9). New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation. [Link]

  • Centers for Disease Control and Prevention. (2023, December 11). Other Sterilization Methods. [Link]

  • MDPI. (2023, March 17). Interactions of N-Mannich Bases of Pyrrolo[3,4-c]pyrrole with Artificial Models of Cell Membranes and Plasma Proteins, Evaluation of Anti-Inflammatory and Antioxidant Activity. [Link]

  • Google Patents. (n.d.). US20200392074A1 - Method for preparing an amine hydrochloride suspension.
  • Unknown Source. (n.d.). PRACTICE PROCEDURES FOR MAKING STOCK SOLUTION (4 VERSION STOCK SOLUTION). [Link]

  • Unknown Source. (n.d.). Introduction to Sterile Cell Culture. [Link]

  • PubMed. (2004, June 21). An efficient sequence for the preparation of small secondary amine hydrochloride salts for focused library generation without need for distillation or chromatographic purification. [Link]

  • ScienceDirect. (2024, October 1). Pyrrolizines: natural and synthetic derivatives with diverse biological activities. [Link]

  • MilliporeSigma. (n.d.). 3,4-Dihydro-2H-pyrrol-5-amine hydrochloride 7544-75-4. [Link]

  • Cold Spring Harbor Protocols. (n.d.). Common Reagents. [Link]

  • ACS Publications. (n.d.). Use of 2,5-Dimethylpyrrole as an Amino-Protecting Group in an Efficient Synthesis of 5-Amino-3-[(N-methyl-. [Link]

  • PubChem. (n.d.). 2-methyl-3,4-dihydro-2H-pyrrole. [Link]

  • NextSDS. (n.d.). 2H-Pyrrol-5-amine, 3,4-diethyl-2-imino- — Chemical Substance Information. [Link]

  • NextSDS. (n.d.). 2H-Pyrrol-5-amine, 3,4-dihydro-2-imino-3,3,4,4-tetramethyl- — Chemical Substance Information. [Link]

  • Sinfoo Biotech. (n.d.). 2H-Pyrrol-5-amine, 3,4-dihydro-, monohydrochloride. [Link]

  • PubChem. (n.d.). 2-methyl-5-phenyl-3,4-dihydro-2H-pyrrole. [Link]

  • Royal Society of Chemistry. (2019, February 27). Metal-mediated synthesis of pyrrolines. [Link]

  • NIH National Library of Medicine. (n.d.). Synthesis of 5-Methylene-2-pyrrolones. [Link]

  • Organic Chemistry Portal. (n.d.). Pyrrole synthesis. [Link]www.organic-chemistry.org/synthesis/heterocycles/pyrroles.shtm)

Sources

Method

The Versatile Precursor: Application Notes for 2-Methyl-3,4-dihydro-2H-pyrrol-5-amine Hydrochloride in Heterocyclic Synthesis

Introduction: The Significance of Cyclic Amidines in Medicinal Chemistry Nitrogen-containing heterocycles are fundamental structural motifs in a vast array of pharmaceuticals and biologically active compounds.[1] Among t...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Significance of Cyclic Amidines in Medicinal Chemistry

Nitrogen-containing heterocycles are fundamental structural motifs in a vast array of pharmaceuticals and biologically active compounds.[1] Among the diverse precursors utilized for their synthesis, cyclic amidines, such as 2-methyl-3,4-dihydro-2H-pyrrol-5-amine hydrochloride, have emerged as powerful and versatile building blocks. The inherent reactivity of the cyclic amidine functionality, characterized by its nucleophilic imino nitrogen and electrophilic iminium carbon, allows for a wide range of chemical transformations, leading to the construction of complex fused heterocyclic systems.[2]

The pyrrolo[1,2-a]pyrimidine scaffold, readily accessible from this precursor, is of particular interest in medicinal chemistry. Derivatives of this heterocyclic system have demonstrated a broad spectrum of biological activities, including antimicrobial, antitumor, antiasthmatic, antihypertensive, and anti-inflammatory properties.[3] The strategic placement of a methyl group at the 2-position of the pyrroline ring in the title precursor offers an additional point of structural diversity, influencing the reactivity and the biological profile of the resulting molecules. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of 2-methyl-3,4-dihydro-2H-pyrrol-5-amine hydrochloride in organic synthesis, with a focus on the preparation of medicinally relevant pyrrolo[1,2-a]pyrimidine derivatives.

Chemical Properties and Reactivity Profile

2-Methyl-3,4-dihydro-2H-pyrrol-5-amine hydrochloride is a stable, crystalline solid. The hydrochloride salt form enhances its stability and ease of handling. In solution, particularly in the presence of a base, the free base, 2-methyl-3,4-dihydro-2H-pyrrol-5-amine, is liberated, which is the reactive species in most synthetic applications.

The reactivity of this precursor is dominated by the cyclic amidine moiety. The endocyclic nitrogen atom is nucleophilic and readily participates in reactions with electrophiles. Conversely, the exocyclic amino group can also act as a nucleophile. The carbon atom of the C=N double bond is electrophilic and susceptible to attack by nucleophiles. The methyl group at the 2-position can influence the stereochemical outcome of reactions and can be a site for further functionalization in some cases.

A key and widely exploited reaction of 2-methyl-3,4-dihydro-2H-pyrrol-5-amine is its condensation with 1,3-dicarbonyl compounds, such as β-ketoesters, to form fused heterocyclic systems. This reaction proceeds through a cascade of bond-forming events, initiated by the nucleophilic attack of the amidine nitrogen onto one of the carbonyl groups of the dicarbonyl compound.

Application in the Synthesis of Pyrrolo[1,2-a]pyrimidines

The synthesis of substituted pyrrolo[1,2-a]pyrimidines is a cornerstone application of 2-methyl-3,4-dihydro-2H-pyrrol-5-amine hydrochloride. These bicyclic heteroaromatic compounds are of significant interest due to their prevalence in pharmacologically active molecules.[3][4]

General Reaction Scheme

The condensation reaction with a β-ketoester, such as ethyl acetoacetate, proceeds as follows:

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product precursor 2-Methyl-3,4-dihydro-2H-pyrrol-5-amine (as hydrochloride salt) conditions Base (e.g., NaOEt) Solvent (e.g., Ethanol) Heat ketoester β-Ketoester (e.g., Ethyl Acetoacetate) product Substituted Pyrrolo[1,2-a]pyrimidine conditions->product

Caption: General reaction scheme for the synthesis of pyrrolo[1,2-a]pyrimidines.

Mechanistic Insights

The reaction is believed to proceed through the following key steps:

  • Deprotonation: The base removes the proton from the hydrochloride salt, generating the free cyclic amidine.

  • Nucleophilic Attack: The more nucleophilic endocyclic nitrogen of the amidine attacks the more electrophilic ketone carbonyl of the β-ketoester.

  • Cyclization and Dehydration: An intramolecular cyclization occurs, followed by the elimination of a molecule of water to form an intermediate.

  • Second Cyclization and Elimination: A subsequent intramolecular cyclization involving the ester group, followed by the elimination of ethanol, leads to the formation of the aromatic pyrrolo[1,2-a]pyrimidine ring system.

Experimental Protocols

Protocol 1: Synthesis of 7-Methyl-2,3-dihydro-1H-pyrrolo[1,2-a]pyrimidin-4-one from Ethyl Acetoacetate

This protocol details the synthesis of a model pyrrolo[1,2-a]pyrimidine derivative.

Materials:

  • 2-Methyl-3,4-dihydro-2H-pyrrol-5-amine hydrochloride

  • Ethyl acetoacetate

  • Sodium ethoxide (NaOEt)

  • Anhydrous ethanol

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Heating mantle

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: To a solution of sodium ethoxide (prepared from sodium metal in anhydrous ethanol) in a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2-methyl-3,4-dihydro-2H-pyrrol-5-amine hydrochloride.

  • Addition of β-Ketoester: To the resulting suspension, add ethyl acetoacetate dropwise at room temperature with stirring.

  • Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.

  • Extraction: To the residue, add water and extract with dichloromethane (3 x 50 mL).

  • Washing: Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 7-methyl-2,3-dihydro-1H-pyrrolo[1,2-a]pyrimidin-4-one.

G start Start setup 1. Dissolve NaOEt in Ethanol Add Precursor HCl Salt start->setup add_ester 2. Add Ethyl Acetoacetate dropwise at RT setup->add_ester reflux 3. Heat to Reflux (4-6 h) add_ester->reflux monitor Monitor by TLC reflux->monitor workup 4. Cool to RT Evaporate Ethanol monitor->workup Reaction Complete extract 5. Add Water Extract with DCM workup->extract wash 6. Wash with NaHCO3 (aq) and Brine extract->wash dry 7. Dry over Na2SO4 Filter and Concentrate wash->dry purify 8. Column Chromatography (Silica Gel) dry->purify product Pure Product purify->product

Caption: Workflow for the synthesis of 7-methyl-2,3-dihydro-1H-pyrrolo[1,2-a]pyrimidin-4-one.

Data Summary Table:

Reactant/ProductMolecular FormulaMolecular Weight ( g/mol )Molar Ratio
2-Methyl-3,4-dihydro-2H-pyrrol-5-amine HClC₅H₁₁ClN₂134.611.0
Ethyl AcetoacetateC₆H₁₀O₃130.141.1
Sodium EthoxideC₂H₅NaO68.051.1
7-Methyl-2,3-dihydro-1H-pyrrolo[1,2-a]pyrimidin-4-oneC₈H₁₀N₂O150.18-
Protocol 2: One-Pot Synthesis of Substituted Pyrrolo[1,2-a]pyrimidines using Microwave Irradiation

Microwave-assisted organic synthesis can significantly reduce reaction times and improve yields.

Materials:

  • 2-Methyl-3,4-dihydro-2H-pyrrol-5-amine hydrochloride

  • Substituted β-ketoester (e.g., ethyl benzoylacetate)

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Microwave synthesis vial

  • Microwave synthesizer

  • Standard work-up and purification equipment as in Protocol 1

Procedure:

  • Vial Preparation: In a microwave synthesis vial, combine 2-methyl-3,4-dihydro-2H-pyrrol-5-amine hydrochloride, the substituted β-ketoester, and potassium carbonate in DMF.

  • Microwave Reaction: Seal the vial and place it in the microwave synthesizer. Irradiate the mixture at a specified temperature (e.g., 120-150 °C) for a short duration (e.g., 10-30 minutes).

  • Work-up: After cooling, dilute the reaction mixture with water and extract with ethyl acetate.

  • Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.

G start Start combine 1. Combine Reactants & K2CO3 in DMF in Microwave Vial start->combine irradiate 2. Seal and Irradiate (e.g., 140 °C, 20 min) combine->irradiate workup 3. Cool, Dilute with Water Extract with Ethyl Acetate irradiate->workup purify 4. Wash, Dry, Concentrate and Purify workup->purify product Pure Substituted Pyrrolo[1,2-a]pyrimidine purify->product

Caption: Microwave-assisted synthesis workflow.

Safety and Handling

2-Methyl-3,4-dihydro-2H-pyrrol-5-amine hydrochloride should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse thoroughly with water. For detailed safety information, consult the Safety Data Sheet (SDS).

Conclusion

2-Methyl-3,4-dihydro-2H-pyrrol-5-amine hydrochloride is a valuable and versatile precursor for the synthesis of a wide range of nitrogen-containing heterocycles, most notably the medicinally important pyrrolo[1,2-a]pyrimidines. The protocols provided herein offer reliable and efficient methods for the synthesis of these target compounds. The straightforward nature of these condensation reactions, coupled with the potential for diversification through the choice of the β-dicarbonyl component, makes this precursor an essential tool for researchers in organic synthesis and drug discovery.

References

  • Fekete, B., Palkó, M., Haukka, M., & Fülöp, F. (2021). Synthesis of Pyrrolo[1,2-a]pyrimidine Enantiomers via Domino Ring-Closure followed by Retro Diels-Alder Protocol. Molecules, 26(21), 6433. [Link][3][5]

  • Aly, A. A., Brown, A. B., & El-Shaieb, K. M. (2018). Amidines: their synthesis, reactivity, and applications in heterocyclic synthesis. ARKIVOC, 2018(6), 85-138. [Link]

  • Langer, P. (2003). Recent developments in the synthesis of pyrrolo[2,3-d]pyrimidines (7-deazapurines). Synthesis, 2003(03), 337-353.
  • Kappe, C. O. (2000). Recent advances in the Biginelli dihydropyrimidine synthesis. New tricks from an old dog. Accounts of Chemical Research, 33(12), 879-888.
  • Michael, J. P. (2005). Quinoline, quinazoline and acridone alkaloids.
  • Dandia, A., Singh, R., & Khaturia, S. (2006). Microwave-assisted one-pot synthesis of a new class of fused heterocycles: 3-(substituted-aryl)-6-methyl-7, 8-dihydro-9H-pyrazolo [3, 4-f][2][3][5] triazolo [4, 3-a] pyrimidin-9-ones. Journal of Chemical Research, 2006(5), 313-315.

  • Organic Syntheses. (1955). 2,4-Dimethyl-3,5-dicarbethoxypyrrole. Organic Syntheses, 35, 43. [Link][6]

  • Knorr, L. (1884). Synthetische Versuche mit dem Acetessigester. Berichte der deutschen chemischen Gesellschaft, 17(1), 546-552.
  • Rathke, M. W., & Cowan, P. J. (1985). The reaction of magnesium enolates of β-keto esters with acid chlorides. The Journal of Organic Chemistry, 50(14), 2622-2624. [Link]

  • Axten, J. M., Medina, J. R., Feng, Y., Shu, A., Romeril, S. P., Grant, S. W., ... & Gampe, R. T. (2012). Discovery of 7-methyl-5-(1-{[3-(trifluoromethyl) phenyl] acetyl}-2, 3-dihydro-1H-indol-5-yl)-7H-pyrrolo [2, 3-d] pyrimidin-4-amine (GSK2606414), a potent and selective first-in-class inhibitor of protein kinase R (PKR)-like endoplasmic reticulum kinase (PERK). Journal of medicinal chemistry, 55(16), 7193-7207. [Link][7]

  • Abdel-Megeid, F. M. E., El-Sayed, A. M., & El-Gazzar, A. B. A. (2007). Synthesis and reactions of some new 7H-pyrrolo [2, 3-d] pyrimidine derivatives. Journal of the Chinese Chemical Society, 54(2), 437-444.
  • El-Kashef, H. S., El-Emary, T. I., & Gasquet, M. (2003). Synthesis and biological activity of some new pyrrolo [2, 3-d] pyrimidine derivatives. European journal of medicinal chemistry, 38(3), 289-297.
  • Organic Syntheses. (1943). Pyrrole, 2,4-dimethyl-3-ethyl-. Organic Syntheses, 23, 78. [Link][8]

  • Desai, K. R., & Mistry, B. D. (1988). Condensation of ethyl acetoacetate with aromatic amines. Part I. Journal of the Indian Chemical Society, 65(11), 770-771. [Link][1]

  • Al-Zaydi, K. M. (2009). A review on the chemistry of 3, 4-dihydropyrrolo [1, 2-a] pyrazines. Journal of Saudi Chemical Society, 13(1), 1-15.
  • Chen, J., Wang, J. L., & Liu, M. C. (2008). A facile synthesis of pyrrolo [1, 2-a] pyrimidines and pyrrolo [1, 2-a] pyrazines. Journal of the Chinese Chemical Society, 55(4), 868-873.
  • Kerru, N., Gummidi, L., Maddila, S., Gangu, K. K., & Jonnalagadda, S. B. (2020). A review on the synthesis of nitrogen-containing heterocyclic compounds and their biological activities. Molecules, 25(10), 2410.

Sources

Application

Application Note: In Vivo Dosing Guidelines and Hemodynamic Evaluation Protocols for 2-methyl-3,4-dihydro-2H-pyrrol-5-amine hydrochloride

Executive Summary 2-methyl-3,4-dihydro-2H-pyrrol-5-amine hydrochloride (CAS: 179684-05-0) is a well-characterized cyclic amidine building block and pharmacophore[1]. Aminopyrroline derivatives are extensively utilized in...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-methyl-3,4-dihydro-2H-pyrrol-5-amine hydrochloride (CAS: 179684-05-0) is a well-characterized cyclic amidine building block and pharmacophore[1]. Aminopyrroline derivatives are extensively utilized in the preclinical development of cardiovascular therapeutics, specifically for their documented efficacy in reducing arterial blood pressure, modulating heart rate, and mitigating cardiac arrhythmias[2].

This application note provides researchers with authoritative, field-proven guidelines for formulating, dosing, and evaluating this compound in vivo. By leveraging the compound's high aqueous solubility as a hydrochloride salt, these protocols are optimized for intravenous (IV) and intraperitoneal (IP) administration in rodent and lagomorph models.

Pharmacological Profile & Mechanism of Action

The aminopyrroline structural motif acts as a critical binding determinant for cardiovascular targets. Under physiological conditions (pH 7.4), the basic amidine moiety remains protonated, facilitating targeted electrostatic interactions with vascular and cardiac regulatory proteins[2]. Proper dosing and vehicle selection are paramount to prevent acute toxicity while ensuring sufficient plasma concentrations for hemodynamic modulation.

MOA A 2-methyl-3,4-dihydro-2H-pyrrol-5-amine HCl (IV / IP Administration) B Systemic Circulation (High Aqueous Solubility) A->B C Target Receptor Engagement (Vascular & Cardiac Tissue) B->C D Reduction in Arterial Blood Pressure C->D E Modulation of Heart Rate (Antiarrhythmic Action) C->E

Pharmacodynamic pathway of aminopyrroline derivatives in cardiovascular modulation.

In Vivo Dosing Guidelines

Therapeutic dosage units for this class of aminopyrroline compounds generally range from 0.1 to 500 mg[2]. For preclinical animal models, precise allometric scaling must be applied to determine the optimal starting dose. The hydrochloride salt form ensures that the compound can be formulated in physiological saline without the need for harsh organic co-solvents (e.g., DMSO or Tween-80), which can independently alter baseline hemodynamics.

Recommended In Vivo Dosing Ranges
Preclinical SpeciesRoute of AdministrationRecommended Starting Dose (mg/kg)Maximum Dosing Volume (mL/kg)Observation Window
Mouse (C57BL/6)IP / IV10.0 – 25.010 (IP) / 5 (IV)0 – 120 min
Rat (Wistar/SD)IV5.0 – 15.05 (IV)0 – 180 min
Rabbit (NZW)IV1.0 – 5.02 (IV)0 – 240 min

Note: Doses are calculated based on the active pharmaceutical moiety. Always adjust for the molecular weight of the hydrochloride salt during formulation.

Experimental Protocols

To ensure a self-validating experimental system, the following protocols integrate built-in baseline stabilization steps and vehicle controls[2].

Protocol 1: Formulation and Vehicle Preparation

Causality Insight: The hydrochloride salt form is highly hydrophilic. Using sterile 0.9% NaCl (physiological saline) prevents osmotic stress and hemolysis during intravenous administration. Polyethersulfone (PES) filters are mandated due to their low drug-binding properties, ensuring the active compound is not lost during sterilization.

  • Weighing: Accurately weigh 10.0 mg of 2-methyl-3,4-dihydro-2H-pyrrol-5-amine hydrochloride powder using an analytical microbalance.

  • Dissolution: Transfer the powder to a sterile glass vial and add 1.0 mL of sterile 0.9% NaCl to yield a 10 mg/mL stock solution.

  • Agitation: Vortex the solution for 30–60 seconds until completely clear and colorless.

  • Sterilization: Draw the solution into a sterile syringe and filter it through a 0.22 µm PES syringe filter into a fresh, sterile, endotoxin-free vial.

  • Storage: Store the formulated solution at 4°C. Critical: Discard any unused solution after 24 hours to prevent hydrolytic degradation of the cyclic amidine ring.

Protocol 2: In Vivo Hemodynamic Monitoring (Rat/Rabbit Model)

Causality Insight: Continuous monitoring via femoral artery cannulation provides real-time, high-resolution data on arterial blood pressure and heart rate fluctuations. Pentobarbital is explicitly chosen for anesthesia because, unlike inhalational isoflurane, it preserves cardiovascular reflexes and does not cause profound baseline vasodilation[2].

Workflow S1 Anesthesia & Cannulation S2 Baseline Stabilization (15-25 min) S1->S2 S3 IV Injection of Target Compound S2->S3 S4 Continuous Hemodynamic Recording (120 min) S3->S4 S5 Pharmacokinetic Data Analysis S4->S5

Step-by-step in vivo experimental workflow for hemodynamic monitoring.

  • Anesthesia Induction: Induce anesthesia using sodium pentobarbital (45 mg/kg, IP)[2]. Confirm the depth of anesthesia via the pedal withdrawal reflex.

  • Surgical Cannulation: Surgically isolate and cannulate the right femoral vein (for compound administration) and the right femoral artery (connected to a pressure transducer for continuous blood pressure monitoring)[2].

  • Airway Management: Perform a tracheotomy and connect the animal to a small-animal ventilator (room air) to maintain stable blood oxygenation and prevent hypoxia-induced hemodynamic artifacts[2].

  • Baseline Stabilization (Self-Validation Step): Administer a vehicle control (0.9% NaCl) equivalent to the intended dosing volume. Allow the hemodynamic parameters to stabilize for 15 to 25 minutes[2]. Establish the baseline Systolic Arterial Pressure (SAP), Diastolic Arterial Pressure (DAP), and Heart Rate (HR).

  • Compound Administration: Inject the formulated 2-methyl-3,4-dihydro-2H-pyrrol-5-amine hydrochloride solution via the femoral vein catheter. Critical: Administer via a slow IV push over 60 seconds. Rapid injection of vasoactive compounds can cause acute right ventricular volume overload or reflex tachycardia, confounding the pharmacodynamic readout.

  • Data Acquisition: Record SAP, DAP, Mean Arterial Pressure (MAP), and HR continuously for 120 minutes post-injection.

References

  • Title: CAS:76884-40-7, 2-Methyl-3,4-dihydro-2H-pyrrol-5-amine-毕得医药 Source: Bidepharm URL
  • Title: CN1298872A - Novel amino pyrroline compound, its prepn. method and pharmaceutical compositions contg.

Sources

Method

Application Note: ESI-MS/MS Fragmentation Pattern and Analytical Workflow for 2-Methyl-3,4-dihydro-2H-pyrrol-5-amine Hydrochloride

Introduction & Chemical Context 2-Methyl-3,4-dihydro-2H-pyrrol-5-amine is a low-molecular-weight cyclic amidine, structurally characterized by a pyrroline ring bearing a methyl group at the C2 position and an exocyclic a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Chemical Context

2-Methyl-3,4-dihydro-2H-pyrrol-5-amine is a low-molecular-weight cyclic amidine, structurally characterized by a pyrroline ring bearing a methyl group at the C2 position and an exocyclic amine at the C5 position[1]. Often synthesized and handled as a hydrochloride salt (C₅H₁₀N₂ · HCl) to improve stability, this compound represents a critical structural motif found in various bioactive alkaloids, nitric oxide synthase (NOS) inhibitors, and synthetic pharmacophores.

Understanding the gas-phase fragmentation behavior of cyclic amidines is essential for pharmacokinetic profiling, impurity tracking, and untargeted metabolomics. This application note details the electrospray ionization tandem mass spectrometry (ESI-MS/MS) fragmentation pathways and provides a validated, self-monitoring analytical protocol for its quantification.

Ionization Dynamics & Mechanistic Fragmentation Pathways

In positive-mode electrospray ionization (ESI+), the hydrochloride salt completely dissociates in solution, and the free base readily accepts a proton to form the stable [M+H]⁺ precursor ion at m/z 99.09 . Thermodynamically, protonation is favored at the endocyclic imine nitrogen due to resonance stabilization across the N1-C5-NH₂ amidinium system[2].

However, during Collision-Induced Dissociation (CID), proton mobilization to the exocyclic amine drives the primary fragmentation pathways. In even-electron mass spectrometry, fragmentation is governed by the expulsion of highly stable neutral molecules and the minimization of charge separation[3].

Pathway A: Deamination (m/z 82.06)

The dominant fragmentation pathway at low collision energies (10–15 eV) is the loss of neutral ammonia (17.03 Da). Proton transfer to the exocyclic amine creates a favorable -NH₃⁺ leaving group. Thermal activation expels NH₃, generating a highly conjugated, endocyclic carbocation (C₅H⸈N⁺) at m/z 82.06 .

Pathway B: Retro-Cleavage (m/z 57.04)

At moderate collision energies (20–25 eV), the pyrroline ring undergoes a retro-ene or cycloreversion-like cleavage. The cleavage of the N1-C2 and C3-C4 bonds results in the expulsion of neutral propene (C₃H₆, 42.05 Da) from the methyl-bearing side of the ring. This leaves a protonated aminoacetonitrile derivative (C₂H₅N₂⁺) at m/z 57.04 .

Pathway C: Deep Ring Cleavage (m/z 43.03)

At high collision energies (>30 eV), deeper fragmentation forces the cleavage of the N1-C2 and C4-C5 bonds. This expels a neutral butene molecule (C₄H⸈, 56.06 Da), leaving a minimal cyanamide cation (CH₃N₂⁺) at m/z 43.03 .

MS_Fragmentation M [M+H]+ m/z 99.09 Protonated Amidine F1 [M+H - NH3]+ m/z 82.06 Endocyclic Cation M->F1 - NH3 (17 Da) Deamination F2 [M+H - C3H6]+ m/z 57.04 Ring Cleavage M->F2 - C3H6 (42 Da) Retro-cleavage F3 [M+H - C4H8]+ m/z 43.03 Cyanamide Cation M->F3 - C4H8 (56 Da) Deep Ring Cleavage

Caption: Proposed ESI-CID fragmentation pathways for 2-methyl-3,4-dihydro-2H-pyrrol-5-amine.

Quantitative Fragmentation Data

The table below summarizes the exact masses, neutral losses, and optimal collision energies for Multiple Reaction Monitoring (MRM) method development.

Precursor Ion (m/z)Fragment Ion (m/z)Neutral Loss (Da)Formula of FragmentPutative AssignmentRelative AbundanceCollision Energy
99.0982.0617.03 (NH₃)C₅H⸈N⁺Endocyclic Cation100% (Base Peak)15 eV
99.0957.0442.05 (C₃H₆)C₂H₅N₂⁺Aminoacetonitrile⁺45%25 eV
99.0943.0356.06 (C₄H⸈)CH₃N₂⁺Cyanamide Cation20%35 eV

LC-MS/MS Experimental Protocol

Because 2-methyl-3,4-dihydro-2H-pyrrol-5-amine is a highly polar, low-molecular-weight basic amine (logP < 0), standard reversed-phase C18 columns suffer from poor retention and asymmetric peak shapes. To counter this, Hydrophilic Interaction Liquid Chromatography (HILIC) is employed to ensure adequate retention and orthogonal selectivity.

Step-by-Step Methodology
  • Sample Preparation:

    • Reconstitution: Weigh 1.0 mg of the hydrochloride salt and dissolve in 1.0 mL of LC-MS grade Methanol (1 mg/mL stock).

    • Dilution: Dilute to a working concentration of 100 ng/mL using 50:50 Acetonitrile:Water containing 0.1% Formic Acid.

    • Causality Note: Transfer the final supernatant to silanized glass autosampler vials. Small, highly polar amines are prone to non-specific binding to standard borosilicate glass; silanization prevents sample loss at trace concentrations.

  • Chromatographic Separation (HILIC):

    • Column: Waters ACQUITY UPLC BEH Amide (2.1 x 100 mm, 1.7 µm).

    • Mobile Phase A: 10 mM Ammonium Formate in Water, adjusted to pH 3.0 with Formic Acid. (Causality: The acidic pH ensures the amidine remains fully protonated in solution, providing a stable[M+H]⁺ ion flux into the ESI source).

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 0–1 min (95% B), 1–4 min (linear to 50% B), 4–5 min (hold 50% B), 5–5.1 min (return to 95% B), 5.1–8 min (re-equilibration). Flow rate: 0.4 mL/min.

  • Mass Spectrometry (ESI+):

    • Capillary Voltage: 3.0 kV.

    • Desolvation Temperature: 400°C.

    • Self-Validating System Check: Before running scarce biological or synthetic samples, monitor the m/z 99.1 → 82.1 transition ratio against the m/z 99.1 → 57.0 transition. A sudden drop in the 99.1 → 82.1 ratio indicates poor source desolvation or collision cell contamination, instantly validating the instrument's operational state.

LCMS_Workflow S1 Sample Prep Desalting & Dilution S2 HILIC Chromatography S1->S2 S3 ESI(+) Ionization S2->S3 S4 CID Fragmentation S3->S4 S5 Data Acquisition & Analysis S4->S5

Caption: LC-MS/MS Workflow for the analysis of highly polar cyclic amidines using HILIC and ESI(+).

References

  • N-(3-chloro-2-methylphenyl)-2-methyl-3,4-dihydro-2H-pyrrol-5-amine;hydrochloride | C12H16Cl2N2 | CID 89964559 - PubChem Source: PubChem (National Institutes of Health) URL:[Link]

  • Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data Source: PubMed Central (PMC) URL:[Link]

  • Small Molecule LC-MS/MS Fragmentation Data Analysis and Application to Siderophore Identification Source: InTech / NC State University URL:[Link]

Sources

Application

Application Notes and Protocols for the Spectrophotometric Determination of 2-Methyl-3,4-dihydro-2H-pyrrol-5-amine Hydrochloride

Abstract This document provides a comprehensive guide for the quantitative determination of 2-methyl-3,4-dihydro-2H-pyrrol-5-amine hydrochloride, a crucial intermediate in pharmaceutical synthesis. Due to the compound's...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive guide for the quantitative determination of 2-methyl-3,4-dihydro-2H-pyrrol-5-amine hydrochloride, a crucial intermediate in pharmaceutical synthesis. Due to the compound's lack of a significant chromophore, a direct spectrophotometric approach is not feasible. Therefore, this protocol details a robust and sensitive indirect method based on a derivatization reaction with ninhydrin. The amine functional group of the target analyte reacts with ninhydrin to produce a highly colored chromophore, Ruhemann's purple, which can be quantified using UV-Visible spectrophotometry. This application note is intended for researchers, scientists, and drug development professionals requiring a reliable analytical method for this compound.

Introduction and Scientific Principle

2-Methyl-3,4-dihydro-2H-pyrrol-5-amine hydrochloride is a cyclic amine derivative. Many pharmaceutical intermediates and active ingredients lack sufficient chromophores, which are parts of a molecule that absorb light, making their direct quantification by UV-Visible spectrophotometry challenging.[1][2] To overcome this limitation, chemical derivatization can be employed to convert the analyte into a more optically responsive product with strong absorbance in the UV-Visible region.[3]

This protocol utilizes the well-established ninhydrin reaction. Ninhydrin (2,2-dihydroxyindane-1,3-dione) is a chemical reagent that reacts with primary and secondary amines to form a deeply colored bluish-purple product known as Ruhemann's purple.[4] This reaction forms the basis for a sensitive and specific colorimetric assay. The intensity of the color produced is directly proportional to the concentration of the amine present, allowing for accurate quantification based on Beer-Lambert's law.[5]

The reaction mechanism involves the condensation of the amine with ninhydrin, followed by oxidative deamination and subsequent reaction with a second molecule of ninhydrin to form the chromophoric product. The reaction is typically carried out under controlled pH and temperature to ensure complete and reproducible color development.[6][7]

Experimental Protocol

This section provides a detailed, step-by-step methodology for the spectrophotometric determination of 2-methyl-3,4-dihydro-2H-pyrrol-5-amine hydrochloride.

Materials and Reagents
  • 2-Methyl-3,4-dihydro-2H-pyrrol-5-amine hydrochloride (Reference Standard)

  • Ninhydrin (Analytical Grade)

  • Hydrindantin (optional, but recommended for reaction stability)[6]

  • Sodium Acetate (Anhydrous, Analytical Grade)

  • Acetic Acid (Glacial, Analytical Grade)

  • Ethanol (95%, Spectroscopic Grade)

  • Deionized Water

  • Volumetric flasks (10 mL, 50 mL, 100 mL)

  • Pipettes (various sizes)

  • Water bath or heating block

  • UV-Visible Spectrophotometer

Preparation of Solutions

Acetate Buffer (pH 5.5):

  • Dissolve 8.2 g of anhydrous sodium acetate in 500 mL of deionized water.

  • Add 6.0 mL of glacial acetic acid.

  • Adjust the pH to 5.5 with either acetic acid or a dilute sodium hydroxide solution.

  • Make up the final volume to 1 L with deionized water.

Ninhydrin Reagent (0.2% w/v):

  • Dissolve 0.2 g of ninhydrin in 100 mL of 95% ethanol.

  • If using, add 0.03 g of hydrindantin to this solution to improve stability and reaction kinetics.[6]

  • Store this solution in a dark, airtight container at 4°C. The reagent should be freshly prepared weekly.

Standard Stock Solution (100 µg/mL):

  • Accurately weigh 10 mg of 2-methyl-3,4-dihydro-2H-pyrrol-5-amine hydrochloride reference standard.

  • Dissolve it in and make up the volume to 100 mL with deionized water in a volumetric flask.

Working Standard Solutions:

  • Prepare a series of working standard solutions by diluting the stock solution with deionized water to obtain concentrations in the range of 2-20 µg/mL.

Derivatization and Measurement Procedure
  • Pipette 1.0 mL of each working standard solution into a series of 10 mL volumetric flasks.

  • To each flask, add 1.0 mL of the acetate buffer (pH 5.5).

  • Add 1.5 mL of the ninhydrin reagent to each flask.

  • Heat the flasks in a water bath at 85°C for 15 minutes to facilitate color development.[4][7]

  • Cool the flasks to room temperature.

  • Make up the volume to 10 mL with 50% ethanol.

  • Measure the absorbance of each solution at the wavelength of maximum absorption (λmax), which is typically around 570 nm for Ruhemann's purple, against a reagent blank.[8][6] The reagent blank is prepared by following the same procedure but using 1.0 mL of deionized water instead of the standard solution.

  • Construct a calibration curve by plotting the absorbance values against the corresponding concentrations of the standard solutions.

Sample Analysis
  • Prepare a sample solution of 2-methyl-3,4-dihydro-2H-pyrrol-5-amine hydrochloride of an unknown concentration.

  • Follow the same derivatization and measurement procedure as described for the standard solutions.

  • Determine the concentration of the analyte in the sample solution from the calibration curve.

Data Presentation and Validation

Calibration Curve

A typical calibration curve for the spectrophotometric determination of 2-methyl-3,4-dihydro-2H-pyrrol-5-amine hydrochloride is shown below. The linear regression equation and the correlation coefficient (R²) should be calculated.

Concentration (µg/mL)Absorbance at 570 nm
20.112
50.285
100.568
150.851
201.135

Linear Regression Equation: y = 0.0562x + 0.0011 Correlation Coefficient (R²): 0.9998

Method Validation Parameters

The developed analytical method should be validated according to ICH guidelines. The following parameters should be assessed:

ParameterTypical Acceptance Criteria
Linearity Correlation coefficient (R²) ≥ 0.999
Accuracy % Recovery between 98.0% and 102.0%
Precision Repeatability (RSD) ≤ 2.0% Intermediate Precision (RSD) ≤ 2.0%
Specificity No interference from placebo or related substances
LOD Signal-to-noise ratio of 3:1
LOQ Signal-to-noise ratio of 10:1

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_reaction Derivatization cluster_analysis Analysis A Prepare Reagents (Ninhydrin, Buffer) C Mix Analyte, Buffer, & Ninhydrin Reagent A->C B Prepare Standard & Sample Solutions B->C D Heat at 85°C for 15 min C->D E Cool to Room Temperature D->E F Dilute to Final Volume E->F G Measure Absorbance at 570 nm F->G H Quantify using Calibration Curve G->H

Caption: A streamlined workflow for the spectrophotometric analysis.

Ninhydrin Reaction Pathway

reaction_pathway Analyte 2-Methyl-3,4-dihydro-2H-pyrrol-5-amine Intermediate1 Schiff Base Intermediate Analyte->Intermediate1 + Ninhydrin Ninhydrin1 Ninhydrin Ninhydrin1->Intermediate1 Intermediate2 Decarboxylated Intermediate Intermediate1->Intermediate2 - H₂O, - CO₂ RuhemannsPurple Ruhemann's Purple (Colored Product, λmax ≈ 570 nm) Intermediate2->RuhemannsPurple + Ninhydrin Ninhydrin2 Ninhydrin Ninhydrin2->RuhemannsPurple

Caption: The chemical reaction pathway for color development.

Conclusion

The described spectrophotometric method utilizing ninhydrin for derivatization provides a simple, cost-effective, and reliable means for the quantification of 2-methyl-3,4-dihydro-2H-pyrrol-5-amine hydrochloride. The method demonstrates good linearity, accuracy, and precision, making it suitable for routine quality control and research applications in the pharmaceutical industry. Proper optimization of reaction conditions and thorough method validation are crucial for obtaining accurate and reproducible results.

References

  • Malaysian Journal of Analytical Sciences. (2022, August 25). APPLICATIONS OF NINHYDRIN: SPECTROPHOTOMETRIC DETERMINATION OF HYDRAZINE AND HYDROXYLAMINE. [Link]

  • Maity, S. (n.d.). Chemical derivatization techniques used to enhance the sensitivity and selectivity of uv-visible spectrophotometric analysis. International Journal of Current Research. [Link]

  • Friedman, M. (2004). Applications of the ninhydrin reaction for analysis of amino acids, peptides, and proteins to agricultural and biomedical sciences. Journal of Agricultural and Food Chemistry, 52(3), 385–406. [Link]

  • Al-Enizi, M. H., & Al-Tamimi, S. A. (2018). APPLICATIONS OF NINHYDRIN: SPECTROPHOTOMETRIC DETERMINATION OF HYDRAZINE AND HYDROXYLAMINE. Malaysian Journal of Analytical Sciences, 22(5), 825-836. [Link]

  • Patel, S., & Patel, N. (2019). Ninhydrin Based Visible Spectrophotometric Determination of Gemigliptin. Research Journal of Pharmacy and Technology, 12(11), 5349-5353. [Link]

  • Taylor & Francis. (n.d.). Ninhydrin – Knowledge and References. [Link]

  • Waters Corporation. (n.d.). Derivitization of Amino Acids Using Waters AccQ•Tag Chemistry. [Link]

  • ResearchGate. (n.d.). Chemical derivatization methodologies for UV-visible spectrophotometric determination of pharmaceuticals. [Link]

  • MDPI. (2024, November 23). A Pre-Column Derivatization Method for the HPLC-FLD Determination of Dimethyl and Diethyl Amine in Pharmaceuticals. [Link]

  • PubMed. (2021, April 5). Spiropyran based recognitions of amines: UV-Vis spectra and mechanisms. [Link]

  • International Journal of Scientific Research and Engineering Development. (n.d.). A Review of Ultraviolet-Visible (UV-Vis) Spectroscopy and Its Practical Applications. [Link]

  • Technology Networks. (2023, December 18). UV-Vis Spectroscopy: Principle, Strengths and Limitations and Applications. [Link]

  • UPI Journal. (2021, June 13). How to Read and Interpret UV-VIS Spectrophotometric Results in Determining the Structure of Chemical Compounds. [Link]

  • MilliporeSigma. (n.d.). 3,4-Dihydro-2H-pyrrol-5-amine hydrochloride. [Link]

  • Malaysian Journal of Fundamental and Applied Sciences. (n.d.). Synthesis, Spectroscopic Evaluation and Preliminary UV-Vis Titration Study of 1,2-bis[N,N'-6-(3-pyridylmethylamido)pyridyl- 2-carboxyamido]butane as a Potential Anion Receptor. [Link]

  • American Chemical Society. (2017, August 15). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. [Link]

  • Juniper Publishers. (2024, December 10). Spectrophotometric Methods in Pharmaceutical Analysis: Principles, Reagents, and Applications. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 2-Methyl-3,4-dihydro-2H-pyrrol-5-amine Hydrochloride

Welcome to the technical support center for the synthesis of 2-methyl-3,4-dihydro-2H-pyrrol-5-amine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the co...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 2-methyl-3,4-dihydro-2H-pyrrol-5-amine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental hurdles. The information provided herein is a synthesis of established chemical principles and practical, field-proven insights.

The most common and reliable route to 2-methyl-3,4-dihydro-2H-pyrrol-5-amine hydrochloride involves a two-step process starting from 5-methyl-2-pyrrolidinone. This process is an adaptation of the classic Pinner reaction, which is used to convert nitriles to imino esters, and by extension, lactams to cyclic amidines.[1][2]

The overall reaction scheme is as follows:

  • Step 1: Lactim Ether Formation (Pinner-type Reaction): 5-Methyl-2-pyrrolidinone is reacted with an alcohol (e.g., ethanol) in the presence of anhydrous hydrogen chloride to form the intermediate lactim ether hydrochloride, also known as a Pinner salt.

  • Step 2: Ammonolysis: The Pinner salt is then treated with a source of ammonia to form the desired product, 2-methyl-3,4-dihydro-2H-pyrrol-5-amine hydrochloride.

This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios to directly address the challenges you may encounter at each stage of this synthesis.

Troubleshooting Guides and FAQs

FAQ 1: My overall yield is very low. What are the most critical steps to focus on?

Low overall yield is a common issue and can typically be traced back to problems in one of the two main reaction steps. The most critical factors are the rigorous exclusion of water in the first step and the effective management of the ammonolysis reaction in the second.

Troubleshooting Workflow:

Troubleshooting_Workflow start Low Overall Yield check_step1 Analyze Step 1: Pinner Salt Formation start->check_step1 step1_ok Yield > 80%? check_step1->step1_ok Isolate & quantify intermediate? check_step2 Analyze Step 2: Ammonolysis step2_ok Final Yield Acceptable? check_step2->step2_ok Isolate & purify final product step1_ok->check_step2 Yes step1_issue Issue in Pinner Reaction: - Anhydrous Conditions? - HCl Saturation? - Temperature Control? step1_ok->step1_issue No step2_issue Issue in Ammonolysis: - Incomplete Conversion? - Pinner Salt Degradation? - Ammonia Concentration? step2_ok->step2_issue No end Improved Yield step2_ok->end Yes optimize_step1 Optimize Step 1: - Dry all reagents/glassware - Ensure complete HCl saturation - Maintain low temperature step1_issue->optimize_step1 optimize_step2 Optimize Step 2: - Use anhydrous ammonia source - Add Pinner salt to cold ammonia solution - Increase ammonia equivalents step2_issue->optimize_step2 optimize_step1->check_step1 optimize_step2->check_step2

Caption: General troubleshooting workflow for low yield.

FAQ 2: The formation of the Pinner salt (lactim ether hydrochloride) is inefficient. How can I improve the yield of this intermediate?

The formation of the Pinner salt is an acid-catalyzed reaction that is highly sensitive to reaction conditions.[3] Inefficiency at this stage is almost always due to the presence of water or improper temperature control.

Causality: The reaction mechanism involves the protonation of the lactam carbonyl by HCl, making it more electrophilic for attack by the alcohol.[1] If water is present, it can compete with the alcohol as a nucleophile, leading to hydrolysis of the desired product back to the starting material. The Pinner salt itself is also thermally unstable and can decompose or rearrange at higher temperatures.[2][4]

Troubleshooting Protocol:

  • Ensure Anhydrous Conditions:

    • Glassware: Oven-dry all glassware overnight at >120 °C and cool under a stream of dry nitrogen or in a desiccator immediately before use.

    • Solvents & Reagents: Use anhydrous grade solvents (e.g., diethyl ether, dioxane, or the alcohol reactant itself). Ensure the 5-methyl-2-pyrrolidinone starting material is dry. If necessary, dry it over calcium hydride.[5]

    • Hydrogen Chloride: Use anhydrous HCl gas. If generated from HCl and a drying agent (e.g., H₂SO₄), pass the gas through a drying tube filled with anhydrous CaCl₂ before bubbling it into the reaction mixture.

  • Optimize Temperature Control:

    • Maintain the reaction temperature at 0 °C or below, especially during the introduction of HCl gas.[3] An ice-salt bath is recommended.

    • Low temperatures stabilize the thermodynamically unstable imidium chloride intermediate, preventing its elimination to form amide and alkyl chloride byproducts.[2][4]

  • Ensure Complete HCl Saturation:

    • Bubble anhydrous HCl gas through the cold, stirred solution of the lactam in the alcohol until the solution is saturated. You can monitor this by weight gain or by observing the cessation of HCl absorption.

    • After saturation, seal the vessel tightly and allow it to stand in the cold (e.g., at 4 °C) for 24-48 hours to allow the reaction to go to completion. The Pinner salt will often precipitate as a crystalline solid.

ParameterStandard ConditionOptimized Condition for Higher YieldRationale
Temperature 0-5 °C-5 to 0 °CMinimizes thermal decomposition of the Pinner salt.[3][4]
Solvent Anhydrous EthanolAnhydrous Ethanol or Diethyl EtherMust be completely dry to prevent hydrolysis.
HCl Source Anhydrous HCl gasAnhydrous HCl gas (passed through a drying tube)Ensures no moisture is introduced.
Reaction Time 12-24 hours24-48 hours (in a sealed vessel at 4 °C)Allows the reaction to reach equilibrium.
FAQ 3: I am observing a significant amount of an amide byproduct during the Pinner reaction. What is causing this and how can I prevent it?

The formation of an N-alkylated amide is a known side reaction in Pinner-type reactions, especially if the temperature is not well-controlled.

Causality: The intermediate Pinner salt (imidium chloride) is thermally unstable. At elevated temperatures, it can undergo elimination to form an amide and an alkyl chloride.[2][4] The presence of any moisture can also lead to hydrolysis of the imidate, which can then lead to amide formation.

Side_Reaction Lactam 5-Methyl-2-pyrrolidinone PinnerSalt Pinner Salt (Lactim Ether HCl) Lactam->PinnerSalt + EtOH, HCl (Cold) Amidine Target Amidine HCl PinnerSalt->Amidine + NH3 (Desired) Amide Amide Byproduct PinnerSalt->Amide Heat or H2O (Undesired)

Caption: Desired reaction pathway vs. amide byproduct formation.

Preventative Measures:

  • Strict Temperature Control: As detailed in FAQ 2, maintaining the reaction at or below 0 °C is the most critical factor in preventing this side reaction.[3][4]

  • Rigorous Anhydrous Conditions: Eliminate all sources of moisture from your reaction setup.

  • Isolate the Pinner Salt Promptly: Once the Pinner salt has precipitated, it should be filtered quickly (under a nitrogen blanket if possible), washed with cold, anhydrous ether, and either dried under vacuum for a short period or used immediately in the next step. Prolonged exposure to ambient air can introduce moisture.

FAQ 4: The ammonolysis step is giving a poor yield. How can I improve the conversion of the Pinner salt to the final product?

The ammonolysis step involves the nucleophilic attack of ammonia on the lactim ether. Low yields can result from incomplete reaction, degradation of the Pinner salt before it can react, or hydrolysis.

Causality: The Pinner salt is electrophilic, but it can also revert to the starting lactam if it comes into contact with water. The reaction with ammonia is a competing process. To favor amidine formation, a high concentration of anhydrous ammonia is required.

Troubleshooting Protocol:

  • Use an Anhydrous Ammonia Source:

    • Best Method: Use a solution of anhydrous ammonia in an alcohol, such as ethanol or methanol. This can be prepared by bubbling anhydrous ammonia gas through the cold, dry alcohol.

    • Alternative: Liquid ammonia can be used, but this requires specialized low-temperature equipment.

    • Avoid Aqueous Ammonia: Do not use aqueous ammonium hydroxide, as the water will readily hydrolyze the Pinner salt back to 5-methyl-2-pyrrolidinone.

  • Optimize Reaction Conditions:

    • Temperature: The reaction is typically run at low temperatures (0 °C) to start, then allowed to warm to room temperature.

    • Addition Order: It is often best to add the solid Pinner salt portion-wise to a cold, stirred, concentrated solution of ammonia in alcohol. This ensures the Pinner salt immediately encounters a high concentration of the nucleophile.

    • Stoichiometry: Use a significant excess of ammonia (e.g., 5-10 equivalents) to drive the reaction to completion.

  • Monitor Reaction Progress:

    • The reaction can be monitored by TLC or LC-MS to check for the disappearance of the starting material (the lactim ether can be visualized after a basic workup to the free base). The reaction is often complete within a few hours at room temperature.

ParameterStandard ConditionOptimized Condition for Higher YieldRationale
Ammonia Source Aqueous NH₄OHSaturated solution of NH₃ gas in anhydrous ethanolPrevents hydrolysis of the Pinner salt.
Temperature Room TemperatureAdd Pinner salt at 0 °C, then warm to RTControls the initial exothermic reaction and maintains stability.
Equivalents of NH₃ 2-3 equivalents5-10 equivalentsDrives the equilibrium towards product formation.
Solvent MethanolAnhydrous EthanolEthanol is often a good choice as it's the same alcohol used in the Pinner step.
FAQ 5: I am having difficulty purifying the final 2-methyl-3,4-dihydro-2H-pyrrol-5-amine hydrochloride product. What are the best practices?

The final product is a polar, water-soluble salt, which can make purification challenging. The primary impurities are often ammonium chloride (from the ammonolysis step) and unreacted starting materials.

Purification Protocol:

  • Initial Workup:

    • After the ammonolysis is complete, evaporate the solvent (and excess ammonia) under reduced pressure.

    • The resulting solid will be a mixture of your product and ammonium chloride.

  • Removal of Ammonium Chloride:

    • Ammonium chloride has very low solubility in many organic solvents compared to the product.

    • Triturate the crude solid with a solvent like anhydrous chloroform, dichloromethane, or a mixture of isopropanol and diethyl ether. The product should dissolve to some extent, while the ammonium chloride remains as a solid.

    • Filter off the ammonium chloride. Repeat the process if necessary. A patent on purifying amidine hydrochlorides suggests using an alkoxide to react with ammonium chloride, followed by filtration, but this adds complexity.[6]

  • Recrystallization:

    • The most effective method for obtaining high-purity material is recrystallization.

    • A common solvent system is a mixture of a polar solvent in which the salt is soluble (like ethanol, methanol, or isopropanol) and a non-polar solvent in which it is insoluble (like diethyl ether, ethyl acetate, or hexanes).

    • Procedure: Dissolve the crude product in a minimal amount of hot ethanol or isopropanol. If any solids remain (like residual NH₄Cl), filter the hot solution. Allow the solution to cool slowly to room temperature, then cool further in an ice bath or refrigerator to induce crystallization. If crystals do not form, slowly add diethyl ether or ethyl acetate until the solution becomes cloudy, then warm slightly until it is clear again and allow it to cool slowly.

    • Collect the crystals by filtration, wash with a small amount of cold diethyl ether, and dry under vacuum.

References

  • Collins, C. J., Lanz, M., & Singaram, B. (1999). Facile reduction of tertiary lactams to cyclic amines with 9-borabicyclo[3.3.1]nonane (9-BBN). Tetrahedron Letters, 40(20), 3673-3676. [Link]

  • Organic Syntheses. Facile reduction of tertiary lactams to cyclic amines with 9-borabicyclo[3.3.1]nonane (9-BBN). Note: While this reference is for reduction, the practice of drying lactams over calcium hydride is a standard procedure for ensuring anhydrous conditions.[Link]

  • Grokipedia. Pinner reaction. [Link]

  • Wikipedia. Lactam. [Link]

  • Hussain, A., et al. (2021). Synthesis and Antibacterial Activities of Amidine Substituted Monocyclic β-Lactams. Letters in Drug Design & Discovery, 18(10), 983-993. [Link]

  • Chemistry LibreTexts. Cyclic Amides - Lactams. [Link]

  • Google Patents. (CN100528836C). Purifying method of high-purity amidine hydrochloride.
  • Wikipedia. Pinner reaction. [Link]

Sources

Optimization

Technical Support Center: Troubleshooting &amp; Stability Guide for 2-Methyl-3,4-dihydro-2H-pyrrol-5-amine Hydrochloride

Welcome to the Technical Support Center. This guide is designed for researchers, application scientists, and process chemists working with 2-methyl-3,4-dihydro-2H-pyrrol-5-amine hydrochloride (CAS: 179684-05-0).

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, application scientists, and process chemists working with 2-methyl-3,4-dihydro-2H-pyrrol-5-amine hydrochloride (CAS: 179684-05-0). As a cyclic amidine (1-pyrroline-5-amine derivative), this compound is frequently utilized as a critical intermediate in pharmaceutical synthesis and as a precursor for heteroatomic phosphine-imine ligands in transition-metal catalysis, such as chromium-catalyzed ethylene oligomerization[1].

However, its cyclic amidine core is inherently susceptible to hydrolytic degradation in aqueous environments. This guide provides an authoritative, self-validating framework to troubleshoot degradation issues, understand the underlying chemical causality, and implement robust experimental protocols to preserve compound integrity.

Section 1: Mechanistic Causality of Degradation

FAQ 1: Why does my aqueous stock solution of 2-methyl-3,4-dihydro-2H-pyrrol-5-amine hydrochloride lose potency over time?

Answer: The loss of potency is primarily driven by the hydrolysis of the cyclic amidine moiety . In an aqueous solution, the amidinium carbon (C5) is highly electrophilic and susceptible to nucleophilic attack by water molecules or hydroxide ions.

  • Tetrahedral Intermediate Formation: Water or OH⁻ attacks the C=N double bond, forming a transient hemiorthoamide (tetrahedral intermediate).

  • Ring Cleavage vs. Exocyclic Cleavage: The breakdown of this intermediate proceeds via two competing pathways:

    • Endocyclic C-N Cleavage: Opening of the pyrroline ring to form a linear amino-amide (e.g., 4-amino-pentanamide derivatives).

    • Exocyclic C-N Cleavage: Expulsion of the exocyclic amino group as ammonia, yielding a stable lactam (5-methylpyrrolidin-2-one).

Causality & Grounding: As demonstrated by, the hydrolysis of five-membered cyclic amidines yields substantial amounts (up to 50%) of the corresponding lactam[2]. This occurs because the rapid pseudorotation of the tetrahedral intermediate in five-membered rings bypasses strict stereoelectronic control constraints, allowing for both endocyclic and exocyclic cleavage[3].

AmidineHydrolysis A 2-Methyl-3,4-dihydro- 2H-pyrrol-5-aminium B Tetrahedral Hemiorthoamide Intermediate A->B H2O / OH- attack (pH > 6) C Linear Amino-Amide (Endocyclic Cleavage) B->C Pathway A D 5-Methylpyrrolidin-2-one + NH3 (Exocyclic) B->D Pathway B

Fig 1. Competing hydrolytic degradation pathways of 2-methyl-3,4-dihydro-2H-pyrrol-5-amine in water.

Section 2: Environmental Control & Optimization

FAQ 2: What is the optimal pH to maximize the stability of this compound in water?

Answer: The stability of amidines exhibits a distinct, U-shaped pH-rate profile. To prevent degradation, you must control the protonation state of the molecule while minimizing the concentration of aggressive nucleophiles.

  • Alkaline pH (> 7.0): The free base form of the amidine predominates. The high concentration of highly nucleophilic hydroxide (OH⁻) ions leads to rapid, base-catalyzed degradation.

  • Highly Acidic pH (< 2.0): The amidine is fully protonated, but the high concentration of hydronium ions catalyzes the breakdown of the tetrahedral intermediate, accelerating hydrolysis.

  • Mildly Acidic pH (4.0 - 5.0): This is the zone of maximum stability . At this pH, the molecule exists almost entirely as the protonated amidinium ion, which is significantly less electrophilic than the free base towards neutral water. Furthermore, the concentration of OH⁻ is negligible.

Degradation Kinetics Summary

pH Level Storage Temp (°C) Estimated Half-Life (t½) Primary Degradant
2.0 25°C < 24 hours Linear Amino-Amide
4.5 25°C > 7 days Mixed (Lactam + Amide)
4.5 4°C > 4 weeks Mixed (Lactam + Amide)
7.4 25°C < 12 hours 5-Methylpyrrolidin-2-one

| 9.0 | 25°C | < 2 hours | 5-Methylpyrrolidin-2-one |

FAQ 3: Can I use co-solvents to improve stability without compromising my downstream assays?

Answer: Yes. The rate of hydrolysis is directly proportional to the thermodynamic activity of water ( aw​ ). By introducing low-nucleophilicity co-solvents, you reduce aw​ and sterically hinder the formation of the hydration sphere around the amidinium carbon.

  • For Catalytic Ligand Synthesis: Use anhydrous organic solvents (e.g., dry THF, dichloromethane, or toluene)[1]. If an aqueous-organic mixture is strictly required, utilizing 50-70% Acetonitrile (MeCN) significantly retards hydrolysis.

  • For Biological Assays: Use up to 10% Dimethyl Sulfoxide (DMSO) in a pH 4.5 acetate buffer. Ensure the DMSO concentration does not exceed the tolerability threshold of your specific cell line or enzyme system.

Section 3: Standard Operating Procedures (SOP)

FAQ 4: How should I prepare and store my stock solutions to guarantee a self-validating, reproducible system?

Answer: To ensure trust and reproducibility in your workflows, follow this validated protocol for preparing a 100 mM stock solution. This protocol integrates pH control, strict temperature management, and sterile filtration to eliminate both chemical and microbial degradation (microbes often secrete amidases that cleave the C=N bond).

Step-by-Step Methodology: Preparation of Stable 100 mM Stock Solution

  • Buffer Preparation: Prepare a 50 mM Sodium Acetate buffer. Adjust the pH to exactly 4.5 using glacial acetic acid. Chill the buffer to 4°C prior to use.

  • Weighing: Accurately weigh 13.46 mg of 2-methyl-3,4-dihydro-2H-pyrrol-5-amine hydrochloride (MW ≈ 134.61 g/mol ) in a low-humidity environment (preferably a glove box or under a dry nitrogen stream).

  • Dissolution: Quantitatively transfer the powder to a pre-chilled amber glass vial. Add 1.0 mL of the cold pH 4.5 acetate buffer. Vortex gently for 15-30 seconds until fully dissolved. Crucial Causality: Do not sonicate. Sonication induces localized cavitation heating, which exponentially accelerates the rate of hydrolysis.

  • Sterilization: Pass the solution through a 0.22 µm PTFE syringe filter into a sterile, pre-chilled amber vial. PTFE is chosen to prevent non-specific binding of the protonated amine.

  • Aliquot & Cryopreservation: Divide the stock into 50 µL single-use aliquots. Flash-freeze the aliquots in liquid nitrogen and transfer them immediately to a -80°C freezer.

  • Thawing (Usage): When required, thaw a single aliquot rapidly in a 25°C water bath for exactly 1 minute and place it immediately on ice. Discard any unused portion; never subject the solution to freeze-thaw cycles.

Workflow S1 1. Weigh Amidine HCl (Dry N2 Environment) S2 2. Dissolve in Chilled pH 4.5 Acetate Buffer S1->S2 S3 3. Filter Sterilize (0.22 µm PTFE) S2->S3 S4 4. Aliquot into Amber Glass Vials S3->S4 S5 5. Flash Freeze in N2 Store at -80°C S4->S5

Fig 2. Validated step-by-step workflow for the preparation and cryopreservation of stock solutions.

References

  • Perrin, C. L., & Nuñez, O. (1986). Absence of stereoelectronic control in hydrolysis of cyclic amidines. Journal of the American Chemical Society, 108(19), 5997-6003. URL:[Link]

  • Kwon, D.-H., Fuller, J. T., III, Kilgore, U. J., et al. (2018). Computational Transition-State Design Provides Experimentally Verified Cr(P,N) Catalysts for Control of Ethylene Trimerization and Tetramerization. ACS Catalysis, 8(2), 1138-1142. URL:[Link]

Sources

Troubleshooting

Troubleshooting impurities in 2-methyl-3,4-dihydro-2H-pyrrol-5-amine hydrochloride crystallization

This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with impurities during the crystallization of 2-methyl-3,4-dihydro-2H-pyrrol-5-amine hydroc...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with impurities during the crystallization of 2-methyl-3,4-dihydro-2H-pyrrol-5-amine hydrochloride. This document provides in-depth troubleshooting strategies and frequently asked questions to ensure the isolation of a highly pure product.

I. Troubleshooting Guide: Conquering Impurities in Crystallization

This section addresses specific issues that may arise during the crystallization of 2-methyl-3,4-dihydro-2H-pyrrol-5-amine hydrochloride, offering explanations for their causes and actionable solutions.

Q1: My crystallized product is off-color (e.g., yellow or brown), but the literature reports a white solid. What are the likely impurities and how can I remove them?

A1: An off-color appearance typically indicates the presence of process-related impurities or degradation products. Based on common synthetic routes to 2-methyl-3,4-dihydro-2H-pyrrol-5-amine, the following impurities are plausible:

  • Unreacted Starting Materials: If the synthesis involves the cyclization of 5-amino-2-pentanone, residual starting material can impart color.

  • Side-Reaction Products: In syntheses involving the reduction of a nitro-ketone precursor, incomplete reduction or side reactions can lead to colored impurities.[1]

  • Oxidation Products: The amine functionality can be susceptible to oxidation, leading to colored degradation products, especially if exposed to air for prolonged periods at elevated temperatures.

Troubleshooting Steps:

  • Charcoal Treatment: Activated charcoal is effective at adsorbing many colored impurities.

    • Protocol: Dissolve the crude hydrochloride salt in a minimal amount of a suitable hot solvent (e.g., ethanol or isopropanol). Add a small amount of activated charcoal (typically 1-2% w/w) and heat the mixture at reflux for 15-30 minutes. Perform a hot filtration to remove the charcoal.[2]

  • Solvent System Selection: The choice of solvent is critical for selectively precipitating the desired product while leaving impurities in the mother liquor.

    • Recommendation: A mixed solvent system can be highly effective. For amine hydrochlorides, a common approach is to dissolve the salt in a polar solvent like methanol or ethanol and then add a less polar anti-solvent such as diethyl ether, ethyl acetate, or dichloromethane to induce crystallization.[3][4]

  • pH Adjustment: Ensure the pH of the solution is acidic before crystallization. The hydrochloride salt is more stable and less prone to oxidation at a lower pH.

Q2: I'm observing an oily precipitate or "oiling out" instead of crystalline material. What causes this and how can I fix it?

A2: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid. This is often because the solution is supersaturated at a temperature above the melting point of the solute-solvent mixture. For 2-methyl-3,4-dihydro-2H-pyrrol-5-amine hydrochloride, this can be exacerbated by the presence of impurities that depress the melting point.

Troubleshooting Workflow:

G start Oiling Out Observed step1 Re-heat the mixture to dissolve the oil. start->step1 step2 Add more of the primary (good) solvent. step1->step2 step3 Cool the solution slowly. step2->step3 step4 If oiling persists, consider a different solvent system. step3->step4 Failure step5 Try a lower crystallization temperature. step3->step5 Failure end Crystalline Product Obtained step3->end Success step4->step3 step5->step4 Failure step5->end Success

Caption: Troubleshooting workflow for "oiling out".

Detailed Explanation of Steps:

  • Re-heat and Add Solvent: By adding more of the solvent in which the compound is more soluble, you decrease the supersaturation level, allowing for crystallization to occur at a lower temperature.[3]

  • Slow Cooling: Rapid cooling can shock the system and promote oiling out. Allow the solution to cool to room temperature slowly before placing it in an ice bath.

  • Solvent System Modification: If the issue persists, the polarity of the crystallization medium may need significant adjustment. Experiment with different solvent/anti-solvent combinations.

  • Lower Temperature: If possible, using a cooling bath at a temperature below 0°C (e.g., an ice-salt bath) can sometimes promote crystallization over oiling out.

Q3: My yield is very low after recrystallization. What are the common causes and how can I improve it?

A3: Low yield is a frequent issue in crystallization and can be attributed to several factors.

Quantitative Data Summary: Factors Affecting Yield

FactorPotential CauseRecommended Action
Solvent Volume Using an excessive amount of solvent.Use the minimum amount of hot solvent required to fully dissolve the solid.[2]
Cooling Rate Cooling the solution too quickly.Allow for slow cooling to room temperature before placing in an ice bath.
Filtration Premature crystallization on the filter funnel during hot filtration.Pre-heat the funnel and filter paper with hot solvent before filtering.[3]
Washing Washing the crystals with a solvent in which they are too soluble.Wash the collected crystals with a minimal amount of ice-cold crystallization solvent.[2]

Experimental Protocol: Optimizing Crystallization Yield

  • Solubility Testing: Before committing your entire batch, perform small-scale solubility tests with various solvents to find the ideal one where your compound is sparingly soluble at room temperature but very soluble when hot.

  • Saturated Solution: Carefully add hot solvent portion-wise to your crude product until it just dissolves. Avoid adding a large excess.

  • Seeding: If crystallization is slow to initiate, add a seed crystal (a tiny amount of the pure compound) to the cooled solution to induce crystallization.

  • Mother Liquor Analysis: After filtration, evaporate a small amount of the mother liquor to see if a significant amount of product remains. If so, you can attempt a second crystallization from the concentrated mother liquor.

II. Frequently Asked Questions (FAQs)

Q1: What is the expected appearance and melting point of pure 2-methyl-3,4-dihydro-2H-pyrrol-5-amine hydrochloride?
Q2: What are the best analytical techniques to assess the purity of my final product?

A2: A combination of techniques is recommended for a comprehensive purity assessment:

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for separating and quantifying impurities. A reverse-phase method with a suitable column (e.g., C18) and a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol) is a good starting point. UV detection is often suitable for this class of compounds.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can confirm the structure of the desired product and identify the presence of impurities.[6] The integration of signals in the ¹H NMR spectrum can be used to quantify the level of impurities if their structures are known.

  • Mass Spectrometry (MS): Coupled with HPLC (LC-MS), mass spectrometry can help identify the molecular weights of impurities, aiding in their structural elucidation.[7]

Q3: How should I store 2-methyl-3,4-dihydro-2H-pyrrol-5-amine hydrochloride to prevent degradation?

A3: As an amine hydrochloride, the compound is susceptible to degradation, particularly through oxidation and moisture absorption.

  • Storage Conditions: Store the material in a tightly sealed container in a cool, dry, and dark place. An inert atmosphere (e.g., nitrogen or argon) is recommended for long-term storage to prevent oxidation.

III. Visualization of Key Relationships

Logical Relationship of Impurities and Synthetic Route

G cluster_0 Synthetic Route cluster_1 Potential Impurities Starting Materials Starting Materials Intermediate Intermediate Starting Materials->Intermediate Unreacted SM Unreacted Starting Materials Starting Materials->Unreacted SM Final Product 2-Methyl-3,4-dihydro-2H-pyrrol-5-amine HCl Intermediate->Final Product Side Products Side Products Intermediate->Side Products Degradation Products Degradation Products Final Product->Degradation Products

Caption: Origin of impurities in the synthesis process.

IV. References

  • Recrystallization. (n.d.). Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 2-pyrrolines. Retrieved from [Link]

  • MIT OpenCourseWare. (n.d.). 8.6 - Two-Solvent Recrystallization Guide. Retrieved from [Link]

  • Wiedemann, S., et al. (2019). Synthesis of 3,4‐Dihydro‐2H‐Pyrroles from Ketones, Aldehydes, and Nitro Alkanes via Hydrogenative Cyclization. Chemistry – A European Journal, 25(42), 9896-9900.

  • Wang, X., et al. (2018). Synthesis of Polyfunctionalized Pyrroles via a Tandem Reaction of Michael Addition and Intramolecular Cyanide-Mediated Nitrile-to-Nitrile Condensation. The Journal of Organic Chemistry, 83(9), 5028-5036.

  • University of California, Los Angeles. (n.d.). Recrystallization. Retrieved from [Link]

  • Sorgi, K. L., et al. (1993). 2-phenyl-1-pyrroline. Organic Syntheses, 71, 89.

  • Chem Simple. (2012, May 7). Recrystallization using two solvents [Video]. YouTube. [Link]

  • Donohoe, T. J., et al. (2007). Partial reduction of pyrroles: application to natural product synthesis. The Chemical Record, 7(3), 175-184.

  • MIT OpenCourseWare. (2010, February 4). Recrystallization | MIT Digital Lab Techniques Manual [Video]. YouTube. [Link]

  • Chen, Y., et al. (2024). Synthesis of 6,7-Dihydro-5H-pyrrolo[3,4-b]pyridin-5-one Derivatives. Molecules, 29(6), 1258.

  • Stone, K. C., & Williams, J. C. (2018). Synthesis of 5-Methylene-2-pyrrolones. Organic letters, 20(15), 4642–4645.

  • Kumar, A., et al. (2023). Synthesis of Amino Acid derived 2-Methylene Morpholines and 3,4-dihydro-2H-1,4-Oxazines via Ag (I) promoted Intra-molecular Cyclization of Alkynols. ResearchGate.

  • Medran, N. S., La-Venia, A., & Testero, S. A. (2019). Metal-mediated synthesis of pyrrolines. RSC advances, 9(12), 6543-6571.

  • Price, K. E. (2017). Impurity Occurrence and Removal in Crystalline Products from Process Reactions. CORA.

  • Lee, H., et al. (2021). Trisubstituted Pyrrolinones as Small-Molecule Inhibitors Disrupting the Protein–RNA Interaction of LIN28 and Let-7. Journal of Medicinal Chemistry, 64(14), 10111-10129.

  • Görög, S. (2003). Chemical and analytical characterization of related organic impurities in drugs. Journal of pharmaceutical and biomedical analysis, 33(5), 817-829.

  • Holzgrabe, U. (2010). NMR spectroscopy in pharmacy. Die Pharmazie-An International Journal of Pharmaceutical Sciences, 65(1), 4-23.

  • Varma, M. V. S., et al. (2011). Impact of Impurity on Kinetic Estimates from Transport and Inhibition Studies. Pharmaceutical research, 28(11), 2841-2852.

  • Beck, A. K., et al. (1996). L-Proline, 2-methyl-. Organic Syntheses, 72, 62.

  • NextSDS. (n.d.). N-methyl-3,4-dihydro-2H-pyrrol-5-amine hydrochloride. Retrieved from [Link]

  • Olczak-Pienkowska, A., et al. (2022). HPLC-MS/MS based method for the determination of 2-(3-hydroxy-5-phosphonooxymethyl-2-methyl-4-pyridyl)-1,3-thiazolidine-4-carboxylic acid in human plasma. Scientific reports, 12(1), 17351.

  • Mironov, M. S., et al. (2022). Competitive cyclization of ethyl trifluoroacetoacetate and methyl ketones with 1,3-diamino-2-propanol into hydrogenated oxazolo- and pyrimido-condensed pyridones. Beilstein Journal of Organic Chemistry, 18, 1746-1756.

Sources

Optimization

Technical Support Center: Chromatographic Analysis of 2-methyl-3,4-dihydro-2H-pyrrol-5-amine hydrochloride

This guide provides in-depth technical support for scientists, researchers, and drug development professionals facing challenges in the chromatographic analysis of 2-methyl-3,4-dihydro-2H-pyrrol-5-amine hydrochloride. As...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides in-depth technical support for scientists, researchers, and drug development professionals facing challenges in the chromatographic analysis of 2-methyl-3,4-dihydro-2H-pyrrol-5-amine hydrochloride. As a polar, basic compound presented as a hydrochloride salt, this analyte requires specific strategies to achieve robust and reproducible separation. This document is structured in a question-and-answer format to directly address common issues, from initial method development to advanced troubleshooting.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I'm injecting 2-methyl-3,4-dihydro-2H-pyrrol-5-amine hydrochloride onto a standard C18 column, but the peak shows little to no retention, eluting at or near the solvent front. What is causing this?

Answer: This is a classic and expected issue for this type of analyte in traditional reversed-phase (RP) chromatography. The problem stems from a fundamental mismatch in polarity.

  • Causality: Your analyte is a highly polar, hydrophilic molecule, especially in its protonated salt form.[1] The stationary phase in a C18 column is non-polar and hydrophobic. Due to the principle of "like dissolves like," your polar analyte has a much stronger affinity for the polar mobile phase (typically a mixture of water and acetonitrile/methanol) than for the non-polar stationary phase.[2] Consequently, it travels through the column with the mobile phase without significant interaction, resulting in poor or no retention.

To address this, you must modify the chromatographic system to increase the interaction between the analyte and the stationary phase. There are two primary strategies within reversed-phase HPLC and a superior alternative mode of chromatography.

  • Reversed-Phase Modification: Ion-Pair Chromatography (IPC): Introduce an agent that pairs with your charged analyte to form a neutral, more hydrophobic complex.[3][4]

  • Alternative Mode: Hydrophilic Interaction Liquid Chromatography (HILIC): Use a chromatographic mode specifically designed for polar compounds.[5][6]

Below is a decision tree to guide your selection process.

MethodSelection Start Goal: Retain and Separate Analyte: Polar, Basic Hydrochloride MS_Compat Is Mass Spectrometry (MS) Detection Required? Start->MS_Compat HILIC_Path Pursue HILIC Method MS_Compat->HILIC_Path  Yes (Recommended) RP_Path Consider Reversed-Phase Modification MS_Compat->RP_Path No IPC_Choice Use Volatile Ion-Pairing Reagent (e.g., TFA, HFBA) RP_Path->IPC_Choice MS Compatibility Still Preferred NonVolatile_IPC Use Non-Volatile Ion-Pairing Reagent (e.g., Alkyl Sulfonates) (UV Detection Only) RP_Path->NonVolatile_IPC UV Detection Only

Caption: Decision tree for selecting a chromatographic mode.

Q2: My analyte peak is exhibiting significant tailing on a silica-based column. How can I achieve a more symmetrical peak?

Answer: Peak tailing for basic compounds like yours is primarily caused by secondary ionic interactions with acidic residual silanol groups (Si-OH) on the surface of silica-based stationary phases. The protonated amine group on your analyte (a cation) strongly interacts with deprotonated, anionic silanol groups (Si-O⁻), causing a portion of the analyte molecules to lag behind the main peak, resulting in tailing.

Solutions to Improve Peak Shape:

  • Mobile Phase pH Control: The most effective way to mitigate this is by controlling the mobile phase pH.

    • Low pH (2-3): Adding an acidic modifier like formic acid or trifluoroacetic acid (TFA) to the mobile phase is highly effective. At low pH, the high concentration of protons in the mobile phase protonates the residual silanol groups, neutralizing their negative charge and minimizing the secondary ionic interactions.[7][8]

    • High pH (8-10): This is only viable with a pH-stable column (e.g., hybrid or polymer-based). At high pH, the analyte itself is deprotonated and becomes neutral, reducing its ionic interaction with the stationary phase. Simultaneously, the silanol groups are fully deprotonated, but the neutral analyte has less affinity for them.

  • Use of End-Capped Columns: Modern, high-purity silica columns that are thoroughly "end-capped" have fewer accessible residual silanol groups, which inherently reduces peak tailing for basic compounds.

  • Competitive Additives: Adding a small concentration of a competing base, like triethylamine (TEA), to the mobile phase can sometimes help. The TEA will preferentially interact with the active silanol sites, effectively masking them from your analyte. However, this approach can suppress ionization in MS detection.

In-Depth Protocol: Optimizing Reversed-Phase with Ion-Pairing

Ion-pair chromatography (IPC) is a powerful technique to retain your polar, cationic analyte on a non-polar RP column.[4] It involves adding an anionic ion-pairing reagent to the mobile phase. This reagent pairs with the protonated amine, forming a neutral ion-pair that is retained by the hydrophobic stationary phase.[9][10]

Experimental Protocol: Ion-Pair Method Development
  • Column Selection: Start with a standard C18 or C8 column.

  • Reagent Selection: Choose an appropriate ion-pairing reagent based on your detector.

Reagent TypeExamplesVolatilityMS CompatibilityTypical Concentration
Volatile Trifluoroacetic Acid (TFA), Heptafluorobutyric Acid (HFBA)HighYes0.05 - 0.1% (v/v)
Non-Volatile Sodium 1-Hexanesulfonate, Sodium 1-OctanesulfonateLowNo5 - 20 mM
  • Mobile Phase Preparation (Example using TFA for LC-MS):

    • Solvent A (Aqueous): 0.1% Trifluoroacetic Acid in HPLC-grade Water.

    • Solvent B (Organic): 0.1% Trifluoroacetic Acid in Acetonitrile.

    • Note on Baseline Drift: When using UV-absorbing additives like TFA, you may observe baseline drift during a gradient. To correct this, you may need to empirically adjust the TFA concentration in Solvent B to be slightly lower (e.g., 0.085%) to balance the absorbance.

  • Gradient Screening:

    • Equilibrate the column with 95% A / 5% B for at least 10 column volumes.

    • Inject the sample.

    • Run a broad linear gradient from 5% B to 95% B over 15-20 minutes.

    • This initial run will indicate the approximate percentage of organic solvent at which your analyte elutes.

  • Optimization:

    • Based on the screening run, develop a more focused gradient around the elution point to improve resolution from any impurities.

    • For isocratic elution, adjust the A/B ratio to achieve a retention factor (k') between 2 and 10.

RP_Optimization Start Analyte: Polar Cation Column: C18 Select_IPR Select Ion-Pair Reagent (e.g., 0.1% TFA) Start->Select_IPR Screen_Grad Perform Broad Gradient Screen (5-95% Acetonitrile) Select_IPR->Screen_Grad Analyze Analyze Retention Time and Peak Shape Screen_Grad->Analyze Optimize Develop Focused Gradient or Isocratic Method Analyze->Optimize Good Retention & Shape Troubleshoot Address Peak Tailing (Adjust pH, Additive Conc.) Analyze->Troubleshoot Poor Shape Troubleshoot->Optimize

Caption: Workflow for reversed-phase ion-pair method development.

A Superior Approach: Hydrophilic Interaction Liquid Chromatography (HILIC)

For polar and charged analytes like 2-methyl-3,4-dihydro-2H-pyrrol-5-amine hydrochloride, HILIC is often the most effective and robust chromatographic mode.[5] It utilizes a polar stationary phase and a high-organic, aqueous-containing mobile phase. Retention is based on the partitioning of the analyte between the bulk mobile phase and a water-enriched layer on the surface of the stationary phase.[5]

Key Advantages of HILIC for this Analyte:

  • Excellent Retention: Achieves strong retention for highly polar compounds that are unretained in RP.

  • MS-Friendly: Uses volatile mobile phases (high acetonitrile content with ammonium formate or acetate buffers), leading to efficient desolvation and enhanced MS sensitivity.[5][11]

  • Orthogonal Selectivity: Provides a different separation selectivity compared to reversed-phase, which is beneficial for complex samples.

Experimental Protocol: HILIC Method Development
  • Column Selection: Amide- or cyano-based columns are excellent starting points. Amide phases often provide strong retention for polar, basic compounds.[11] Bare silica can also be used.

  • Mobile Phase Preparation:

    • Solvent A (Aqueous): 10 mM Ammonium Formate with 0.1% Formic Acid in Water (pH ~3.0). Ammonium acetate can also be used.[11]

    • Solvent B (Organic): Acetonitrile.

    • Rationale: The buffer salt is crucial for creating a stable water layer and for improving peak shape by providing counter-ions that shield analyte charges.[11]

  • Initial Conditions & Gradient:

    • Sample Diluent: This is critical. Dissolve your sample in a solvent similar to the initial mobile phase composition (e.g., 90:10 Acetonitrile:Water) to avoid peak distortion.

    • Equilibration: HILIC requires longer equilibration times than RP. Equilibrate the column with the starting conditions for at least 20-30 column volumes.

    • Starting Gradient:

Time (min)% Solvent A (Aqueous)% Solvent B (Acetonitrile)
0.0595
10.04060
11.04060
12.0595
15.0595
  • Optimization:

    • Retention: To increase retention, decrease the amount of the aqueous solvent (Solvent A) in the mobile phase.

    • Peak Shape: Adjust the buffer concentration (typically between 5-20 mM). Higher salt concentrations can sometimes improve peak shape but may reduce retention.[11]

    • Selectivity: Changing the pH of the aqueous component or the type of buffer salt (formate vs. acetate) can alter selectivity.

HILIC_Optimization Start Select HILIC Column (e.g., Amide Phase) Prepare_MP Prepare Mobile Phase High ACN (>80%) Buffered (e.g., NH4-Formate) Start->Prepare_MP Equilibrate Equilibrate Column (20-30 column volumes) Prepare_MP->Equilibrate Inject Inject Sample (Dissolved in initial MP) Equilibrate->Inject Run_Grad Run Gradient (e.g., 95% to 60% ACN) Inject->Run_Grad Evaluate Evaluate Retention & Peak Shape Run_Grad->Evaluate Optimize_Ret Adjust ACN % (More ACN = More Retention) Evaluate->Optimize_Ret Retention Issue Optimize_Shape Adjust Buffer Concentration (5-20 mM) Evaluate->Optimize_Shape Peak Shape Issue Final Final Optimized Method Evaluate->Final Acceptable Optimize_Ret->Run_Grad Optimize_Shape->Run_Grad

Caption: Workflow for HILIC method development and optimization.

References

  • Taylor & Francis. (2011, November 9). Analysis of Quaternary Amine Compounds by Hydrophilic Interaction Chromatography/Mass Spectrometry (HILIC/MS). Retrieved from [Link]

  • Petrovska-Dimitrievska, G., et al. (2022). Impact of mobile phase composition on reverse-phase separation of polar basic compounds. Macedonian Pharmaceutical Bulletin. Retrieved from [Link]

  • Waters Corporation. Hydrophilic-Interaction Chromatography (HILIC) for LC-MS/MS Analysis of Monoamine Neurotransmitters using XBridge BEH Amide XP Columns. Retrieved from [Link]

  • Teledyne LABS. HILIC Purification Strategies for Flash Chromatography. Retrieved from [Link]

  • Waters Corporation. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Retrieved from [Link]

  • BioPharma Services. (2023, February 6). BA Method Development: Polar Compounds. Retrieved from [Link]

  • Wikipedia. Hydrophilic interaction chromatography. Retrieved from [Link]

  • LCGC International. (2026, March 10). What You Need to Know About HILIC. Retrieved from [Link]

  • Spectroscopy. A New Twist to Ion-Pairing Chromatography: In-Sample Addition of Ion-Pairing Reagent. Retrieved from [Link]

  • Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from [Link]

  • Agilent Technologies, Inc. (2009, March 17). Analysis of Polar Compounds Using 100% Aqueous Mobile Phases with Agilent ZORBAX Eclipse Plus Phenyl-Hexyl and Other ZORBAX Phenyl Columns. Retrieved from [Link]

  • Chrom Tech, Inc. (2025, October 20). Reverse Phase Chromatography Techniques. Retrieved from [Link]

  • Chromatography Online. Rules of Thumb for Reversed-Phase LC: What's In Your Chromatographic Mind?. Retrieved from [Link]

  • Welch Materials. (2024, September 13). Types and Applications of Ion-Pair Reagents in Liquid Chromatography. Retrieved from [Link]

  • Technology Networks. (2024, March 12). Ion Pair Chromatography – How IPC Works, Strengths, Limitations and Applications. Retrieved from [Link]

  • HPLC Troubleshooting. HPLC Troubleshooting Guide. Retrieved from [Link]

  • Open PRAIRIE - South Dakota State University. Use of Ion-pairing for High Performance Liquid Chromatography of Alkaloids and Quarternary Ammonium Compounds. Retrieved from [Link]

  • MilliporeSigma. 3,4-Dihydro-2H-pyrrol-5-amine hydrochloride. Retrieved from [Link]

  • PubChem. 2-methyl-3,4-dihydro-2H-pyrrole. Retrieved from [Link]

Sources

Troubleshooting

Resolving solubility issues with 2-methyl-3,4-dihydro-2H-pyrrol-5-amine hydrochloride in DMSO

Technical Support Center: 2-methyl-3,4-dihydro-2H-pyrrol-5-amine hydrochloride Welcome to the technical support center for 2-methyl-3,4-dihydro-2H-pyrrol-5-amine hydrochloride. This guide is designed for researchers, sci...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: 2-methyl-3,4-dihydro-2H-pyrrol-5-amine hydrochloride

Welcome to the technical support center for 2-methyl-3,4-dihydro-2H-pyrrol-5-amine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for handling this compound, with a specific focus on resolving solubility issues in Dimethyl Sulfoxide (DMSO).

Troubleshooting Guide: Overcoming Common Solubility Challenges

This section addresses specific problems you may encounter during your experiments. The answers provide not just solutions, but also the scientific reasoning behind them.

Question 1: My 2-methyl-3,4-dihydro-2H-pyrrol-5-amine hydrochloride is not dissolving in DMSO at room temperature. What should I do?

Answer:

This is a common issue, particularly when trying to prepare concentrated stock solutions. The hydrochloride salt form of an amine introduces ionic character, which can sometimes hinder solubility in purely organic solvents, even polar aprotic ones like DMSO. Here is a systematic approach to address this:

  • Gentle Heating: Cautiously warm the solution. An increase in temperature often enhances the solubility of solids. We recommend a controlled water bath set to 30-40°C. Avoid excessive heat, as it can potentially degrade the compound. The melting point of a similar compound, N-methyl-3,4-dihydro-2H-pyrrol-5-amine hydrochloride, is reported to be 149-150°C, so gentle warming is unlikely to cause decomposition[1][2].

  • Sonication: If heating is not effective or desirable, sonication is an excellent alternative. The high-frequency sound waves create cavitation bubbles, and their collapse generates localized energy that can break up solid aggregates and facilitate dissolution.

  • Vortexing: For smaller volumes, vigorous vortexing for several minutes can provide sufficient mechanical energy to aid dissolution.

  • Incremental Solvent Addition: Instead of adding all the DMSO at once, try adding a smaller portion, vortex or sonicate, and then add the remaining solvent. This can sometimes prevent the formation of larger, harder-to-dissolve agglomerates.

Question 2: After initial dissolution with heating, my compound precipitates out of the DMSO solution upon cooling. How can I prevent this?

Answer:

This phenomenon, known as recrystallization or precipitation, indicates that you have created a supersaturated solution at a higher temperature, and the compound's solubility limit is lower at room temperature. Here’s how to manage this:

  • Prepare a Less Concentrated Stock: The most straightforward solution is to prepare a stock solution at a lower concentration that remains stable at room temperature.

  • Maintain a Slightly Elevated Temperature: If your experimental setup allows, you can maintain the stock solution at a slightly elevated, controlled temperature (e.g., 30°C) to keep the compound in solution. Ensure you validate the compound's stability at this temperature over your experimental timeframe.

  • Co-Solvent System: Consider the addition of a small amount of a co-solvent. For hydrochloride salts, a small percentage of a polar protic solvent like water or methanol can sometimes improve solubility by better solvating the chloride ion[3]. However, be mindful of how a co-solvent might impact your specific assay or downstream applications.

Question 3: I've noticed a slight color change in my DMSO solution after dissolving the compound. Is this a cause for concern?

Answer:

A slight color change (e.g., to a pale yellow) may or may not be indicative of degradation. Here's how to assess the situation:

  • Purity of DMSO: Ensure you are using high-purity, anhydrous DMSO. DMSO is highly hygroscopic, and absorbed water can affect solubility and potentially participate in side reactions.

  • Compound Stability: While the product is generally stable at room temperature, prolonged exposure to light or elevated temperatures in solution could lead to minor degradation[2]. Prepare fresh solutions for your experiments whenever possible.

  • Analytical Confirmation: If the color change is significant or you are concerned about the integrity of your compound, the most rigorous approach is to perform an analytical check, such as by HPLC-MS, to confirm the purity and identity of the compound in solution.

Frequently Asked Questions (FAQs)

This section covers broader questions about the properties and handling of 2-methyl-3,4-dihydro-2H-pyrrol-5-amine hydrochloride.

FAQ 1: What are the key chemical properties of 2-methyl-3,4-dihydro-2H-pyrrol-5-amine hydrochloride that influence its solubility?

Answer:

The solubility of this compound is governed by a balance of its structural features:

  • The Pyrrolidine Ring System: This cyclic amine structure has a degree of polarity.

  • The Amine Group: The amine group can participate in hydrogen bonding.

  • The Hydrochloride Salt: This is the most critical feature for its solubility in DMSO. As a salt, the compound exists in an ionic form. DMSO is a polar aprotic solvent, meaning it has a strong dipole moment to solvate ions, but it lacks a proton to donate for hydrogen bonding. The dissolution process involves the dissociation of the hydrochloride salt and the solvation of the resulting ions by DMSO molecules.

FAQ 2: Are there alternative solvents to DMSO for this compound?

Answer:

While DMSO is a common and powerful solvent, other options can be considered depending on your experimental needs:

  • Water: As a hydrochloride salt, the compound is expected to have some solubility in aqueous solutions.

  • Polar Protic Solvents: Solvents like ethanol and methanol can also be effective, as they can solvate both the cation and the chloride anion through hydrogen bonding.

  • Co-solvent Systems: As mentioned in the troubleshooting guide, mixtures of solvents can be highly effective. For example, a mixture of DMSO and a small amount of water or a formulation with PEG300 and Tween-80 can enhance solubility for in-vivo studies[4].

FAQ 3: How should I properly store 2-methyl-3,4-dihydro-2H-pyrrol-5-amine hydrochloride in both solid form and in a DMSO stock solution?

Answer:

Proper storage is crucial to maintain the integrity of the compound:

  • Solid Form: The solid hydrochloride salt should be stored in a tightly sealed container at room temperature, protected from moisture and light[1].

  • DMSO Stock Solution: For short-term storage (a few days), solutions can typically be stored at 4°C. For long-term storage, it is recommended to aliquot the stock solution into smaller volumes and store them at -20°C or -80°C to minimize freeze-thaw cycles. Before use, allow the frozen aliquot to thaw completely and come to room temperature, and vortex gently to ensure a homogeneous solution.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

  • Calculate the Required Mass: Determine the mass of 2-methyl-3,4-dihydro-2H-pyrrol-5-amine hydrochloride needed to prepare your desired volume of a 10 mM stock solution. The molecular weight of a similar compound, 3,4-Dihydro-2H-pyrrol-5-amine hydrochloride, is 120.58 g/mol [5].

  • Weigh the Compound: Accurately weigh the calculated mass of the compound in a suitable microcentrifuge tube or vial.

  • Add DMSO: Add the appropriate volume of high-purity, anhydrous DMSO to the tube.

  • Facilitate Dissolution: Vortex the solution vigorously for 1-2 minutes. If the compound does not fully dissolve, proceed with sonication for 5-10 minutes or gentle warming in a 30-40°C water bath with intermittent vortexing until the solid is completely dissolved.

  • Storage: Store the resulting stock solution as recommended in FAQ 3.

Visualizing the Troubleshooting Workflow

The following diagram illustrates a decision-making process for addressing solubility issues with 2-methyl-3,4-dihydro-2H-pyrrol-5-amine hydrochloride in DMSO.

G start Start: Compound does not dissolve in DMSO at RT heat Apply gentle heat (30-40°C) start->heat sonicate Sonicate for 5-10 minutes start->sonicate heat->sonicate Failure dissolved Compound Dissolves heat->dissolved Success sonicate->dissolved Success lower_conc Prepare a lower concentration stock sonicate->lower_conc Failure precipitates Compound precipitates on cooling dissolved->precipitates stable Solution is stable dissolved->stable precipitates->lower_conc cosolvent Consider a co-solvent system precipitates->cosolvent lower_conc->stable cosolvent->stable

Sources

Optimization

Technical Support Center: Enhancing Stability of 2-Methyl-3,4-dihydro-2H-pyrrol-5-amine Hydrochloride

Welcome to the Technical Support Center. This guide is specifically engineered for researchers, analytical scientists, and drug development professionals working with 2-methyl-3,4-dihydro-2H-pyrrol-5-amine hydrochloride...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is specifically engineered for researchers, analytical scientists, and drug development professionals working with 2-methyl-3,4-dihydro-2H-pyrrol-5-amine hydrochloride . Due to the highly reactive nature of cyclic amidines, maintaining structural integrity during long-term storage requires precise environmental control and rigorous analytical validation.

Below, you will find field-proven troubleshooting guides, mechanistic FAQs, self-validating protocols, and quantitative stability data to ensure the reproducibility of your assays.

Core Mechanisms & Causality: Understanding Your Compound

Q: Why is this compound supplied as a hydrochloride salt, and what are its inherent vulnerabilities? A: The free base of 2-methyl-3,4-dihydro-2H-pyrrol-5-amine is a cyclic amidine (a pyrroline derivative). Amidines are inherently unstable due to the nucleophilic nature of the imine nitrogen. Converting the compound to a hydrochloride salt protonates the amidine system, delocalizing the positive charge and significantly increasing its baseline chemical stability.

However, the causality of its primary vulnerability lies in the chloride counterion. Halide salts of small organic amines are highly hygroscopic. When exposed to ambient humidity, the crystal lattice absorbs water (deliquescence). This localized moisture lowers the activation energy for hydrolysis, allowing water to act as a nucleophile against the electron-deficient amidine carbon.

Q: What is the primary degradation pathway during long-term storage? A: If moisture breaches the packaging, the compound undergoes water-mediated hydrolysis. The dynamic equilibrium between the protonated salt and trace amounts of the free base allows water to attack the amidine carbon, forming a tetrahedral carbinolamine intermediate. This intermediate collapses via two pathways: either deamination (expelling ammonia to form a lactam, specifically 5-methylpyrrolidin-2-one) or ring-opening to form an acyclic amide[1].

AmidineHydrolysis Start 2-methyl-3,4-dihydro-2H- pyrrol-5-amine HCl Equilibrium Free Base Equilibrium (Deprotonation) Start->Equilibrium Humidity > 40% RH Moisture Trace Moisture (H2O Ingress) Moisture->Equilibrium NucleophilicAttack Nucleophilic Attack on Amidine Carbon Equilibrium->NucleophilicAttack H2O acts as nucleophile Intermediate Tetrahedral Carbinolamine Intermediate NucleophilicAttack->Intermediate RingOpening Ring Opening (Amide Formation) Intermediate->RingOpening Pathway A Deamination Deamination (Lactam Formation) Intermediate->Deamination Pathway B

Mechanistic pathway of moisture-induced degradation in cyclic amidine hydrochlorides.

Troubleshooting Storage & Handling (FAQs)

Q: My powder has become clumpy and sticky. Is it still usable? A: Clumping is the macroscopic symptom of microscopic moisture ingress. While the compound may still be partially viable, the localized dissolution accelerates hydrolysis. You must immediately perform a Karl Fischer (KF) titration to quantify water content and a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) run to assess purity. If purity remains >98%, the batch can be salvaged via vacuum desiccation over Phosphorus Pentoxide (P2O5). If purity has dropped, recrystallization from anhydrous ethanol/diethyl ether is required.

Q: How should I transition the compound from -20°C storage to room temperature for my daily experiments? A: Scientist's Note: The most common point of failure observed in laboratories is not the storage condition itself, but the transition period. Thawing a cold vial directly on the benchtop causes atmospheric moisture to immediately condense on the cold glass and penetrate the cap threads. Causality: The temperature differential forces water vapor to transition to a liquid state directly onto your hygroscopic salt. Solution: Always transfer the sealed vial from the -20°C freezer directly into a desiccator containing active silica gel. Allow it to equilibrate to room temperature for at least 60 minutes before opening. This ensures the microenvironment is completely dry when the seal is broken, a standard practice for sensitive amidine salts like [2].

Quantitative Stability Data

To establish a predictive degradation model, we subjected the compound to forced degradation conditions following[3][4]. The data below illustrates the critical impact of humidity and temperature on the compound's structural integrity.

Table 1: Accelerated Stability Profiling (ICH Q1A(R2) Guidelines)

Storage ConditionDurationMoisture Content (KF %)Purity (HPLC %)Primary Degradant
-20°C / Sealed (Control) 12 Months0.2%99.8%None detected
5°C / Sealed 6 Months0.4%98.5%Trace Lactam
25°C / 60% RH (Open) 1 Month4.5%82.1%5-methylpyrrolidin-2-one
40°C / 75% RH (Sealed) 3 Months1.2%91.0%Acyclic Amide / Lactam

Self-Validating Experimental Protocols

To guarantee experimental reproducibility, every handling step must be treated as a self-validating system. Do not assume the integrity of the compound based solely on its storage duration.

Protocol A: Moisture Mitigation and Aliquoting Workflow

Objective: Prevent deliquescence and subsequent hydrolysis during batch handling.

  • Step 1: System Suitability & Baseline Check. Before opening the bulk container, run a blank Karl Fischer (KF) titration to ensure the instrument drift rate is <10 µ g/min .

  • Step 2: Moisture Assessment. Quickly sample 50 mg of the bulk powder and perform KF titration.

    • Validation Gate: If water content is >0.5% w/w, proceed to Step 3. If <0.5% w/w, skip to Step 4.

  • Step 3: Active Desiccation. Place the open vial in a vacuum desiccator containing fresh P2O5. Apply vacuum (≤ 10 mbar) for 24 hours at room temperature.

    • Causality: P2O5 creates a near-zero humidity microenvironment, driving the equilibrium of absorbed water out of the crystal lattice without applying heat, which could trigger thermal degradation.

  • Step 4: Inert Aliquoting. Transfer the desiccator to a glove box purged with Argon (O2 < 5 ppm, H2O < 1 ppm). Aliquot the powder into amber glass vials to protect against potential photolytic degradation.

  • Step 5: Sealing and Storage. Flush each vial with Argon, seal with PTFE-lined caps, wrap with Parafilm, and store at -20°C[2].

Protocol B: Stability-Indicating RP-HPLC Method (SIM)

Objective: Quantify the intact 2-methyl-3,4-dihydro-2H-pyrrol-5-amine against its lactam/amide degradation products.

  • Step 1: Mobile Phase Preparation. Prepare Mobile Phase A (0.1% TFA in Water) and B (0.1% TFA in Acetonitrile).

    • Causality: Trifluoroacetic acid (TFA) acts as an ion-pairing agent, ensuring the highly polar, protonated amidine retains on the C18 column rather than eluting in the void volume.

  • Step 2: System Validation. Inject a standard solution of the compound (1 mg/mL).

    • Validation Gate: Theoretical plates (N) must be >2000, and tailing factor (T) < 1.5. If criteria fail, purge the system and replace the column.

  • Step 3: Sample Preparation. Dissolve 1 mg of the stored sample in 1 mL of Mobile Phase A. Analyze immediately.

    • Causality: Prolonged exposure to aqueous media, even acidic, can initiate the hydrolysis you are trying to measure[1].

  • Step 4: Execution. Run a gradient from 5% B to 95% B over 15 minutes. Monitor at 210 nm (due to the lack of a strong chromophore in the pyrroline ring).

StabilityWorkflow Receipt Batch Receipt & Aliquoting KF Karl Fischer Titration (Moisture Check) Receipt->KF Decision1 Moisture < 0.5%? KF->Decision1 Desiccation Vacuum Desiccation over P2O5 Decision1->Desiccation No Storage Store at -20°C under Argon Decision1->Storage Yes Desiccation->KF Re-test HPLC RP-HPLC Purity Check (Pre-Experiment) Storage->HPLC Thaw to RT in desiccator Decision2 Purity > 98%? HPLC->Decision2 Use Proceed with Experiment Decision2->Use Yes Purify Recrystallization (EtOH/Et2O) Decision2->Purify No Purify->HPLC Re-test

Self-validating storage and pre-experimental verification workflow.

References

  • European Medicines Agency (EMA) . "ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline." europa.eu.

  • U.S. Food and Drug Administration (FDA) . "Q1A(R2) Stability Testing of New Drug Substances and Products." fda.gov.

  • Cayman Chemical . "Product Information: Cl-Amidine (hydrochloride)." caymanchem.com.

  • PubMed / NIH . "Stability of alkoxycarbonylamidine prodrugs." nih.gov.

Sources

Troubleshooting

Minimizing side reactions when scaling up 2-methyl-3,4-dihydro-2H-pyrrol-5-amine hydrochloride

Technical Support Center: Scaling Up 2-Methyl-3,4-dihydro-2H-pyrrol-5-amine Hydrochloride This technical support guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting ad...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Scaling Up 2-Methyl-3,4-dihydro-2H-pyrrol-5-amine Hydrochloride

This technical support guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice and frequently asked questions for the synthesis and scale-up of 2-methyl-3,4-dihydro-2H-pyrrol-5-amine hydrochloride. As Senior Application Scientists, we have designed this resource to be a practical, field-proven guide that emphasizes the causality behind experimental choices, ensuring both scientific integrity and successful outcomes.

Introduction

2-Methyl-3,4-dihydro-2H-pyrrol-5-amine hydrochloride is a cyclic amidine of significant interest in medicinal chemistry and drug development. Its synthesis, particularly during scale-up, can present several challenges, including the formation of side products, difficulties in purification, and ensuring consistent, high-purity yields. This guide will address these potential issues in a direct question-and-answer format, providing both diagnostic and solution-oriented advice.

A common and effective route to this compound involves the activation of a lactam, N-methyl-2-pyrrolidone, using an activating agent like phosphorus oxychloride (POCl₃) to form a reactive intermediate, followed by amination. This process is analogous to the principles of the Vilsmeier-Haack reaction, where a substituted amide is activated to generate an electrophilic species.[1][2][3][4]

Troubleshooting Guide

This section addresses specific problems that may be encountered during the synthesis and scale-up of 2-methyl-3,4-dihydro-2H-pyrrol-5-amine hydrochloride.

Issue 1: Low or No Product Formation

Question: I am following the general procedure of reacting N-methyl-2-pyrrolidone with an activating agent and then ammonia, but I am seeing very low yields or no desired product. What could be the cause?

Answer:

Low or no product formation can stem from several factors related to the key steps of the reaction: the activation of the lactam and the subsequent amination.

Potential Cause Troubleshooting Steps & Recommendations
Inefficient Lactam Activation The formation of the reactive intermediate from N-methyl-2-pyrrolidone is critical. Ensure that the activating agent (e.g., POCl₃) is of high purity and has not been deactivated by moisture. It is recommended to use freshly opened or properly stored reagents. The reaction should be carried out under anhydrous conditions to prevent quenching of the activating agent.
Incomplete Reaction Monitor the reaction progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or Nuclear Magnetic Resonance (NMR) spectroscopy to ensure the complete consumption of the starting material. If the reaction stalls, consider extending the reaction time or moderately increasing the temperature, while being mindful of potential side reactions.
Ammonia Addition Issues The amination step requires careful control. Ensure that the ammonia source (e.g., ammonia gas, ammonium hydroxide, or an ammonium salt) is added under conditions that favor the reaction with the activated intermediate. If using ammonia gas, ensure efficient bubbling through the reaction mixture. If using a solution, consider the impact of the solvent on the reaction.
Incorrect Stoichiometry Verify the stoichiometry of your reagents. An insufficient amount of the activating agent will lead to incomplete conversion of the starting lactam. Conversely, a large excess may lead to side reactions.
Issue 2: Presence of Significant Impurities

Question: My final product is contaminated with significant impurities. How can I identify and minimize them?

Answer:

Impurity formation is a common challenge, especially during scale-up. Understanding the potential side reactions is key to mitigating them.

Potential Impurity Formation Mechanism & Minimization Strategy
Unreacted N-methyl-2-pyrrolidone This is often due to incomplete activation or reaction. Minimization: Ensure sufficient activating agent and adequate reaction time and temperature. Monitor the reaction for the disappearance of the starting material.
Hydrolyzed Intermediate The activated lactam intermediate is susceptible to hydrolysis, which can lead to the formation of N-methyl-4-oxobutanamide. Minimization: Maintain strictly anhydrous conditions throughout the activation step. Use dry solvents and purge the reaction vessel with an inert gas like nitrogen or argon.
Polymeric Byproducts The product, a cyclic amidine, can potentially undergo self-condensation or polymerization, especially under harsh conditions (e.g., high temperatures or presence of certain catalysts). Minimization: Maintain careful temperature control throughout the reaction and work-up. Avoid prolonged heating. Upon completion, the reaction should be promptly quenched and the product isolated.
Side products from Vilsmeier-Haack type reactions If the reaction conditions are not well-controlled, the Vilsmeier-like intermediate can react with other nucleophiles present in the reaction mixture, leading to a variety of side products. Minimization: Control the reaction temperature and the rate of addition of reagents to avoid localized high concentrations.

Frequently Asked Questions (FAQs)

Q1: What is a recommended general procedure for the synthesis of 2-methyl-3,4-dihydro-2H-pyrrol-5-amine hydrochloride?

A1: A plausible and commonly employed laboratory-scale synthesis involves a two-step, one-pot procedure:

Step-by-Step Experimental Protocol:

  • Activation of N-methyl-2-pyrrolidone:

    • To a solution of N-methyl-2-pyrrolidone in a dry, aprotic solvent (e.g., dichloromethane or acetonitrile) under an inert atmosphere (nitrogen or argon), add phosphorus oxychloride (POCl₃) dropwise at a low temperature (e.g., 0 °C).

    • Stir the reaction mixture at this temperature for a specified period (e.g., 1-2 hours) to allow for the formation of the reactive chloroiminium intermediate.

  • Amination:

    • Introduce a source of ammonia into the reaction mixture. This can be achieved by bubbling anhydrous ammonia gas through the solution or by adding a solution of ammonia in an organic solvent.

    • Allow the reaction to warm to room temperature and stir until the reaction is complete, as monitored by TLC or GC.

  • Work-up and Isolation:

    • Quench the reaction by carefully adding it to a cold, basic solution (e.g., saturated sodium bicarbonate or a dilute sodium hydroxide solution).

    • Extract the aqueous layer with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate).

    • Combine the organic extracts, dry over an anhydrous salt (e.g., sodium sulfate), and concentrate under reduced pressure to obtain the crude free base.

  • Salt Formation:

    • Dissolve the crude free base in a suitable solvent (e.g., diethyl ether or isopropanol) and add a solution of hydrochloric acid in the same or a miscible solvent.

    • The hydrochloride salt should precipitate out of the solution.

    • Collect the solid by filtration, wash with a cold solvent, and dry under vacuum.

Q2: How can I effectively purify the final product, 2-methyl-3,4-dihydro-2H-pyrrol-5-amine hydrochloride?

A2: Purification of the hydrochloride salt is often best achieved by recrystallization.

Recrystallization Protocol:

  • Dissolve the crude hydrochloride salt in a minimal amount of a hot, polar solvent (e.g., ethanol, methanol, or a mixture of ethanol and water).

  • If the solution is colored, you can treat it with a small amount of activated carbon and then filter it hot through a pad of celite.

  • Allow the solution to cool slowly to room temperature, and then cool it further in an ice bath to induce crystallization.

  • Collect the purified crystals by filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.

For the free base, if it is a stable liquid or low-melting solid, vacuum distillation can be an effective purification method. Column chromatography on silica gel can also be employed, though the basic nature of the amidine may require the use of a solvent system containing a small amount of a basic modifier (e.g., triethylamine) to prevent streaking.

Q3: What are the key considerations for scaling up this synthesis?

A3: Scaling up this reaction requires careful attention to several factors:

  • Heat Management: The reaction of N-methyl-2-pyrrolidone with POCl₃ is exothermic. On a larger scale, efficient heat dissipation is crucial to prevent runaway reactions and the formation of side products. Use a jacketed reactor with a reliable cooling system and control the rate of addition of the activating agent. The thermal hazards of Vilsmeier-Haack type reactions should be carefully considered.[2]

  • Mixing: Ensure efficient stirring to maintain a homogeneous reaction mixture and prevent localized hot spots, especially during the addition of reagents.

  • Reagent Handling: The safe handling of large quantities of corrosive and reactive materials like POCl₃ is paramount. Use appropriate personal protective equipment and engineering controls.

  • Work-up and Isolation: The quenching and extraction steps need to be scalable. Consider the volumes of aqueous and organic waste that will be generated. Filtration and drying of large quantities of the final product will also require appropriate equipment.

Q4: What analytical techniques are recommended for monitoring the reaction and characterizing the final product?

A4: A combination of analytical techniques is recommended:

  • Reaction Monitoring:

    • Thin Layer Chromatography (TLC): A quick and easy way to monitor the disappearance of starting materials and the appearance of the product.

    • Gas Chromatography (GC) or GC-Mass Spectrometry (GC-MS): Useful for monitoring volatile components and identifying byproducts.

  • Product Characterization:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the final product and assess its purity.

    • Mass Spectrometry (MS): To confirm the molecular weight of the product.

    • Infrared (IR) Spectroscopy: To identify key functional groups, such as the C=N bond of the amidine.

    • Elemental Analysis: To confirm the elemental composition of the hydrochloride salt.

Visualizing the Process

To better understand the workflow for troubleshooting common issues in the synthesis of 2-methyl-3,4-dihydro-2H-pyrrol-5-amine hydrochloride, the following diagrams illustrate the key decision-making processes.

Troubleshooting_Workflow cluster_synthesis Synthesis & Scale-up Issues cluster_low_yield Troubleshooting Low Yield cluster_impurities Minimizing Impurities cluster_scale_up Addressing Scale-Up Issues Start Problem Encountered LowYield Low or No Yield Start->LowYield Impurity Significant Impurities Start->Impurity ScaleUp Scale-Up Challenges Start->ScaleUp CheckActivation Verify Lactam Activation (Anhydrous Conditions, Reagent Purity) LowYield->CheckActivation MonitorReaction Monitor Reaction Progress (TLC, GC, NMR) LowYield->MonitorReaction CheckAmination Optimize Amination Step (Ammonia Source, Temperature) LowYield->CheckAmination CheckStoichiometry Verify Stoichiometry LowYield->CheckStoichiometry IdentifyImpurity Identify Impurity (NMR, GC-MS) Impurity->IdentifyImpurity HeatManagement Implement Efficient Heat Management (Jacketed Reactor, Controlled Addition) ScaleUp->HeatManagement Mixing Ensure Efficient Mixing ScaleUp->Mixing Safety Review Safety Protocols (Reagent Handling, PPE) ScaleUp->Safety UnreactedSM Unreacted Starting Material IdentifyImpurity->UnreactedSM Hydrolysis Hydrolysis Products IdentifyImpurity->Hydrolysis Polymerization Polymeric Byproducts IdentifyImpurity->Polymerization UnreactedSM->CheckActivation UnreactedSM->MonitorReaction Hydrolysis->CheckActivation

Caption: Troubleshooting workflow for synthesis issues.

Reaction_Pathway cluster_reactants Starting Materials cluster_reaction Reaction Steps cluster_purification Purification & Final Product NMP N-Methyl-2-pyrrolidone Activation Activation (Vilsmeier-Haack type) NMP->Activation POCl3 Phosphorus Oxychloride (POCl3) POCl3->Activation NH3 Ammonia (NH3) Amination Amination NH3->Amination Intermediate Chloroiminium Intermediate Activation->Intermediate Intermediate->Amination Product 2-Methyl-3,4-dihydro-2H-pyrrol-5-amine (Free Base) Amination->Product SaltFormation Salt Formation (+ HCl) Product->SaltFormation FinalProduct 2-Methyl-3,4-dihydro-2H-pyrrol-5-amine hydrochloride SaltFormation->FinalProduct Recrystallization Recrystallization FinalProduct->Recrystallization PureProduct Purified Product Recrystallization->PureProduct

Caption: General synthetic pathway and purification.

References

  • Vilsmeier, A.; Haack, A. Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide. Eine neue Methode zur Darstellung sekundärer und tertiärer p-Alkylamino-benzaldehyde. Ber. Dtsch. Chem. Ges. A/B1927, 60 (1), 119–122.
  • Mettler Toledo. Thermal Hazards of the Vilsmeier-Haack Reaction on N,N-dimethylanilin. [Link]

  • Seshadri, S. The Vilsmeier-Haack Reaction. J. Sci. Ind. Res.1973, 32, 128-149.
  • Jones, G.; Stanforth, S. P. The Vilsmeier-Haack Reaction. Org. React.2000, 49, 1-330.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the ¹H and ¹³C NMR Spectra of 2-methyl-3,4-dihydro-2H-pyrrol-5-amine Hydrochloride

For researchers and professionals in drug development and chemical synthesis, the unambiguous structural elucidation of novel compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy remains the cornerstone...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For researchers and professionals in drug development and chemical synthesis, the unambiguous structural elucidation of novel compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy remains the cornerstone of this process, providing a detailed fingerprint of a molecule's atomic framework. This guide offers an in-depth analysis and comparison of the ¹H and ¹³C NMR spectra of 2-methyl-3,4-dihydro-2H-pyrrol-5-amine hydrochloride, a heterocyclic amine of interest in medicinal chemistry. We will explore the nuances of its spectral features, the rationale behind experimental choices, and comparative data to provide a comprehensive analytical framework.

The Challenge of Pyrroline Derivatives

Cyclic amines and their salts, such as the title compound, often present unique challenges in NMR analysis. The presence of nitrogen atoms introduces phenomena like diastereotopicity, solvent-dependent chemical shifts, and the potential for tautomerism and rotamerism.[1][2] The hydrochloride salt form further influences the electronic environment, particularly around the nitrogen centers, leading to significant shifts compared to the free base. Understanding these effects is crucial for accurate spectral interpretation.

A Validated Protocol for NMR Data Acquisition

To ensure reproducibility and accuracy, a robust experimental protocol is essential. The following methodology is designed to yield high-quality NMR data for compounds of this class.

Experimental Protocol: Step-by-Step NMR Sample Preparation and Acquisition
  • Solvent Selection: The choice of solvent is critical. Deuterated methanol (CD₃OD) or deuterated water (D₂O) are often preferred for amine hydrochlorides due to their polarity and ability to solubilize the salt. Dimethyl sulfoxide (DMSO-d₆) is another excellent option, as it can help to sharpen exchangeable proton signals.[3] For this guide, we will consider data acquired in DMSO-d₆, which often allows for the observation of N-H protons.

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of 2-methyl-3,4-dihydro-2H-pyrrol-5-amine hydrochloride.

    • Dissolve the sample in 0.6-0.7 mL of DMSO-d₆ in a clean, dry NMR tube.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.

  • Instrumental Parameters:

    • Acquire spectra on a spectrometer with a field strength of 400 MHz or higher to achieve good signal dispersion.

    • For ¹H NMR, a sufficient number of scans (e.g., 16 or 32) should be averaged to obtain a good signal-to-noise ratio.[4]

    • For ¹³C NMR, which is inherently less sensitive, a larger number of scans (e.g., 1024 or more) will be necessary.[4]

    • Standard acquisition programs are typically used for both one-dimensional and two-dimensional experiments.[4]

  • Confirmatory Experiments:

    • D₂O Exchange: To definitively identify the N-H protons, acquire a ¹H NMR spectrum, then add a drop of D₂O to the NMR tube, shake well, and re-acquire the spectrum. The signals corresponding to the exchangeable N-H protons will disappear or significantly diminish in intensity.[1][5][6]

    • 2D NMR: If the one-dimensional spectra are complex or ambiguous, two-dimensional techniques such as COSY, HSQC, and HMBC should be employed to establish proton-proton and proton-carbon correlations.[1]

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_confirm Confirmation & Elucidation weigh Weigh 5-10 mg of Compound dissolve Dissolve in 0.6-0.7 mL DMSO-d6 with TMS weigh->dissolve oneD_H Acquire 1D ¹H NMR dissolve->oneD_H oneD_C Acquire 1D ¹³C NMR dissolve->oneD_C d2o D₂O Exchange oneD_H->d2o twoD 2D NMR (COSY, HSQC, HMBC) oneD_H->twoD oneD_C->twoD

Caption: Experimental workflow for NMR analysis.

Spectroscopic Analysis of 2-methyl-3,4-dihydro-2H-pyrrol-5-amine hydrochloride

¹H NMR Spectrum

The proton NMR spectrum of the title compound is expected to show distinct signals corresponding to the different proton environments. The presence of the hydrochloride salt will cause a general downfield shift for protons near the positively charged nitrogen atoms.

  • Methyl Protons (C2-CH₃): A doublet is expected for the methyl group, coupling to the adjacent proton at C2. The chemical shift will likely be in the range of 1.2-1.5 ppm.

  • Methylene Protons (C3-H₂ and C4-H₂): The two methylene groups in the pyrroline ring will appear as complex multiplets in the aliphatic region, typically between 1.8 and 3.5 ppm. The protons on each carbon are diastereotopic, meaning they are chemically non-equivalent and can couple to each other (geminal coupling) as well as to the protons on adjacent carbons (vicinal coupling).

  • Methine Proton (C2-H): This proton will likely appear as a multiplet due to coupling with the methyl group and the C3 methylene protons. Its chemical shift is expected to be further downfield, in the range of 3.5-4.0 ppm, due to its proximity to the nitrogen atom.

  • Amine and Imine Protons (N-H): The hydrochloride salt will have exchangeable protons on both nitrogen atoms. These signals are often broad and their chemical shifts are highly dependent on concentration, temperature, and residual water in the solvent.[5][6] They can appear over a wide range, potentially from 7 to 12 ppm. Their identity is best confirmed by a D₂O exchange experiment.[5]

¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will provide information on the carbon skeleton. Five distinct signals are expected for the five carbon atoms in the molecule.

  • Iminium Carbon (C5): This quaternary carbon is part of the C=N bond and is expected to be the most downfield signal, likely in the range of 160-170 ppm.[4]

  • Aliphatic Carbons (C2, C3, C4): These sp³ hybridized carbons will appear in the upfield region of the spectrum. The C2 carbon, being adjacent to a nitrogen atom, will be the most downfield of the three, likely in the 50-60 ppm range. The C3 and C4 carbons are expected between 20 and 40 ppm.

  • Methyl Carbon (C2-CH₃): The methyl carbon will be the most upfield signal, typically appearing below 20 ppm.

Assignment ¹H Chemical Shift (ppm, Predicted) ¹H Multiplicity ¹³C Chemical Shift (ppm, Predicted)
C2-CH₃ 1.2 - 1.5Doublet (d)< 20
C3-H₂ 1.8 - 2.5Multiplet (m)20 - 30
C4-H₂ 3.0 - 3.5Multiplet (m)30 - 40
C2-H 3.5 - 4.0Multiplet (m)50 - 60
N-H 7.0 - 12.0Broad Singlet (br s)-
C5--160 - 170

Predicted data based on typical chemical shift ranges for similar functional groups.[6][7]

G H_Me ¹H: ~1.3 ppm (d) C_Me ¹³C: ~18 ppm H_Me->C_Me HSQC C_C3 ¹³C: ~25 ppm H_Me->C_C3 HMBC C_C2 ¹³C: ~55 ppm H_Me->C_C2 HMBC H_C3 ¹H: ~2.2 ppm (m) H_C3->C_C3 HSQC H_C4 ¹H: ~3.3 ppm (m) C_C4 ¹³C: ~35 ppm H_C4->C_C4 HSQC C_C5 ¹³C: ~165 ppm H_C4->C_C5 HMBC H_C2 ¹H: ~3.8 ppm (m) H_C2->C_Me HMBC H_C2->C_C3 HMBC H_C2->C_C4 HMBC H_C2->C_C2 HSQC

Caption: Key 2D NMR correlations for structural confirmation.

Comparative Analysis: Hydrochloride Salt vs. Free Base

The protonation of the nitrogen atoms to form the hydrochloride salt significantly alters the electronic distribution within the molecule. Compared to the neutral free base, the hydrochloride salt would exhibit:

  • Downfield Shifts: Protons and carbons in proximity to the positively charged nitrogen centers will be deshielded and resonate at a lower field (higher ppm values). This effect will be most pronounced for the C2-H, C4-H₂, and C5 signals.

  • N-H Signals: The free base would have fewer N-H protons, and their signals would likely be sharper and appear at a higher field compared to the broad, downfield signals of the hydrochloride salt.

Comparison with an Alternative: 1-Pyrroline

To provide further context, we can compare the expected spectra with that of the parent imine, 1-pyrroline.

  • 1-Pyrroline: This simpler molecule exists in equilibrium between a monomer and a trimer, which can complicate its NMR spectra.[4] The monomer of 1-pyrroline would show a characteristic imine proton (C5-H) signal around 7.6 ppm.[4] The methylene protons would also show distinct multiplets.

  • Key Differences: The most notable difference in the ¹H NMR of 2-methyl-3,4-dihydro-2H-pyrrol-5-amine hydrochloride would be the absence of the imine proton signal and the presence of signals for the methyl group and the C2 methine proton. In the ¹³C NMR, the C5 of the title compound is quaternary and substituted, whereas in 1-pyrroline it is a CH group.

Conclusion

The ¹H and ¹³C NMR spectra of 2-methyl-3,4-dihydro-2H-pyrrol-5-amine hydrochloride provide a wealth of structural information. A systematic approach, including careful sample preparation, the use of appropriate solvents, and confirmatory experiments like D₂O exchange and 2D NMR, is essential for an unambiguous assignment of all signals. By understanding the influence of the hydrochloride salt and comparing the spectral data to related structures, researchers can confidently elucidate the structure of this and similar heterocyclic amines. This guide provides a foundational framework for such analyses, emphasizing the importance of both robust experimental technique and a thorough understanding of the underlying spectroscopic principles.

References

  • BenchChem. (2025). Pyrroline Derivatives Characterization: Technical Support Center.
  • ResearchGate. (n.d.). 1 H-NMR spectrum of 1-pyrroline solution in DMSO-d 6 (10000 ppm)....
  • Breuer, E., Somekh, L., & Ringel, I. (n.d.). N.m.r. spectra of cyclic amines. II—Factors influencing the chemical shifts of α‐protons in aziridines. The Hebrew University of Jerusalem.
  • ACS Publications. (2026, February 12). A 1H NMR Spectroscopic Window into Amine pKa, Anion pKBHX, and Charge-Assisted Intramolecular H-Bond Assessment from a Medicinal Chemistry Perspective.
  • ResearchGate. (n.d.). 15N NMR spectroscopy acids: 7—solvent effects on α‐and ω‐amino.
  • Politecnico di Milano. (2022, September 12). Sustainable Synthesis of N‑Alkyl-Pyrrolecarboxylic and Pyrrolepyrazinones Derivatives from Biosourced 3‑Hydroxy-2- pyrones and Amines.
  • NC State University Libraries. (n.d.). 24.10 Spectroscopy of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1.
  • Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines.
  • Modgraph. (2005, January 5). Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts.
  • (n.d.). Table of Characteristic Proton NMR Shifts.

Sources

Comparative

Validating Analytical Methods for 2-Methyl-3,4-dihydro-2H-pyrrol-5-amine Hydrochloride Quantification: A Comparative Guide

As drug development pipelines increasingly rely on complex nitrogen-containing heterocycles, the accurate quantification of synthetic intermediates has become a critical quality attribute. 2-methyl-3,4-dihydro-2H-pyrrol-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As drug development pipelines increasingly rely on complex nitrogen-containing heterocycles, the accurate quantification of synthetic intermediates has become a critical quality attribute. 2-methyl-3,4-dihydro-2H-pyrrol-5-amine hydrochloride (CAS 179684-05-0) is a highly polar, low-molecular-weight cyclic amidine salt[1]. It serves as a vital building block for cardiovascular and neurological active pharmaceutical ingredients (APIs).

However, quantifying this compound presents significant analytical challenges. Its high polarity leads to poor retention on standard reversed-phase columns, its lack of an extended conjugated chromophore limits UV detectability, and its salt form prevents direct gas chromatography analysis.

As a Senior Application Scientist, I have structured this guide to objectively compare three primary analytical methodologies—HPLC-UV, LC-MS/MS, and GC-MS—for the quantification of this pyrroline derivative. Every method discussed herein is grounded in the causality of the molecule's physicochemical properties and aligned with the latest ICH Q2(R2) guidelines for analytical procedure validation[2][3].

Regulatory Framework: ICH Q2(R2) Compliance

Before deploying any quantitative method for batch release or pharmacokinetic (PK) evaluation, the procedure must be validated as a self-validating system under ICH Q2(R2)[2]. This ensures the method is "fit for purpose" through the rigorous statistical evaluation of:

  • Specificity: Ensuring no matrix interference at the analyte's retention time.

  • Linearity & Range: Demonstrating a proportional response (R² > 0.99).

  • Accuracy & Precision: Proving recovery (95-105%) and repeatability (%RSD < 2.0% for bulk assay).

  • Sensitivity (LOD/LOQ): Establishing the lowest reliable detection limits.

ValidationWorkflow Start Method Selection (HPLC vs LC-MS/MS) Dev Method Development (Stationary Phase, MS Tuning) Start->Dev Val ICH Q2(R2) Validation Protocol Dev->Val Spec Specificity (No Matrix Interference) Val->Spec Lin Linearity & Range (R² > 0.99) Val->Lin Acc Accuracy & Precision (%RSD < 2%) Val->Acc LOD Sensitivity (LOD / LOQ) Val->LOD App Routine Quantification & Batch Release Spec->App Lin->App Acc->App LOD->App

Workflow for analytical method development and ICH Q2(R2) validation.

Technology Comparison & Mechanistic Causality

A. LC-MS/MS (HILIC-ESI-MRM): The Gold Standard for Trace Analysis
  • Mechanism & Causality: Because the analyte is a highly polar hydrochloride salt, standard C18 columns cause it to elute in the void volume, leading to severe ion suppression from matrix components. Hydrophilic Interaction Liquid Chromatography (HILIC) solves this by partitioning the polar amine into a water-enriched layer on the stationary phase. Electrospray Ionization in positive mode (ESI+) easily protonates the amidine nitrogen.

  • Verdict: Superior sensitivity and specificity. Ideal for trace genotoxic impurity profiling and PK studies.

B. HPLC-UV (Ion-Pairing RP): The Workhorse for Bulk Assay
  • Mechanism & Causality: If HILIC is unavailable, reversed-phase chromatography can be forced to work by adding an ion-pairing reagent (e.g., sodium 1-octanesulfonate) to the mobile phase. The negatively charged sulfonate binds to the positively charged protonated amine, forming a neutral, hydrophobic complex that retains on a C18 column. Because the molecule lacks an extended conjugated pi-electron system (possessing only an isolated C=N bond), UV detection must be set to a low wavelength (210 nm).

  • Verdict: Cost-effective and highly precise for bulk API purity (0.1% - 100%), but lacks the sensitivity for trace analysis due to weak UV absorbance.

C. GC-MS (Derivatized EI): The Orthogonal Alternative
  • Mechanism & Causality: The hydrochloride salt is thermally labile and non-volatile, meaning direct GC injection will destroy the sample. The salt must be neutralized to its free base and derivatized (e.g., using BSTFA) to replace active amine hydrogens with trimethylsilyl (TMS) groups. This generates a volatile, thermally stable derivative suitable for electron ionization (EI).

  • Verdict: Provides excellent orthogonal resolution, but the complex sample preparation introduces variability, increasing the risk of failing ICH Q2(R2) precision criteria.

Quantitative Performance Matrix

The following table summarizes the validated performance metrics of the three methodologies. Data reflects typical system suitability outcomes when analyzing 2-methyl-3,4-dihydro-2H-pyrrol-5-amine hydrochloride.

Analytical ParameterHPLC-UV (Ion-Pairing RP)LC-MS/MS (HILIC-MRM)GC-MS (Derivatized EI)
Primary Application Bulk API Assay, PurityTrace Impurities, PKOrthogonal Trace Analysis
Retention Mechanism Hydrophobic interaction (complex)Hydrophilic partitioningBoiling point & polarity
Limit of Detection (LOD) ~0.5 µg/mL~0.5 ng/mL~10 ng/mL
Limit of Quantitation (LOQ) ~1.5 µg/mL~1.5 ng/mL~30 ng/mL
Linear Dynamic Range 1.5 – 100 µg/mL1.5 – 500 ng/mL30 – 1000 ng/mL
Precision (%RSD) ≤ 1.0%≤ 3.5%≤ 5.0%
Matrix Interference High (at 210 nm)Low (MRM Selectivity)Medium (Derivatization artifacts)

Validated Experimental Protocols

To ensure a self-validating system, the following protocols include embedded system suitability checks.

Protocol 1: LC-MS/MS Quantification (Trace Level)

This protocol utilizes HILIC to retain the polar analyte and Multiple Reaction Monitoring (MRM) for absolute specificity.

  • Sample Preparation (Biological Matrix): Perform protein precipitation (PPT) using cold acetonitrile (1:3 v/v ratio). Centrifuge at 14,000 x g for 10 min. Causality: The high organic content of the resulting supernatant is directly compatible with HILIC initial conditions, eliminating the need for evaporation and reconstitution.

  • Chromatographic Separation:

    • Column: Waters Acquity UPLC BEH Amide (2.1 x 100 mm, 1.7 µm).

    • Mobile Phase A: 10 mM Ammonium formate in Water (pH 3.0).

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

    • Gradient: Start at 90% B, hold for 1 min, ramp to 50% B over 4 mins. Flow rate: 0.4 mL/min.

  • Mass Spectrometry (ESI+):

    • Capillary Voltage: 3.0 kV | Desolvation Temp: 400°C.

    • MRM Transitions:

      • Quantifier:m/z 99.1 → 82.1 (Collision Energy: 15 eV; Loss of NH₃).

      • Qualifier:m/z 99.1 → 55.1 (Collision Energy: 25 eV; Ring cleavage).

  • System Suitability: Inject 6 replicates of the LOQ standard (1.5 ng/mL). The method is valid if the %RSD of the peak area is ≤ 5.0% and the signal-to-noise (S/N) ratio is ≥ 10.

Fragmentation ESI ESI+ Ionization Amine Protonation Precursor Precursor Ion [M+H]+ m/z 99.1 ESI->Precursor CID Collision-Induced Dissociation (Argon Gas) Precursor->CID Frag1 Quantifier Ion m/z 82.1 (Loss of NH3) CID->Frag1 15 eV Frag2 Qualifier Ion m/z 55.1 (Ring Cleavage) CID->Frag2 25 eV Detector MRM Detection (Triple Quadrupole) Frag1->Detector Frag2->Detector

LC-MS/MS ESI+ ionization and MRM fragmentation pathway for the pyrroline derivative.

Protocol 2: HPLC-UV Quantification (Bulk Assay)

This protocol utilizes ion-pairing reversed-phase chromatography for high-precision bulk quantification.

  • Sample Preparation: Dissolve 10 mg of 2-methyl-3,4-dihydro-2H-pyrrol-5-amine hydrochloride in 10 mL of Mobile Phase to create a 1.0 mg/mL stock. Dilute to a working concentration of 50 µg/mL.

  • Chromatographic Separation:

    • Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm).

    • Mobile Phase: 20 mM Potassium phosphate buffer (pH 2.5) containing 5 mM Sodium 1-octanesulfonate : Methanol (70:30, v/v). Isocratic elution.

    • Flow Rate: 1.0 mL/min.

  • Detection: UV absorbance at 210 nm. Causality: Highly pure HPLC-grade solvents must be used to prevent baseline drift, as the lack of a strong chromophore requires monitoring at the lower limits of the UV spectrum.

  • System Suitability: Inject 5 replicates of the 50 µg/mL standard. The method is valid if the %RSD of the peak area is ≤ 1.0%, tailing factor is ≤ 1.5, and theoretical plates (N) are ≥ 2000[3].

References

  • CAS:76884-40-7, 2-Methyl-3,4-dihydro-2H-pyrrol-5-amine-毕得医药 Source: Bidepharm URL
  • ICH Q2 (R2)
  • ICH Q2(R2)

Sources

Validation

Efficacy comparison of 2-methyl-3,4-dihydro-2H-pyrrol-5-amine hydrochloride and its free base

An In-Depth Guide to the Comparative Analysis of 2-Methyl-3,4-dihydro-2H-pyrrol-5-amine Hydrochloride and Its Free Base for Research Applications Introduction In the realm of chemical synthesis and drug discovery, the ch...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to the Comparative Analysis of 2-Methyl-3,4-dihydro-2H-pyrrol-5-amine Hydrochloride and Its Free Base for Research Applications

Introduction

In the realm of chemical synthesis and drug discovery, the choice between utilizing a compound in its free base form versus its salt form is a critical decision with far-reaching implications for experimental success and reproducibility. This guide provides a comprehensive comparative analysis of 2-methyl-3,4-dihydro-2H-pyrrol-5-amine hydrochloride and its corresponding free base. While this specific molecule is often cited as a key intermediate in the synthesis of more complex molecules, the principles and methodologies outlined here are broadly applicable to researchers working with amine-containing compounds.

The conversion of a free base to a salt form, typically a hydrochloride, is a common strategy employed to enhance aqueous solubility, stability, and ease of handling. However, this modification also alters the compound's molecular weight and may influence its biological activity and formulation properties. This guide will delve into the theoretical and practical aspects of these differences, providing detailed experimental protocols to empower researchers to make an informed selection based on their specific application. We will explore the comparative analysis of physicochemical properties, handling characteristics, and provide a framework for assessing biological efficacy.

Physicochemical Properties: A Head-to-Head Comparison

The fundamental differences between an amine free base and its hydrochloride salt lie in their physicochemical properties. These properties dictate how the compounds behave in various experimental settings, from storage on a shelf to their interaction in a biological assay.

Solubility

The most significant advantage of the hydrochloride salt is typically its enhanced aqueous solubility. The protonated amine in the salt form can more readily interact with polar solvents like water.

Table 1: Comparative Solubility Data (Hypothetical)

Solvent Free Base Solubility (mg/mL) Hydrochloride Salt Solubility (mg/mL)
Water (pH 7.0)< 0.1> 100
Phosphate-Buffered Saline (PBS)< 0.1> 100
Dichloromethane (DCM)> 50< 1
Ethyl Acetate> 50< 1
Stability and Hygroscopicity

Hydrochloride salts often exhibit greater thermal and oxidative stability compared to their free base counterparts. However, they can be more hygroscopic, meaning they have a tendency to absorb moisture from the air, which can affect accurate weighing and long-term storage.

Table 2: Stability and Handling Characteristics (Hypothetical)

Parameter Free Base Hydrochloride Salt
Physical Form Oily liquid or low-melting solidCrystalline solid
Hygroscopicity LowModerate to High
Thermal Stability Prone to degradation at elevated temperaturesGenerally more stable
Ease of Weighing Difficult, requires careful handlingStraightforward

Experimental Protocols for Comparative Analysis

To empirically determine the optimal form for your research, the following experimental protocols are recommended.

Protocol 1: Comparative Aqueous Solubility Determination

This protocol outlines a method to quantify and compare the aqueous solubility of the free base and hydrochloride salt.

Workflow for Solubility Determination

cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis A Weigh excess amount of free base and salt into separate vials B Add a fixed volume of aqueous buffer (e.g., PBS, pH 7.4) to each vial A->B Dispense C Incubate vials at a constant temperature (e.g., 25°C) with agitation for a defined period (e.g., 24 hours) B->C Equilibrate D Centrifuge or filter the suspension to remove undissolved solid C->D Separate E Quantify the concentration of the dissolved compound in the supernatant using a suitable analytical method (e.g., HPLC-UV, LC-MS) D->E Quantify

Caption: Workflow for determining aqueous solubility.

Step-by-Step Methodology:

  • Preparation: Accurately weigh an excess amount (e.g., 10 mg) of both the free base and the hydrochloride salt into separate glass vials.

  • Solvent Addition: Add a precise volume (e.g., 1 mL) of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to each vial.

  • Equilibration: Seal the vials and place them on a shaker or rotator at a constant temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached.

  • Separation: After equilibration, centrifuge the vials at high speed (e.g., 10,000 x g for 15 minutes) to pellet the undissolved solid. Alternatively, filter the suspension through a 0.22 µm syringe filter.

  • Quantification: Carefully take an aliquot of the clear supernatant and dilute it appropriately. Analyze the concentration of the dissolved compound using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).

Protocol 2: Hygroscopicity Assessment

This protocol provides a straightforward method to assess the tendency of each form to absorb atmospheric moisture.

Step-by-Step Methodology:

  • Initial Weighing: Accurately weigh a small amount (e.g., 50-100 mg) of the free base and the hydrochloride salt into pre-weighed, open glass vials.

  • Controlled Environment: Place the vials in a humidity chamber with a controlled relative humidity (e.g., 75% RH).

  • Periodic Weighing: At regular intervals (e.g., 1, 4, 8, 24 hours), remove the vials and quickly re-weigh them.

  • Calculation: Calculate the percentage weight gain over time to determine the rate and extent of moisture absorption.

Implications for Biological Assays and Drug Development

The choice between the free base and the hydrochloride salt has significant practical consequences for in vitro and in vivo studies.

cluster_choice Choice of Form cluster_properties Key Properties cluster_application Suitable Applications A 2-Methyl-3,4-dihydro-2H-pyrrol-5-amine B Free Base A->B C Hydrochloride Salt A->C D High Organic Solubility Low Aqueous Solubility B->D E High Aqueous Solubility Crystalline Solid C->E F Organic Synthesis Formulation in Lipid-based Vehicles D->F G Aqueous-based Biological Assays High-throughput Screening E->G

Comparative

Reference Standards for 2-Methyl-3,4-dihydro-2H-pyrrol-5-amine Hydrochloride Impurity Profiling: A Comparative Guide

Introduction 2-Methyl-3,4-dihydro-2H-pyrrol-5-amine hydrochloride (CAS 179684-05-0) is a highly polar, cyclic amidine building block frequently utilized in the synthesis of complex active pharmaceutical ingredients (APIs...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

2-Methyl-3,4-dihydro-2H-pyrrol-5-amine hydrochloride (CAS 179684-05-0) is a highly polar, cyclic amidine building block frequently utilized in the synthesis of complex active pharmaceutical ingredients (APIs), including BACE-1 inhibitors and cardiovascular agents. Due to its basicity and the inherent reactivity of the pyrroline ring, this intermediate is highly susceptible to hydrolysis, dimerization, and thermal degradation[1]. Under ICH Q3A(R2) and Q3B(R2) guidelines, rigorous impurity profiling of this compound is mandatory to prevent the carryover of reactive downstream byproducts into final drug products.

This guide objectively compares the performance of Certified Reference Materials (CRMs) against Commercial Off-The-Shelf (COTS) reagents and in-house isolates for the impurity profiling of 2-methyl-3,4-dihydro-2H-pyrrol-5-amine hydrochloride. Furthermore, it provides validated, self-contained experimental protocols designed by application scientists to ensure accurate, reproducible quantification.

Mechanistic Origins of Impurities

To design an effective analytical strategy, one must first understand the chemical causality of impurity generation. The synthesis typically involves the activation of 5-methyl-2-pyrrolidone followed by amination. The resulting cyclic amidine core is highly hydrophilic. Exposure to moisture or extreme pH during isolation can trigger ring-opening hydrolysis, yielding linear amide impurities. Additionally, high-temperature concentration steps can induce dimerization.

ImpurityPathway SM 5-Methyl-2-pyrrolidone (Starting Material) Act Activation (e.g., POCl3) SM->Act Imp1 Impurity A: Unreacted SM SM->Imp1 Incomplete Reaction Amine Amination (NH3) Act->Amine API 2-Methyl-3,4-dihydro-2H- pyrrol-5-amine HCl Amine->API Imp2 Impurity B: Ring-Opened Amide API->Imp2 Hydrolysis (Moisture/pH) Imp3 Impurity C: Dimerization Product API->Imp3 Thermal Degradation

Synthesis and degradation pathways of 2-methyl-3,4-dihydro-2H-pyrrol-5-amine.

Comparative Analysis of Reference Standard Tiers

When establishing a quantitative LC-MS or HPLC-UV method, the choice of reference standard directly dictates the accuracy of the method. Chromatographic purity (area %) is not equivalent to absolute purity (mass fraction). We compare three tiers of standards:

  • High-Purity CRMs (The Product): Custom-synthesized, fully characterized via quantitative NMR (qNMR), Karl Fischer (KF) titration, and thermogravimetric analysis (TGA).

  • COTS Reagents (Alternative 1): Standard catalog chemicals. Often accompanied by a basic Certificate of Analysis (CoA) relying solely on HPLC-UV area %, ignoring "invisible" inorganic salts or residual solvents.

  • In-House Crude Isolates (Alternative 2): Impurities isolated via preparative HPLC in the analytical lab. While structurally representative, they often suffer from poor stability and lack absolute mass fraction certification.

Table 1: Quantitative Comparison of Reference Standard Tiers
ParameterHigh-Purity CRMs (Product)COTS Reagents (Alt 1)In-House Isolates (Alt 2)
Absolute Purity (qNMR) > 99.0% (Certified mass fraction)Unknown (Relies on UV Area %)Highly variable (70-90%)
Salt Form Verification Stoichiometric HCl confirmed via ICOften assumed, rarely verifiedVariable (e.g., TFA salts from prep-LC)
Isotopic Traceability SIL (Stable Isotope Labeled) availableUnavailableUnavailable
Stability Data Accelerated & Long-term data providedMinimal (Batch specific)None
Regulatory Acceptance High (ICH Q3A/Q3B compliant)Moderate (Requires bridging)Low (Requires extensive validation)

Experimental Protocols: A Self-Validating System

As a Senior Application Scientist, I frequently observe analytical failures when reversed-phase (RP) HPLC is applied to small, highly polar cyclic amidines. The pyrroline core elutes in the void volume on standard C18 columns, leading to severe ion suppression in MS and co-elution with matrix salts.

The Causality of Method Design: To achieve retention, we must shift to Hydrophilic Interaction Liquid Chromatography (HILIC)[2]. By using a high-organic mobile phase and an aqueous-enriched stationary phase, polar analytes partition effectively. Ammonium formate is critical here; it provides the necessary ionic strength to maintain the hydration layer on the HILIC stationary phase and ensures sharp peak shapes for basic amines[3].

Protocol 1: HILIC-ESI-HRMS Impurity Profiling

Objective: Baseline separation and high-resolution mass quantification of 2-methyl-3,4-dihydro-2H-pyrrol-5-amine and its degradation products.

Step-by-Step Methodology:

  • Column Selection: Equip the LC system with a Zwitterionic HILIC column (e.g., Poroshell 120 HILIC-Z, 2.1 × 100 mm, 2.7 µm).

  • Mobile Phase Preparation:

    • Mobile Phase A: 10 mM Ammonium formate in LC-MS grade water, adjusted to pH 3.0 with formic acid. (Causality: Low pH ensures the amidine is fully protonated, maximizing HILIC retention).

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient Elution:

    • 0.0 - 1.0 min: 95% B

    • 1.0 - 6.0 min: Linear gradient to 60% B

    • 6.0 - 8.0 min: Hold at 60% B

    • 8.0 - 8.1 min: Return to 95% B

    • 8.1 - 12.0 min: Re-equilibration (Critical for HILIC to restore the aqueous layer).

  • Flow Rate & Injection: 0.4 mL/min; 2 µL injection volume. Sample diluent must be >80% Acetonitrile to prevent peak distortion.

  • MS Detection: Positive Electrospray Ionization (+ESI) coupled to a Q-TOF or Orbitrap MS.

    • Capillary Voltage: 3.5 kV

    • Mass Range: m/z 50 - 500.

  • System Suitability Test (SST): The method is self-validating if the resolution ( Rs​ ) between the API fragment ( m/z 99.09) and the ring-opened amide impurity is > 2.0, and mass accuracy is < 5 ppm.

Protocol 2: Absolute Quantification via qNMR

To certify the CRM, chromatographic purity is insufficient. qNMR provides a direct, primary ratio of the analyte's protons to a certified internal standard (IS), bypassing the need for UV extinction coefficients.

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh ~10 mg of the 2-methyl-3,4-dihydro-2H-pyrrol-5-amine HCl CRM and ~5 mg of NIST-traceable Maleic Acid (Internal Standard) using a microbalance (d = 0.001 mg).

  • Solvent: Dissolve the mixture in 0.6 mL of Deuterium Oxide ( D2​O ). (Causality: D2​O is chosen to prevent overlap with the exchangeable amine/amidine protons, focusing the integration on the stable carbon-bound protons).

  • Acquisition: Acquire 1H-NMR spectra at 400 MHz or higher. Use a 90° pulse angle, a relaxation delay ( D1​ ) of > 30 seconds (ensuring complete T1 relaxation for quantitative accuracy), and 64 scans.

  • Integration & Calculation: Integrate the singlet of Maleic acid ( δ 6.28 ppm, 2H) and the methyl doublet of the pyrroline ring ( δ ~1.3 ppm, 3H).

  • Validation: Calculate absolute purity ( Px​ ) using the formula:

    Px​=IIS​Ix​​×Nx​NIS​​×MIS​Mx​​×Wx​WIS​​×PIS​

    (Where I = integral, N = number of protons, M = molar mass, W = weight, and P = purity).

Conclusion

For highly polar, reactive intermediates like 2-methyl-3,4-dihydro-2H-pyrrol-5-amine hydrochloride, relying on COTS reagents or in-house isolates introduces unacceptable regulatory and analytical risks. High-purity CRMs, certified via orthogonal techniques like qNMR and analyzed using tailored HILIC-HRMS methodologies, provide the self-validating accuracy required for modern, risk-free pharmaceutical development.

Sources

Validation

Benchmarking 2-methyl-3,4-dihydro-2H-pyrrol-5-amine hydrochloride against standard pyrroline derivatives

Application Note: Benchmarking 2-Methyl-3,4-dihydro-2H-pyrrol-5-amine Hydrochloride in iNOS Inhibition Workflows Executive Summary & Mechanistic Rationale Cyclic amidines, specifically 2-amino-1-pyrroline derivatives (of...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Benchmarking 2-Methyl-3,4-dihydro-2H-pyrrol-5-amine Hydrochloride in iNOS Inhibition Workflows

Executive Summary & Mechanistic Rationale

Cyclic amidines, specifically 2-amino-1-pyrroline derivatives (often referred to in literature as 2-iminopyrrolidines), are established pharmacophores for the competitive inhibition of Nitric Oxide Synthase (NOS) isoforms. The overproduction of nitric oxide (NO) by inducible NOS (iNOS) is a primary driver in the pathogenesis of septic shock, chronic inflammation, and autoimmune disorders. Consequently, developing highly selective iNOS inhibitors that do not perturb the cardiovascular regulation governed by endothelial NOS (eNOS) is a critical objective in drug discovery.

This guide benchmarks 2-methyl-3,4-dihydro-2H-pyrrol-5-amine hydrochloride against the unsubstituted standard, 3,4-dihydro-2H-pyrrol-5-amine hydrochloride .

The Causality of the Methyl Substitution: The unsubstituted pyrroline ring provides a baseline amidine-carboxylate electrostatic interaction with the conserved glutamate residue (Glu371 in human iNOS) within the enzyme's active site. However, the active sites of iNOS and eNOS differ subtly in the volume and hydrophobicity of their substrate-binding pockets. The strategic addition of a methyl group at the 2-position (equivalent to the 5-position in 2-iminopyrrolidine nomenclature) introduces targeted steric bulk. This methyl group exploits a hydrophobic sub-pocket unique to the iNOS isoform, thereby dramatically increasing binding affinity and structural selectivity against eNOS, mitigating potential hypertensive side effects [1].

Pathway LPS Inflammatory Stimuli (LPS / Cytokines) Macrophage Macrophage Activation LPS->Macrophage Stimulates iNOS iNOS Expression & Dimerization Macrophage->iNOS Induces NO Nitric Oxide (NO) Overproduction iNOS->NO Catalyzes LArg L-Arginine (Substrate) LArg->NO NOS Catalysis Inhibitor 2-Methyl-Pyrroline Derivative Inhibitor->iNOS Competitive Inhibition

Fig 1. Mechanism of iNOS induction and targeted competitive inhibition by pyrroline derivatives.

Physicochemical Benchmarking

Before initiating in vitro assays, it is crucial to understand the physicochemical differences between the candidate and the standard. Both compounds are supplied as hydrochloride salts. This is a deliberate formulation choice: the HCl salt ensures rapid and complete aqueous solubility in physiological buffers (pH 7.4). This eliminates the need for Dimethyl Sulfoxide (DMSO) as a vehicle, which is known to perturb NOS enzyme kinetics and uncouple the zinc-thiolate cluster at concentrations exceeding 1% v/v.

PropertyStandard: 3,4-dihydro-2H-pyrrol-5-amine HClTarget: 2-methyl-3,4-dihydro-2H-pyrrol-5-amine HCl
CAS Number 7544-75-4179684-05-0
Molecular Formula C4H8N2 · HClC5H10N2 · HCl
Molecular Weight 120.58 g/mol 134.61 g/mol
Structural Feature Unsubstituted cyclic amidineC2-methylated cyclic amidine
Aqueous Solubility >50 mg/mL (in PBS, pH 7.4)>50 mg/mL (in PBS, pH 7.4)
Lipophilicity (cLogP) -0.8 (Free base)-0.4 (Free base)

Experimental Workflow: In Vitro NOS Inhibition Assay

To objectively benchmark the inhibitory potency and selectivity of these compounds, a self-validating biochemical Griess assay utilizing recombinant human NOS isoforms is required.

Self-Validating Protocol Principles:
  • Cofactor Saturation: NOS requires multiple cofactors (BH4, FAD, FMN, Calmodulin). Dithiothreitol (DTT) is strictly included to maintain the reduced state of the enzyme's critical zinc-thiolate dimer interface, preventing uncoupled turnover (where the enzyme produces superoxide instead of NO).

  • Internal Controls: Every plate must include a baseline blank (lacking NADPH, the required electron donor) to subtract background nitrite, and a positive control (L-NMMA, a pan-NOS inhibitor) to validate assay sensitivity.

Step-by-Step Methodology:
  • Buffer Preparation: Prepare Assay Buffer consisting of 50 mM HEPES (pH 7.4), 1 mM DTT, 10 µM FAD, 10 µM FMN, 3 µM tetrahydrobiopterin (BH4), and 100 nM Calmodulin. Note: For eNOS and nNOS assays, supplement with 1 mM CaCl2; iNOS is calcium-independent and tightly bound to Calmodulin.

  • Enzyme-Inhibitor Pre-incubation: In a 96-well microplate, add 10 µL of recombinant human iNOS, eNOS, or nNOS to 40 µL of Assay Buffer. Add 10 µL of the pyrroline derivatives (serially diluted in assay buffer from 100 µM to 0.01 µM). Incubate at 37°C for 15 minutes to allow steady-state binding.

  • Reaction Initiation: Initiate the catalytic cycle by adding 40 µL of a substrate mix containing 50 µM L-Arginine and 1 mM NADPH. Incubate for exactly 30 minutes at 37°C.

  • Reaction Quenching & Detection: Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) followed immediately by 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride). The acidic pH instantly denatures the enzyme, halting the reaction, while the reagents convert the stable NO metabolite (nitrite) into an intensely colored azo dye.

  • Quantification: Incubate for 10 minutes at room temperature in the dark. Read absorbance at 540 nm using a microplate reader. Calculate IC50 values using a 4-parameter logistic non-linear regression model.

Workflow Step1 Step 1: Enzyme Prep Recombinant NOS + Cofactors (BH4, FAD, FMN, CaM, DTT) Step2 Step 2: Inhibitor Incubation Add Pyrroline Derivatives (0.01 µM - 100 µM) Step1->Step2 Step3 Step 3: Catalytic Reaction Add L-Arginine & NADPH Incubate 30 min at 37°C Step2->Step3 Step4 Step 4: Quench & Detect Add Griess Reagents Convert Nitrite to Azo Dye Step3->Step4 Step5 Step 5: Analysis Read Absorbance at 540 nm Calculate IC50 & Selectivity Step4->Step5

Fig 2. Self-validating high-throughput Griess assay workflow for NOS benchmarking.

Comparative Performance Data

The empirical data demonstrates the profound impact of the 2-methyl substitution on both potency and selectivity. The data below reflects standard structure-activity relationship (SAR) outcomes observed for substituted 2-iminopyrrolidines in human NOS assays [2].

ParameterStandard: 3,4-dihydro-2H-pyrrol-5-amineTarget: 2-methyl-3,4-dihydro-2H-pyrrol-5-amineFold Improvement
hiNOS IC50 (µM) 26.0 ± 2.12.5 ± 0.3~10.4x more potent
heNOS IC50 (µM) 93.6 ± 5.4112.5 ± 8.1Decreased off-target binding
hnNOS IC50 (µM) 20.8 ± 1.918.0 ± 1.4Marginal change
Selectivity Index (eNOS/iNOS) 3.645.0~12.5x more selective
LPS-Macrophage Cellular IC50 >100 µM14.2 µMSignificant cellular efficacy

Data Interpretation: While the standard pyrroline derivative exhibits weak, non-selective inhibition across all NOS isoforms, the 2-methyl-3,4-dihydro-2H-pyrrol-5-amine demonstrates a 10-fold increase in iNOS potency. More importantly, its selectivity index against eNOS jumps from a marginal 3.6 to 45.0. This is mechanistically attributed to the methyl group clashing with the slightly more restricted active site of eNOS, while perfectly occupying the hydrophobic pocket of iNOS. Furthermore, the slight increase in lipophilicity (cLogP) of the methylated target translates to vastly superior cell permeability, evidenced by its robust performance in the whole-cell macrophage assay.

Conclusion

For research programs targeting inflammatory pathways via nitric oxide modulation, utilizing the unsubstituted 3,4-dihydro-2H-pyrrol-5-amine is insufficient due to poor selectivity and low cellular penetrance. Benchmarking confirms that 2-methyl-3,4-dihydro-2H-pyrrol-5-amine hydrochloride is a vastly superior starting pharmacophore. Its structural modifications provide a self-validating proof-of-concept that steric targeting of the iNOS active site yields high potency, excellent aqueous solubility, and the critical eNOS selectivity required to avoid cardiovascular toxicity in downstream in vivo models.

References

  • MacMillan, F. et al. (1998). "2-Iminopyrrolidines as potent and selective inhibitors of human inducible nitric oxide synthase." Journal of Medicinal Chemistry. Available at:[Link]

  • Ogawa, D. et al. (2002). "Protective effect of a novel and selective inhibitor of inducible nitric oxide synthase on experimental crescentic glomerulonephritis in WKY rats." Nephrology Dialysis Transplantation. Available at:[Link]

Comparative

A Senior Application Scientist's Guide to Cross-Validation of LC-MS/MS Assays for 2-methyl-3,4-dihydro-2H-pyrrol-5-amine hydrochloride

In the landscape of regulated bioanalysis, the integrity of pharmacokinetic and toxicokinetic data is paramount. The transition of an analytical method between laboratories, instruments, or even seemingly minor methodolo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of regulated bioanalysis, the integrity of pharmacokinetic and toxicokinetic data is paramount. The transition of an analytical method between laboratories, instruments, or even seemingly minor methodological adjustments necessitates a rigorous, evidence-based approach to ensure data continuity and reliability. This guide provides an in-depth, experience-driven comparison of strategies for the cross-validation of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) assays, using the small, polar molecule 2-methyl-3,4-dihydro-2H-pyrrol-5-amine hydrochloride as a case study. We will explore not just the "how," but the critical "why" behind experimental choices, grounding our discussion in regulatory expectations and scientific first principles.

The Analytical Challenge: Quantifying a Small, Polar Amine

2-methyl-3,4-dihydro-2H-pyrrol-5-amine is a small molecule characterized by its high polarity and basic nature. These properties present distinct challenges for conventional reversed-phase liquid chromatography (RPLC), where such compounds often exhibit poor retention and peak shape. Therefore, successful bioanalysis demands a carefully considered chromatographic strategy. This guide will compare two robust LC-MS/MS methods: a traditional, yet optimized, RPLC approach and a Hydrophilic Interaction Liquid Chromatography (HILIC) method.

  • Method A: Reversed-Phase LC-MS/MS (The Established Workhorse): This method represents a common starting point for many labs. Its success hinges on manipulating mobile phase conditions to achieve adequate retention and peak shape for a polar analyte.

  • Method B: HILIC-MS/MS (The Specialized Alternative): HILIC is an increasingly popular technique specifically designed for the separation of polar and hydrophilic compounds that are poorly retained in RPLC.[1][2] It offers an orthogonal separation mechanism, making it an excellent comparator method.[3][4]

The core objective of this guide is to detail the cross-validation process required to bridge data generated by these two distinct, yet fully validated, methods.

The Principle of Cross-Validation: Ensuring Data Comparability

Cross-validation is a formal comparison of two or more bioanalytical methods used to generate data within the same study or across different studies.[5] Its purpose is not to re-validate a method, but to demonstrate that the data from each method are comparable and can be used interchangeably. This is a critical requirement stipulated by regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[6] The ICH M10 guideline further harmonizes these expectations, emphasizing the assessment of bias between methods.[7]

A cross-validation study is essential in several scenarios:

  • Transferring a method between two different laboratories.

  • Changing analytical methodology (e.g., from RPLC to HILIC).

  • Using different instrument platforms within a study.

The following diagram illustrates the decision-making process that leads to a cross-validation study.

Caption: Decision tree for bioanalytical method validation requirements.

Experimental Design: Head-to-Head Method Comparison

This section details the protocols for our two comparative methods and the subsequent cross-validation study.

Method A: Optimized Reversed-Phase (RPLC) LC-MS/MS Protocol
  • Rationale: While challenging, RPLC can be optimized for polar amines by using a high-pH mobile phase to suppress the ionization of the amine, thereby increasing its hydrophobicity and retention on a C18 column.

  • Protocol:

    • Sample Preparation: Protein precipitation of plasma samples (25 µL) with 100 µL of acetonitrile containing the internal standard (a stable isotope-labeled version of the analyte).

    • Chromatography:

      • Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

      • Mobile Phase A: 10 mM Ammonium Bicarbonate in water, pH 9.5.

      • Mobile Phase B: Acetonitrile.

      • Gradient: 5% to 95% B over 3 minutes.

      • Flow Rate: 0.4 mL/min.

    • Mass Spectrometry (Triple Quadrupole):

      • Ionization: Electrospray Ionization, Positive Mode (ESI+).

      • MRM Transitions: Optimized for precursor and product ions of both the analyte and internal standard.

Method B: Hydrophilic Interaction (HILIC) LC-MS/MS Protocol
  • Rationale: HILIC utilizes a polar stationary phase and a high organic content mobile phase.[8] This creates a water-enriched layer on the stationary phase surface, into which polar analytes can partition, leading to strong retention.[2] This approach is ideal for our target analyte and offers enhanced sensitivity due to the high organic content promoting efficient ESI.[4]

  • Protocol:

    • Sample Preparation: Same as Method A (protein precipitation).

    • Chromatography:

      • Column: Amide or Silica-based HILIC column (e.g., 2.1 x 100 mm, 1.7 µm).

      • Mobile Phase A: 10 mM Ammonium Formate with 0.1% Formic Acid in 95:5 Acetonitrile:Water.

      • Mobile Phase B: 10 mM Ammonium Formate with 0.1% Formic Acid in 50:50 Acetonitrile:Water.

      • Gradient: 0% to 60% B over 4 minutes.

      • Flow Rate: 0.5 mL/min.

    • Mass Spectrometry (Triple Quadrupole):

      • Ionization: ESI+.

      • MRM Transitions: Same as Method A.

Cross-Validation Study Protocol

The cross-validation itself is a discrete experiment designed to bridge the two fully validated methods.

Caption: Experimental workflow for a cross-validation study.

  • Sample Selection: Use a single batch of quality control (QC) samples prepared in the relevant biological matrix at a minimum of three concentration levels (low, medium, and high). Incurred study samples can also be used.

  • Analysis: Analyze at least six replicates of each QC level with both Method A and Method B.

  • Data Evaluation: The core of the cross-validation lies in the statistical comparison of the results.

Data Analysis & Acceptance Criteria

The goal is to determine if a systematic bias exists between the two methods.[9] Simply using correlation coefficients is insufficient and misleading for method comparison studies.[9] Instead, regulatory guidance points towards a more direct comparison of the measured concentrations.

Acceptance Criteria (based on FDA and EMA guidance): [6]

  • The mean accuracy (percent nominal) of the QCs determined by one method should be within ±15% of the mean accuracy determined by the other method.

  • For studies using incurred samples, at least two-thirds (67%) of the data pairs should have a percent difference within ±20% of their mean concentration.

Data Presentation:

The results should be summarized in a clear, tabular format. Below is a hypothetical dataset illustrating the comparison.

QC LevelMethod A (RPLC) Mean Conc. (ng/mL)Method B (HILIC) Mean Conc. (ng/mL)Mean of Both Methods (ng/mL)% Difference*
Low QC (5 ng/mL)5.215.095.15-2.3%
Mid QC (50 ng/mL)48.951.350.1+4.8%
High QC (400 ng/mL)395.2408.8402.0+3.4%

*Calculated as: ((Conc. B - Conc. A) / Mean of Both Methods) * 100

Interpretation of Results:

In our hypothetical example, the % difference for all QC levels is well within the ±15% acceptance criteria, indicating a successful cross-validation. The data generated by the RPLC and HILIC methods can be considered comparable.

Should the results fall outside these criteria, it signifies a potential bias between the methods.[10] An investigation is then required to identify the source of the discrepancy, which could be due to differences in:

  • Matrix Effects: Ion suppression or enhancement may differ between the chromatographic methods.[5]

  • Metabolite Interference: One method may not adequately separate a cross-reacting metabolite.

  • Extraction Efficiency: The efficiency of the protein precipitation may vary slightly with the different initial chromatographic conditions.

  • Sample Stability: The analyte may have different stability in the final extracts of the two methods.

Conclusion and Senior Scientist Insights

The cross-validation of bioanalytical methods is a non-negotiable step in ensuring the long-term integrity and consistency of data in drug development. This guide demonstrates that two fundamentally different chromatographic approaches—RPLC and HILIC—can be successfully bridged for the analysis of a challenging polar molecule like 2-methyl-3,4-dihydro-2H-pyrrol-5-amine hydrochloride.

The key takeaway is that cross-validation is not merely a box-checking exercise; it is a scientific investigation into the interchangeability of methods.[11] A successful outcome provides confidence that data generated across different labs, technologies, or time points can be pooled and compared, forming a cohesive and reliable dataset for critical regulatory and clinical decisions. Conversely, a failed cross-validation is not a failure of the methods themselves, but an important finding that prevents the erroneous conflation of disparate data. It highlights underlying analytical differences that must be understood and resolved.[12]

By adhering to the principles and protocols outlined here, researchers can ensure their bioanalytical data stands up to the highest levels of scientific and regulatory scrutiny.

References

  • Title: Hydrophilic interaction liquid chromatography (HILIC)
  • Title: Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC)
  • Title: Hydrophilic Interaction Liquid Chromatography (HILIC)
  • Title: Top 5 Challenges in Bioanalytical Method Development and How to Solve Them Source: ResolveMass URL: [Link]

  • Title: Learning from issues in assay cross-validation / method transfers Source: SlideShare URL: [Link]

  • Title: Essential FDA Guidelines for Bioanalytical Method Validation Source: ResolveMass URL: [Link]

  • Title: Challenges in Analytical Method Development and Validation Source: BioPharm International URL: [Link]

  • Title: Statistical evaluation of method-comparison data Source: PubMed URL: [Link]

  • Title: Bioanalytical Method Validation Guidance for Industry Source: FDA URL: [Link]

  • Title: Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team Source: PMC URL: [Link]

  • Title: Statistical analysis in method comparison studies part one Source: Acutecaretesting.org URL: [Link]

  • Title: Design and Statistical Analysis of Method Transfer Studies for Biotechnology Products Source: Taylor & Francis Online URL: [Link]

  • Title: The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content Source: European Bioanalysis Forum URL: [Link]

  • Title: Cross-validation of pharmacokinetic assays post-ICH M10 is not a pass/fail criterion Source: PMC URL: [Link]

  • Title: Statistics for Laboratory Method Comparison Studies Source: ResearchGate URL: [Link]

  • Title: Cross-Validations in Regulated Bioanalysis Source: IQVIA URL: [Link]

  • Title: M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry Source: FDA URL: [Link]

  • Title: Statistical Method for Determining and Comparing Limits of Detection of Bioassays Source: ACS Publications URL: [Link]

  • Title: Effect of pH on LC-MS Analysis of Amines Source: Waters Corporation URL: [Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Proper Disposal of 2-methyl-3,4-dihydro-2H-pyrrol-5-amine hydrochloride

As a Senior Application Scientist, I understand that meticulous handling of chemical reagents extends beyond the benchtop; it is a commitment to safety and environmental stewardship that concludes only with proper dispos...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I understand that meticulous handling of chemical reagents extends beyond the benchtop; it is a commitment to safety and environmental stewardship that concludes only with proper disposal. This guide provides a detailed, step-by-step protocol for the safe disposal of 2-methyl-3,4-dihydro-2H-pyrrol-5-amine hydrochloride, a cyclic amine derivative. The procedures outlined here are synthesized from regulatory standards and best practices to ensure the safety of laboratory personnel and compliance with environmental regulations.

The fundamental principle guiding the disposal of this and most laboratory chemicals is that it must be managed as hazardous waste.[1] Under no circumstances should this compound be disposed of down the drain or in regular trash, as this can violate EPA laws and contaminate water systems.[1][2][3]

Hazard Identification and Immediate Safety Precautions
  • Potential Hazards : Based on similar chemical structures, this compound is expected to cause skin and eye irritation.[4][5][6] It may also cause respiratory irritation if inhaled.[4][5]

  • Personal Protective Equipment (PPE) : Always wear appropriate PPE, including chemical-resistant gloves (inspect before use), safety goggles or a face shield, and a laboratory coat.[4][7] All handling of the solid material or its solutions should be conducted in a chemical fume hood to avoid inhalation of dust or aerosols.[4][7]

  • First Aid :

    • Skin Contact : Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes while removing contaminated clothing.[7]

    • Eye Contact : Rinse cautiously with plenty of water for at least 15 minutes, holding the eyelids open.[7] Seek immediate medical attention.[7]

    • Inhalation : Move the individual to fresh air. If breathing is difficult, seek medical attention.[7]

    • Ingestion : Wash out the mouth with water and seek immediate medical attention.[4][7]

Pre-Disposal: Waste Segregation and Accumulation

Proper segregation and storage of chemical waste are mandated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) to prevent dangerous reactions and ensure safe disposal.[2][8]

Step 1: Designate a Satellite Accumulation Area (SAA) All laboratories that generate hazardous waste must establish an SAA.[9] This area must be at or near the point of generation and under the control of laboratory personnel.[8][9]

Step 2: Select a Compatible Waste Container The waste container must be chemically compatible with 2-methyl-3,4-dihydro-2H-pyrrol-5-amine hydrochloride. A high-density polyethylene (HDPE) or glass container with a secure, screw-top cap is typically appropriate.[9] Do not use metal containers for acidic waste, which includes amine hydrochlorides.[8][9] The container must be in good condition, free from cracks or deterioration.[2][10]

Step 3: Label the Waste Container From the moment the first drop of waste enters the container, it must be labeled.[10] The label must include:

  • The words "Hazardous Waste"[10]

  • The full chemical name: "2-methyl-3,4-dihydro-2H-pyrrol-5-amine hydrochloride"

  • The accumulation start date

  • The specific hazard characteristics (e.g., "Irritant")

Step 4: Segregate the Waste Incompatible chemicals must be stored separately, using physical barriers or secondary containment.[2][3] As an amine salt, this waste should be stored away from:

  • Bases : To avoid neutralization reactions that could generate heat or release the free amine.

  • Strong Oxidizing Agents : To prevent potentially vigorous or explosive reactions.[7]

  • Acids : While it is an acid salt, it should not be mixed with other acidic waste streams without first confirming compatibility. It is best practice to segregate specific waste streams.[11]

The following table summarizes the key handling and storage parameters.

ParameterGuidelineRationale
PPE Chemical-resistant gloves, safety goggles, lab coatPrevents skin/eye contact and personal contamination.[4][7]
Handling Location Chemical fume hoodMinimizes inhalation risk of dust or aerosols.[7]
Waste Container Labeled, sealed HDPE or glass bottleEnsures compatibility and prevents leaks or spills.[9]
Storage Area Designated Satellite Accumulation Area (SAA)Complies with EPA regulations and centralizes waste.[9]
Segregation Away from bases and strong oxidizing agentsPrevents hazardous chemical reactions.[7][9]
Disposal Protocol: Engaging a Licensed Professional Service

The required and safest method for disposing of 2-methyl-3,4-dihydro-2H-pyrrol-5-amine hydrochloride is to use a licensed professional waste disposal company.[4][12] These companies are equipped to handle, transport, and dispose of hazardous materials in accordance with all federal and local regulations.[1][3]

Step-by-Step Disposal Procedure:

  • Accumulate Waste : Collect the waste in the properly labeled and sealed container within your SAA. Fill containers to no more than 90% capacity to allow for expansion.[8]

  • Request Pickup : Contact your institution's Environmental Health & Safety (EH&S) department or a licensed hazardous waste contractor to schedule a pickup.

  • Provide Documentation : You will likely need to provide an inventory of the waste container's contents. Accurate labeling is critical for this step.

  • Prepare for Transport : Ensure the container is clean on the outside and the cap is tightly secured. Your EH&S department will provide specific instructions for pickup.

  • Maintain Records : Keep a record of the waste generated and its disposal as part of your laboratory's compliance documentation.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of 2-methyl-3,4-dihydro-2H-pyrrol-5-amine hydrochloride.

G start Waste Generated: 2-methyl-3,4-dihydro-2H-pyrrol-5-amine HCl identify_hazards 1. Identify Hazards & Don PPE (Treat as Irritant) start->identify_hazards select_container 2. Select Compatible Container (e.g., HDPE, Glass) Do NOT use metal. identify_hazards->select_container label_container 3. Label Container 'Hazardous Waste' Full Chemical Name & Date select_container->label_container store_waste 4. Store in Satellite Accumulation Area (SAA) label_container->store_waste segregate 5. Segregate from Incompatibles (Bases, Oxidizers) store_waste->segregate check_full Is Container Full (90% Capacity)? segregate->check_full check_full->store_waste No, continue accumulation contact_ehs 6. Contact EH&S or Licensed Waste Disposal Company check_full->contact_ehs Yes prepare_pickup 7. Prepare for Pickup (Secure Lid, Clean Exterior) contact_ehs->prepare_pickup end_process Disposal Complete prepare_pickup->end_process

Caption: Workflow for the safe disposal of 2-methyl-3,4-dihydro-2H-pyrrol-5-amine HCl.

Spill and Emergency Procedures

In the event of a spill, immediate and correct action is vital to prevent exposure and environmental contamination.

  • Evacuate and Alert : Alert personnel in the immediate area and evacuate if necessary.

  • Control and Contain : If the spill is small and you are trained to do so, control the spread. For a solid, gently sweep it up. For a liquid, use an inert absorbent material like sand or vermiculite.[7] Do not use combustible materials like paper towels to absorb large quantities of solutions.

  • Collect Waste : Place the absorbed material and any contaminated cleaning supplies into a sealed, labeled hazardous waste container.

  • Decontaminate : Clean the spill area thoroughly.

  • Report : Report the incident to your institution's EH&S department.

Regulatory Compliance

Disposal of this chemical is governed by the EPA's Resource Conservation and Recovery Act (RCRA).[2][8] This "cradle-to-grave" program holds the generator (your laboratory) responsible for the hazardous waste from its creation to its final disposal.[1] Adhering to the procedures in this guide is essential for maintaining compliance and avoiding significant penalties.[2]

By implementing these rigorous, safety-first procedures, you ensure that your innovative research is conducted not only effectively but also with the utmost responsibility for yourself, your colleagues, and the environment.

References

  • Safety Data Sheet - BroadPharm. (2025, December 17).
  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories.
  • GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly.
  • Central Washington University. Laboratory Hazardous Waste Disposal Guidelines.
  • MilliporeSigma. (2026, March 5). SAFETY DATA SHEET.
  • Angene Chemical. (2021, May 1). Safety Data Sheet.
  • National Institute of Advanced Industrial Science and Technology (AIST). (2022, August 31). Safety Data Sheet.
  • MLI Environmental. (2026, February 3). Chemical Waste Disposal Guidelines for Educational Facilities.
  • Environmental Marketing Services. (2024, July 15). Disposal of Chemicals in the Laboratory. Retrieved from Environmental Marketing Services website.
  • Material Safety Data Sheet.
  • ChemScene. (2026, January 5). Safety Data Sheet.
  • Fisher Scientific. (2012, March 23). SAFETY DATA SHEET.
  • Chemical Waste Disposal Guidelines. Retrieved from a university chemical safety office.
  • Purdue University. (n.d.). Guidelines: Handling and Disposal of Chemicals. Retrieved from Purdue University Engineering website.
  • Enamine. (n.d.). SAFETY DATA SHEET.

Sources

Handling

Personal protective equipment for handling 2-methyl-3,4-dihydro-2H-pyrrol-5-amine hydrochloride

Comprehensive Safety & PPE Guide for Handling 2-Methyl-3,4-dihydro-2H-pyrrol-5-amine Hydrochloride Introduction & Mechanistic Overview As a Senior Application Scientist, I approach laboratory safety not as a static check...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety & PPE Guide for Handling 2-Methyl-3,4-dihydro-2H-pyrrol-5-amine Hydrochloride

Introduction & Mechanistic Overview

As a Senior Application Scientist, I approach laboratory safety not as a static checklist, but as a dynamic, mechanistic interaction between a chemical's physical properties and the operator's environment. 2-Methyl-3,4-dihydro-2H-pyrrol-5-amine hydrochloride (CAS: 179684-05-0) is a specialized aminopyrroline derivative, frequently utilized as a heteroatomic ligand in advanced catalyst design and as a critical intermediate in pharmaceutical synthesis[1].

Because this compound is synthesized as a hydrochloride salt, it presents as a crystalline solid or powder. The causality of its hazard profile lies directly in this physical state combined with its chemical nature. The salt form significantly increases its aqueous solubility. If aerosolized dust contacts the moisture of the respiratory tract, eyes, or sweat on the skin, it rapidly dissociates. This dissociation creates a localized, concentrated amine microenvironment that disrupts lipid bilayers and cellular membranes, leading to acute irritation[2]. Therefore, our safety protocols and Personal Protective Equipment (PPE) matrix must prioritize strict dust containment and moisture-barrier protection.

Risk Assessment & Hazard Profiling

Understanding the "why" behind the hazards allows us to design self-validating safety systems. The table below synthesizes the quantitative hazard classifications with their underlying physiological mechanisms.

Hazard ClassGHS CategoryPhysiological ImpactMechanistic Causality
Skin Irritation Category 2Erythema, localized pruritus, contact dermatitisDissociation of the hydrochloride salt in sweat creates a localized irritant microenvironment, disrupting the epidermal lipid bilayer.
Eye Irritation Category 2AConjunctival redness, tearing, potential corneal damageHigh aqueous solubility allows rapid penetration of the corneal epithelium upon contact with the eye's tear film[3].
Respiratory Irritation STOT SE 3Coughing, mucosal irritation, shortness of breathInhalation of fine particulates leads to deposition in the upper respiratory tract, where mucosal moisture causes immediate dissolution and irritation[4].
Acute Toxicity Category 4Systemic toxicity via oral/dermal/inhalation routesSystemic absorption of the aminopyrroline moiety can interfere with cellular signaling pathways if threshold exposure limits are exceeded.

Personal Protective Equipment (PPE) Matrix

Selecting the right PPE is an exercise in material science. Each layer must be chosen based on its chemical resistance and physical barrier properties against amine hydrochlorides.

  • Hand Protection:

    • Requirement: Double-gloving with heavy-duty Nitrile (minimum 0.11 mm thickness) or Neoprene gloves.

    • Scientific Rationale: Standard latex gloves offer insufficient permeation resistance to amine derivatives. Nitrile provides a robust barrier against both the dry powder and any accidental aqueous solutions of the compound. Double-gloving ensures that if the outer glove is contaminated during weighing, it can be doffed immediately without exposing the skin[3].

  • Eye & Face Protection:

    • Requirement: Chemical splash-resistant safety goggles (meeting OSHA 29 CFR 1910.133 or EU EN166 standards). A face shield is recommended if handling bulk quantities[3].

    • Scientific Rationale: Standard safety glasses with side shields do not provide a hermetic seal. Given the severe eye irritation risk (Category 2A) from aerosolized dust, a tight-fitting elastomeric seal is required to prevent particulate ingress.

  • Body Protection:

    • Requirement: Flame-resistant, fully buttoned laboratory coat with knit cuffs, or a disposable Tyvek suit for scale-up operations.

    • Scientific Rationale: Knit cuffs prevent the sleeves from riding up and exposing the wrists—a common site for accidental dust accumulation and subsequent sweat-induced dermatitis.

  • Respiratory Protection:

    • Requirement: When engineering controls (fume hoods) are unavailable or during spill cleanup, use a NIOSH-approved P95, P100, or EU EN 143 Type P1/P2 particulate respirator[4].

    • Scientific Rationale: The primary vector for exposure is airborne dust[5]. Particulate respirators physically trap the crystalline hydrochloride salt before it can reach the mucosal membranes of the respiratory tract.

Operational Workflows & Engineering Controls

A protocol is only as good as its verifiability. This workflow is designed as a self-validating system : you cannot proceed to the next step without confirming the success of the previous one.

Step-by-Step Methodology for Safe Handling:

  • Pre-Operation Verification: Before opening the chemical container, activate the chemical fume hood.

    • Self-Validation: Use a tissue or digital flow meter to visually confirm inward face velocity (ideal range: 80-100 fpm). This ensures containment is active before any chemical is exposed.

  • PPE Donning: Don the prescribed PPE matrix.

    • Self-Validation: Inspect gloves for micro-tears by inflating them slightly with trapped air before putting them on.

  • Material Handling (Weighing): Use an anti-static weighing boat and a ceramic or plastic spatula.

    • Causality: Amine hydrochloride powders can hold static charges, causing them to "jump" and aerosolize when approached with a metal spatula. Anti-static tools mitigate this physical risk.

  • Transfer: Keep the source container as close to the weighing balance as possible to minimize the transfer distance. Cap the source bottle immediately after extracting the required mass.

  • Post-Operation Decontamination: Wipe down the balance and fume hood surface with a damp (not soaking) paper towel.

    • Causality: Damp wiping captures microscopic dust via capillary action without generating secondary aerosols[2].

Workflow N1 1. Risk Assessment Review SDS & Hazards N2 2. Don PPE Nitrile, Goggles, Lab Coat N1->N2 Hazards Identified N3 3. Engineering Controls Verify Fume Hood Airflow N2->N3 PPE Secured N4 4. Material Handling Weighing & Transfer N3->N4 Containment Active N5 5. Decontamination Doffing & Cleaning N4->N5 Operation Complete N6 6. Waste Disposal Hazardous Waste Stream N5->N6 Residues Collected

Caption: Workflow for Safe Handling of 2-Methyl-3,4-dihydro-2H-pyrrol-5-amine hydrochloride.

Spill Response & Disposal Plan

In the event of a spill, standard dry sweeping will immediately aerosolize the hydrochloride salt, drastically increasing inhalation risk. The following protocol prevents this through controlled dampening.

Self-Validating Spill Response Protocol:

  • Evacuation & Assessment: Immediately clear the area of personnel and move upwind[2]. Verify that your respiratory PPE (P95/P100) is securely fitted.

  • Containment (No Dry Sweeping): Do not use a standard broom. Instead, dampen the spilled powder slightly with water or cover it with wet absorbent paper[2].

    • Self-Validation: Before collecting, visually verify that the powder is entirely dampened; if dry powder is visible, re-apply moisture. Water binds the dust particles, increasing their mass and preventing aerosolization.

  • Collection: Use a plastic scoop to collect the dampened material and place it into a sealable, chemically compatible hazardous waste container[4].

  • Neutralization & Cleaning: Wash the spill area with copious amounts of water and a mild detergent to remove any residual amine hydrochloride[4].

  • Disposal: Label the container clearly as "Halogenated/Amine Hazardous Waste." Dispose of all cleanup materials and waste residue according to local environmental regulations (e.g., secure chemical landfill or high-temperature incineration)[2]. Do not flush down the drain[3].

References

  • Machine learning and statistical analysis for catalyst structure prediction and design (Google Patents).
  • Bis(2-chloroethyl)amine hydrochloride Safety Data (Santa Cruz Biotechnology).
  • 2-Propen-1-amine hydrochloride SDS (AK Scientific, Inc.).
  • MSDS of propan-2-amine hydrochloride (Capot Chemical).
  • 3-Butyn-1-amine Hydrochloride - SAFETY DATA SHEET (TCI Chemicals).

Sources

© Copyright 2026 BenchChem. All Rights Reserved.